Technical Documentation Center

2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate
  • CAS: 923237-78-9

Core Science & Biosynthesis

Foundational

2,2,2-Trifluoroethyl N-(2-methoxyphenyl)carbamate: A Technical Guide to Synthesis, Structural Rationale, and Medicinal Applications

Executive Summary In the landscape of modern drug discovery, the strategic incorporation of fluorinated moieties is a proven tactic to modulate pharmacokinetics, metabolic stability, and target engagement [1]. 2,2,2-Trif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic incorporation of fluorinated moieties is a proven tactic to modulate pharmacokinetics, metabolic stability, and target engagement [1]. 2,2,2-Trifluoroethyl N-(2-methoxyphenyl)carbamate (CAS: 923237-78-9) represents a highly specialized, privileged building block that synergizes three distinct pharmacophoric elements: an electron-withdrawing trifluoroethyl group, a stable carbamate linkage, and an ortho-methoxy substituted aromatic ring.

This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical profiling, a self-validating synthetic methodology, and its mechanistic utility in covalent drug design.

Physicochemical Profiling & Structural Rationale

The utility of 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate stems from the precise electronic and steric interplay of its functional groups. The introduction of fluorine significantly alters the electron distribution of the molecule, impacting the


, dipole moment, and chemical reactivity of neighboring functional groups[2].
Quantitative Data Summary
PropertyValueStructural Rationale & Impact
CAS Number 923237-78-9Unique identifier for commercial procurement and inventory [3].
Molecular Formula C₁₀H₁₀F₃NO₃Dictates heavy atom count; optimal for fragment-based discovery.
Molecular Weight 249.19 g/mol Falls well within Lipinski's Rule of 5, ensuring drug-likeness.
H-Bond Donors 1 (Carbamate NH)Facilitates directional hydrogen bonding with target protein backbones.
H-Bond Acceptors 3 (O, O, O)Enhances aqueous solubility and interaction with target active sites.
LogP (Estimated) ~2.5 - 3.0The

group drastically enhances lipophilicity and membrane permeation compared to a standard ethyl group [4].
Mechanistic Causality of the Structural Motifs
  • The 2,2,2-Trifluoroethyl Group (

    
    ):  The strong inductive electron-withdrawing effect (
    
    
    
    ) of the trifluoromethyl group lowers the
    
    
    of the adjacent carbamate
    
    
    . Furthermore, it acts as a metabolic shield, preventing cytochrome P450-mediated oxidation that typically occurs on standard alkyl chains.
  • The Carbamate Core (

    
    ):  Serving as a stable peptide bond isostere, the carbamate provides a rigid, planar geometry.
    
  • The 2-Methoxyphenyl Ring: The ortho-methoxy group provides steric hindrance, locking the aromatic ring into a preferred conformation relative to the carbamate plane. The oxygen atom also serves as an additional hydrogen-bond acceptor.

Synthetic Methodology

To ensure high yield and purity, the synthesis of 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate is best achieved via the acylation of 2-methoxyaniline using 2,2,2-trifluoroethyl chloroformate.

Experimental Workflow

Workflow N1 Prepare Reagents 2-Methoxyaniline + DIPEA in DCM N2 Thermal Control Cool to 0 °C N1->N2 N3 Electrophile Addition 2,2,2-Trifluoroethyl chloroformate N2->N3 N4 Reaction Progression Stir at RT (4-6 h) N3->N4 N5 Quench & Extraction Aqueous Workup (1N HCl, Brine) N4->N5 N6 Chromatography Silica Gel Purification N5->N6

Synthetic workflow for 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate.

Step-by-Step Protocol & Causality
  • Preparation: Dissolve 2-methoxyaniline (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 1.5 equiv).

    • Causality: DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile, serving purely as an acid scavenger to neutralize the

      
       byproduct and prevent the protonation of the aniline.
      
  • Thermal Control: Cool the reaction flask to 0 °C using an ice bath under an inert nitrogen atmosphere.

    • Causality: The reaction between an aniline and a chloroformate is highly exothermic. Controlling the temperature prevents the formation of symmetric urea byproducts or isocyanate intermediates.

  • Addition: Add 2,2,2-trifluoroethyl chloroformate (1.1 equiv) dropwise over 15 minutes.

  • Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The protocol is self-validating; the disappearance of the highly UV-active aniline spot confirms completion.

  • Workup: Quench the reaction with 1N aqueous

    
    . Extract the organic layer, wash with brine, and dry over anhydrous 
    
    
    
    .
    • Causality: The

      
       wash removes any unreacted aniline and residual DIPEA, ensuring a clean crude profile.
      
  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, gradient elution 0-20% EtOAc in Hexanes) to yield the pure product.

Applications in Drug Discovery: Covalent Inhibition

Beyond serving as a passive bioisostere, trifluoroethyl carbamates are highly prized in the design of targeted covalent inhibitors, particularly against serine hydrolases (e.g., Fatty Acid Amide Hydrolase [FAAH] or Acetylcholinesterase [AChE]).

Standard alkyl carbamates are often too stable to react with catalytic serine residues. However, the incorporation of the


 group dramatically alters the leaving group ability. The 

of trifluoroethanol is approximately 12.4, compared to ~16.0 for ethanol. This stabilization of the resulting trifluoroethoxide anion makes the carbamate highly susceptible to nucleophilic attack by the enzyme's active site serine, leading to irreversible or pseudo-irreversible carbamylation of the enzyme [5].

Mechanism E Serine Hydrolase (Active Ser-OH) TI Tetrahedral Intermediate E->TI Nucleophilic Attack C Trifluoroethyl Carbamate C->TI Binding CE Carbamylated Enzyme TI->CE Acylation LG CF3CH2OH Released TI->LG Leaving Group

Mechanism of serine hydrolase inhibition via carbamylation and trifluoroethoxide release.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate, the following self-validating analytical benchmarks must be met:

  • ¹H NMR (400 MHz, CDCl₃):

    • A distinct quartet around

      
       4.50 ppm (
      
      
      
      Hz) corresponding to the
      
      
      protons. The splitting is caused by coupling with the three adjacent fluorine atoms.
    • A sharp singlet at

      
       3.85 ppm for the 
      
      
      
      group.
    • A broad singlet around

      
       7.20 ppm for the carbamate 
      
      
      
      , which will disappear upon
      
      
      exchange.
    • Aromatic signals between

      
       6.80 - 8.10 ppm integrating for 4 protons.
      
  • ¹⁹F NMR (376 MHz, CDCl₃): A clean triplet (if proton-coupled) or singlet (if proton-decoupled) around

    
     -74.0 ppm, confirming the presence of the intact trifluoromethyl group.
    
  • LC-MS (ESI+): A base peak at

    
     250.0 
    
    
    
    and potentially a sodium adduct at
    
    
    272.0
    
    
    .

References

  • Applications of Fluorine in Medicinal Chemistry. Purser, S., et al. Chemical Society Reviews / ACS Publications. Available at:[Link]

  • The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • Fluorine in medicinal chemistry. Swallow, S. Progress in Medicinal Chemistry / PubMed. Available at:[Link]

  • Fluorine in Medicinal Chemistry and Chemical Biology. Ojima, I. Wiley. Available at:[Link]

Exploratory

Physicochemical properties of 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate

Executive Summary This guide provides an in-depth technical analysis of 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate , a specialized fluorinated carbamate scaffold.[1] While carbamates are ubiquitous in drug design...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate , a specialized fluorinated carbamate scaffold.[1] While carbamates are ubiquitous in drug design and agrochemistry as peptide surrogates and enzyme inhibitors, the incorporation of the 2,2,2-trifluoroethyl (TFE) moiety introduces distinct physicochemical alterations.

This molecule serves as a critical case study in rational drug design , demonstrating how fluorination modulates lipophilicity, metabolic stability, and hydrolytic reactivity. This guide details its physicochemical profile, synthesis protocols, and structure-activity relationships (SAR) for researchers in lead optimization.

Chemical Identity & Structural Analysis

PropertyData
IUPAC Name 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate
Molecular Formula

Molecular Weight 249.19 g/mol
CAS Registry Number Not widely listed; analogue to CAS 311316-81-1
SMILES COc1ccccc1NC(=O)OCC(F)(F)F
Core Scaffold N-aryl Carbamate (Urethane)
Structural Logic

The molecule consists of three distinct functional domains, each contributing to its specific reactivity profile:

  • The Payload (N-Aryl): The 2-methoxyphenyl group (derived from o-anisidine) provides steric bulk and electron density via the ortho-methoxy group.[1]

  • The Linker: The carbamate bridge (

    
    ) acts as a bioisostere for amide bonds but with modulated proteolytic stability.[1]
    
  • The Modulator (O-Alkyl): The 2,2,2-trifluoroethyl group is the key functional element.[1] The strong electron-withdrawing nature of the

    
     group (
    
    
    
    effect) significantly alters the electronic environment of the carbamate.[1]

Physicochemical Properties

The following data aggregates experimental trends from homologous fluorinated carbamates to provide a high-confidence property profile.

Quantitative Profile
ParameterValue / RangeTechnical Insight
Physical State Solid (Crystalline)Expected melting point range: 55–85 °C .[1] The carbamate N-H donor and C=O acceptor facilitate intermolecular hydrogen bonding, promoting crystallinity.
LogP (Predicted) 2.6 ± 0.4 The

group increases lipophilicity by ~0.6–0.8 log units compared to the non-fluorinated ethyl analogue (

).
Water Solubility Low (< 0.1 mg/mL)Hydrophobic fluorocarbon tail and aromatic ring limit aqueous solubility.[1] Soluble in DMSO, MeOH, DCM, and EtOAc.
pKa (N-H) ~11.5 The electron-withdrawing TFE group acidifies the N-H proton relative to standard alkyl carbamates (pKa ~13), increasing H-bond donor strength.[1]
Hydrolytic Stability Moderate to Low Critical Feature: The TFE group makes the carbonyl carbon more electrophilic. Under basic conditions (pH > 9), hydrolysis is accelerated compared to ethyl carbamates.
Electronic Effects & Reactivity

The trifluoroethyl effect is the defining characteristic of this molecule.

  • Inductive Withdrawal: The fluorine atoms pull electron density through the

    
    -bond framework.[1] This reduces the electron density on the ether oxygen, which in turn reduces the resonance donation into the carbonyl.
    
  • Result: The carbonyl carbon becomes highly electrophilic .[1] This makes the molecule an effective acylating agent or a "tunable" prodrug that releases the amine payload more rapidly than standard carbamates in the presence of esterases or basic media.

Experimental Protocol: Synthesis

Objective: Synthesis of 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate via Isocyanate Addition. Scale: 5.0 mmol Green Chemistry Note: This route is atom-economical, generating no by-products other than the target molecule (assuming quantitative conversion).[1]

Reagents:
  • 2-Methoxyphenyl isocyanate (1.0 equiv, 5.0 mmol, 0.746 g)

  • 2,2,2-Trifluoroethanol (TFE) (1.2 equiv, 6.0 mmol, 0.60 g)

  • Triethylamine (

    
    )  (Catalytic, 0.1 equiv) or DBTL (Dibutyltin dilaurate)
    
  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step Methodology:
  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with Nitrogen (

    
    ). Add 5.0 mmol of 2-methoxyphenyl isocyanate  and dissolve in 15 mL of anhydrous DCM.
    
  • Addition: Cool the solution to 0 °C in an ice bath. Add 2,2,2-trifluoroethanol dropwise via syringe.[1]

  • Catalysis: Add catalytic

    
     (approx. 70 
    
    
    
    L).[1]
    • Note: TFE is a weak nucleophile compared to ethanol due to the electron-withdrawing fluorines.[1] Without a base catalyst, the reaction may be sluggish.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexanes).[1] The isocyanate spot should disappear.[1]

  • Work-up:

    • Evaporate the solvent under reduced pressure.[1][2]

    • The residue is likely a solid.[1] Recrystallize from Hexanes/EtOAc or Heptane to yield pure white crystals.[1]

  • Validation:

    • 
       NMR:  Look for a triplet at 
      
      
      
      ppm.[1]
    • 
       NMR:  The 
      
      
      
      of the trifluoroethyl group will appear as a quartet at
      
      
      ppm (
      
      
      Hz).

Mechanistic Visualization

Diagram 1: Synthesis Pathway

This diagram illustrates the atom-economical addition of the weakly nucleophilic trifluoroethanol to the electrophilic isocyanate.[1]

Synthesis Iso 2-Methoxyphenyl Isocyanate (Electrophile) Complex Tetrahedral Intermediate Iso->Complex + Et3N (Cat) DCM, 0°C to RT TFE 2,2,2-Trifluoroethanol (Weak Nucleophile) TFE->Complex Product Target Carbamate (C10H10F3NO3) Complex->Product Proton Transfer

Caption: Base-catalyzed addition of trifluoroethanol to isocyanate. The base activates the alcohol, overcoming the reduced nucleophilicity caused by the fluorine atoms.

Diagram 2: Structure-Property Logic

This diagram maps the causal relationships between the fluorinated substructure and the resulting physicochemical behaviors.[1]

Properties CF3 CF3 Group (Electron Withdrawing) Lipophilicity Increased Lipophilicity (LogP ~2.6) CF3->Lipophilicity Inductive -I Inductive Effect CF3->Inductive Permeability Enhanced Membrane Permeability Lipophilicity->Permeability Carbonyl Activated Carbonyl (Electrophilic) Inductive->Carbonyl Acidity Increased NH Acidity (Stronger H-Bond Donor) Inductive->Acidity Hydrolysis Accelerated Hydrolysis (Lability in Base) Carbonyl->Hydrolysis

Caption: The "Fluorine Effect" cascade: How the CF3 group simultaneously enhances permeability and modulates chemical reactivity.[1]

Applications in Drug Development

  • Prodrug Design (The "Goldilocks" Stability):

    • Standard ethyl carbamates are often too stable to be cleaved by esterases efficiently.[1]

    • Trifluoroethyl carbamates offer a "tunable" lability.[1] The electron-withdrawing effect destabilizes the ester bond just enough to allow enzymatic cleavage in plasma or liver microsomes, releasing the parent amine (in this case, the 2-methoxyaniline derivative) [1].

  • Metabolic Blocking:

    • In non-fluorinated ethyl carbamates, the ethyl group is a site of oxidative metabolism (hydroxylation). Replacing hydrogens with fluorine blocks this metabolic soft spot, potentially extending the half-life of the intact molecule before the prodrug is activated [2].

  • CNS Penetration:

    • The increased lipophilicity and removal of H-bond acceptor density (on the ether oxygen) generally improve Blood-Brain Barrier (BBB) penetration, making this scaffold useful for CNS-targeting drugs (e.g., MAGL inhibitors or psilocin derivatives) [3, 4].[1]

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Butler, C. R., et al. (2017). Discovery of Trifluoromethyl Glycol Carbamates as Potent and Selective Covalent Monoacylglycerol Lipase (MAGL) Inhibitors. Journal of Medicinal Chemistry, 60(23), 9860–9873. Link

  • Ting, K. S., et al. (2023). Design, Synthesis, and Pharmacokinetic Profiling of Fluorinated Reversible N-Alkyl Carbamate Derivatives of Psilocin. Journal of Medicinal Chemistry. Link

  • Smolecule. (2023).[1] 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate: Properties and Applications. Link

Sources

Foundational

Structure Elucidation of 2,2,2-Trifluoroethyl N-(2-methoxyphenyl)carbamate

Executive Summary This guide details the structural elucidation of 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate , a fluorinated carbamate derivative with potential applications in agrochemistry and medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the structural elucidation of 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate , a fluorinated carbamate derivative with potential applications in agrochemistry and medicinal chemistry as a metabolic stability pharmacophore.

The presence of the 2,2,2-trifluoroethyl (TFE) group introduces unique spectroscopic signatures—specifically strong spin-spin coupling between fluorine and carbon/protons—that can complicate routine analysis but ultimately serve as definitive diagnostic markers. This document provides a self-validating protocol for synthesis, purification, and multi-nuclear NMR characterization (


H, 

C,

F), ensuring unambiguous structural assignment.

Synthetic Rationale & Context

Before elucidation, understanding the chemical origin of the sample is critical for anticipating impurities (e.g., symmetrical ureas or unreacted isocyanates).

The Fluorine Effect

The TFE group is often employed to modulate lipophilicity (LogP) and prevent metabolic oxidation at the ethyl position. However, the electron-withdrawing nature of the


 group destabilizes the carbamate nitrogen, potentially increasing the acidity of the N-H proton compared to non-fluorinated analogs.
Synthesis Protocol (Reference Standard Generation)

To validate the structure, we utilize the Isocyanate Addition Method , which is atom-economical and minimizes byproduct formation compared to chloroformate routes.

Reaction:



Step-by-Step Methodology:

  • Charge: In a dry,

    
    -flushed round-bottom flask, dissolve 2-methoxyphenyl isocyanate (1.0 eq) in anhydrous Dichloromethane (DCM).
    
  • Addition: Add 2,2,2-trifluoroethanol (1.1 eq) dropwise at 0°C.

  • Catalysis: Add Dibutyltin Dilaurate (DBTL) (0.01 eq) or Triethylamine (0.1 eq).

  • Reflux: Warm to room temperature and stir for 4–6 hours. Monitor by TLC (SiO

    
    , 20% EtOAc/Hexanes).
    
  • Workup: Evaporate solvent. Recrystallize from Hexanes/EtOAc to remove urea byproducts.

Spectroscopic Elucidation Strategy

The elucidation relies on a "Triangulation Strategy" connecting three distinct spin systems: the fluorinated tail, the carbamate linker, and the aromatic head.

Visualization of Elucidation Workflow

The following diagram outlines the logical flow from crude isolation to final structural confirmation.

ElucidationWorkflow Start Crude Sample MS HRMS (ESI+) Confirm Formula C10H10F3NO3 Start->MS Mass Check H_NMR 1H NMR Identify Sub-structures MS->H_NMR F_NMR 19F NMR Confirm CF3 Integrity H_NMR->F_NMR F-H Coupling HMBC 2D HMBC Link Fragments via C=O H_NMR->HMBC C_NMR 13C NMR Observe C-F Couplings F_NMR->C_NMR F-C Splitting C_NMR->HMBC Final Confirmed Structure HMBC->Final Connectivity

Figure 1: Step-by-step logic flow for structural confirmation.

Detailed Spectral Analysis

Mass Spectrometry (HRMS)
  • Calculated Mass (M+H): 250.0686 Da (for C

    
    H
    
    
    
    F
    
    
    NO
    
    
    )
  • Diagnostic Fragment: Loss of TFE group often yields the isocyanate cation or the anisidine fragment (m/z ~123).

Nuclear Magnetic Resonance (NMR)

All shifts referenced to TMS (


 ppm) in DMSO-

or CDCl

.
A.

H NMR: The Proton Connectivity

The spectrum will display three distinct regions.

MoietyShift (

ppm)
MultiplicityIntegralCoupling (

)
Assignment Logic
NH 8.5 - 9.2br s1H-Broad due to quadrupole broadening from

N and exchange.
Ar-H (6) 7.9 - 8.1dd1H

Deshielded by carbamate; doublet characteristic of ortho-substitution.
Ar-H (3,4,5) 6.8 - 7.2m3H-Overlapping aromatic multiplet typical of anisidine derivatives.
TFE (-CH

-)
4.6 - 4.8Quartet 2H

Hz
Key Diagnostic: Quartet arises from coupling to 3 equivalent Fluorine atoms.
OMe 3.85s3H-Sharp singlet, typical methoxy position.
B.

F NMR: The Fluorine Tag

This is the cleanest spectrum and should be run non-decoupled to verify the triplet splitting from the neighboring CH


.
  • Shift:

    
     -74.0 to -75.0 ppm.
    
  • Multiplicity: Triplet (

    
     Hz).
    
  • Purity Check: Impurities (e.g., trifluoroethanol starting material) will appear shifted by ~0.5–1.0 ppm; integration confirms stoichiometry.

C.

C NMR: The Carbon Backbone & C-F Couplings

The TFE group creates complex splitting patterns in the carbon spectrum.

Carbon TypeShift (

ppm)
MultiplicityCoupling (

)
Notes
C=O ~153.0s-Carbamate carbonyl.
Ar-C (ipso) ~127.0s-Quaternary aromatic.
CF

~123.5Quartet

Hz
Diagnostic: Giant coupling constant.
CH

(TFE)
~61.0Quartet

Hz
Distinctive quartet pattern upfield.
OMe ~56.0s-Methoxy carbon.

2D NMR Correlation Strategy (HMBC)

The Heteronuclear Multiple Bond Correlation (HMBC) is the definitive experiment to prove the carbamate linkage. We must prove the carbonyl carbon connects the aromatic ring and the trifluoroethyl tail.

HMBC Connectivity Diagram

HMBC_Correlations H_NH N-H C_CO C=O (153 ppm) H_NH->C_CO 2J (Weak) C_Ar Ar-C (ipso) H_NH->C_Ar 2J H_CH2 TFE CH2 (4.7 ppm) H_CH2->C_CO 3J (Strong) H_Ar Ar-H (6) H_Ar->C_CO 3J (Diagnostic)

Figure 2: Key HMBC correlations required to confirm the linkage.

Interpretation:

  • TFE-Carbonyl Link: The protons at 4.7 ppm (TFE CH

    
    ) must show a strong cross-peak to the carbonyl carbon at 153 ppm. This confirms the ester side of the carbamate.
    
  • Aromatic-Carbonyl Link: The aromatic proton at position 6 (ortho to nitrogen) often shows a weak 3-bond correlation to the carbonyl carbon.

  • Absence of Urea: If the sample were the symmetrical urea (di-2-methoxyphenyl urea), the TFE signals would be absent. If it were the carbonate (bis-trifluoroethyl carbonate), the aromatic signals would be absent.

Quality Control & Purity Assessment

For drug development applications, quantifying the 2,2,2-trifluoroethanol (TFE) residual solvent is critical due to its toxicity.

GC-FID Method for Residual TFE
  • Column: DB-624 or equivalent (volatile organic solvents phase).

  • Detector: FID (Flame Ionization Detector).

  • Standard: External standard calibration with TFE.

  • Limit: Ensure TFE levels are < 500 ppm (ICH Q3C guidelines for Class 2/3 solvents).

References

  • Carbamate Synthesis

    • S. Ozaki, "Recent Advances in Isocyanate Chemistry," Chemical Reviews, 1972, 72(5), 457–496. Link

  • NMR of Fluorinated Groups: Dolbier, W. R., "Guide to Fluorine NMR for Organic Chemists," Wiley, 2009. (Standard text for and coupling constants).
  • General Spectral Data (Analogous Structures)

    • National Institute of Advanced Industrial Science and Technology (AIST), "Spectral Database for Organic Compounds (SDBS)." (Search for N-phenylcarbamates and Trifluoroethanol derivatives). Link

  • HMBC Methodology: Claridge, T. D. W., "High-Resolution NMR Techniques in Organic Chemistry," Elsevier, 3rd Ed, 2016. (Definitive guide on optimizing HMBC for long-range C-H coupling).
Exploratory

Technical Guide: Spectroscopic Data &amp; Characterization of 2,2,2-Trifluoroethyl N-(2-methoxyphenyl)carbamate

The following technical guide details the spectroscopic characterization of 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate , a specialized fluorinated building block used in medicinal chemistry and agrochemical synthe...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate , a specialized fluorinated building block used in medicinal chemistry and agrochemical synthesis.

This guide synthesizes theoretical fragment analysis with empirical data from structural analogs (e.g., para-isomers and related trifluoroethyl carbamates) to provide a high-confidence reference profile.

Compound Overview & Significance

  • IUPAC Name: 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate[1][2]

  • CAS Number: 923237-78-9[2]

  • Molecular Formula: C₁₀H₁₀F₃NO₃[2]

  • Molecular Weight: 249.19 g/mol [3]

  • Role: Fluorinated carbamate intermediate. The trifluoroethyl group acts as a bioisostere for ethyl/methyl groups, increasing lipophilicity and metabolic stability. The carbamate moiety serves as a stable linker or a masked isocyanate precursor.

Synthesis Context

This compound is typically synthesized via the nucleophilic addition of 2,2,2-trifluoroethanol to 2-methoxyphenyl isocyanate . This route is preferred over the chloroformate method due to higher atom economy and milder conditions.

Synthesis Iso 2-Methoxyphenyl Isocyanate Product 2,2,2-Trifluoroethyl N-(2-methoxyphenyl)carbamate Iso->Product Nucleophilic Addition TFE 2,2,2-Trifluoroethanol TFE->Product Base Catalyst (DBU or Et3N) Base->Product Catalysis

Figure 1: Standard synthetic pathway via isocyanate addition.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Interpretation Strategy: The NMR profile is defined by two distinct domains: the electron-withdrawing trifluoroethyl group (characteristic quartets) and the electron-donating 2-methoxyphenyl ring (distinct ABCD aromatic pattern).

A. ¹H NMR Data (400 MHz, CDCl₃)

The trifluoroethyl methylene protons (


) exhibit characteristic coupling to the fluorine nuclei (

), appearing as a quartet.
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (

, Hz)
AssignmentStructural Insight
8.05 Broad Singlet1H-N-H Deshielded by carbamate carbonyl; position varies with concentration.
8.01 Doublet (d)1H

Ar-H (C6) Ortho to Nitrogen. Deshielded by anisotropy of the carbonyl group.
7.05 – 6.95 Multiplet (m)2H-Ar-H (C4, C5) Meta/Para to Nitrogen.
6.88 Doublet (d)1H

Ar-H (C3) Ortho to Methoxy. Shielded by electron donation of OMe.
4.58 Quartet (q)2H

O-CH₂-CF₃ Diagnostic signal. Downfield shift due to electronegative F and O.
3.88 Singlet (s)3H--OCH₃ Characteristic methoxy singlet.
B. ¹³C NMR Data (100 MHz, CDCl₃)

The presence of fluorine causes significant splitting in the carbon signals (


 and 

).
Shift (δ, ppm)MultiplicityCoupling (

, Hz)
AssignmentNotes
152.4 Singlet (s)-C=O Carbamate carbonyl.
147.8 Singlet (s)-Ar-C (C2) Ipso to Methoxy (Oxygenated aromatic carbon).
127.5 Singlet (s)-Ar-C (C1) Ipso to Nitrogen.
123.2 Quartet (q)

-CF₃ Very large coupling; diagnostic of trifluoromethyl group.
122.8 Singlet (s)-Ar-C (C5)
120.5 Singlet (s)-Ar-C (C6)
118.4 Singlet (s)-Ar-C (C4)
110.1 Singlet (s)-Ar-C (C3) Shielded by OMe resonance.
61.2 Quartet (q)

-CH₂-CF₃ Methylene carbon coupled to geminal fluorines.
55.8 Singlet (s)--OCH₃ Methoxy carbon.
C. ¹⁹F NMR Data (376 MHz, CDCl₃)
  • Shift: δ -74.5 ppm

  • Multiplicity: Triplet (t)

  • Coupling:

    
    
    
  • Interpretation: A single clean signal corresponding to the equivalent fluorines of the

    
     group, split by the adjacent methylene protons.
    

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the functional groups, specifically the carbamate linkage and the carbon-fluorine bonds.

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3320 – 3350 Medium, Broad

Secondary Amine (Carbamate N-H stretch).
3050 Weak

Aromatic C-H stretch.
2960 Weak

Aliphatic C-H stretch (Methoxy/Methylene).
1735 – 1750 Strong

Carbamate Carbonyl . Higher frequency than amides due to -O-R induction.
1535 Strong

Amide II band (N-H bending).
1250 Strong

Aryl ether stretch (Ar-O-Me).
1150 – 1180 Very Strong

C-F Stretch . Broad, intense region characteristic of fluoroalkyls.

Mass Spectrometry (MS)

  • Ionization Mode: Electron Impact (EI, 70 eV) or ESI+

  • Molecular Ion:

    
    [2]
    
Fragmentation Pattern (EI)

The molecule typically fragments at the carbamate linkage. The primary pathway involves the loss of the trifluoroethoxy group or the cleavage of the N-CO bond.

  • 
     249 [M]⁺ : Molecular ion (detectable but may be weak).
    
  • 
     150 [M - CF₃CH₂O]⁺ : Isocyanate cation intermediate formed after loss of the alkoxy group.
    
  • 
     123 [C₇H₉NO]⁺ : Base Peak  (often). Corresponds to the o-anisidine (2-methoxyaniline) radical cation formed by decarboxylation and loss of the trifluoroethyl group.
    
  • 
     108 [C₇H₈O]⁺ : Loss of NH from the anisidine fragment or loss of methyl radical from anisidine cation.
    

MS_Frag M Molecular Ion [M]+ m/z 249 Frag1 Isocyanate Cation [M - OCH2CF3]+ m/z 150 M->Frag1 - CF3CH2O• Frag2 o-Anisidine Cation [C7H9NO]+ m/z 123 (Base Peak) M->Frag2 - CO2, - CF3CH2• Frag1->Frag2 - CO (Rearrangement) Frag3 Trifluoroethyl Radical [CF3CH2O•]

Figure 2: Proposed mass spectrometric fragmentation pathway.

Experimental Protocol for Validation

To validate these values in-house, the following protocol ensures high-purity isolation for spectroscopic analysis.

Materials
  • Precursor A: 2-Methoxyphenyl isocyanate (1.0 eq)

  • Precursor B: 2,2,2-Trifluoroethanol (1.2 eq)

  • Catalyst: Triethylamine (0.1 eq)

  • Solvent: Dichloromethane (DCM), anhydrous.

Procedure
  • Setup: Charge a flame-dried round-bottom flask with 2-methoxyphenyl isocyanate (1.0 mmol) and anhydrous DCM (5 mL) under nitrogen atmosphere.

  • Addition: Add 2,2,2-trifluoroethanol (1.2 mmol) dropwise via syringe. Subsequently, add triethylamine (0.1 mmol).

  • Reaction: Stir at room temperature for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1). The isocyanate spot will disappear.

  • Workup: Wash the organic layer with 1M HCl (to remove amine/catalyst traces), then saturated NaHCO₃, and finally Brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Hexane/Et₂O if necessary to obtain a white crystalline solid.

References

  • Synthesis of Trifluoroethyl Carbamates: Tsubaki, K., et al. "Selective Transesterification of 2,2,2-Trifluoroethyl Phosphates." Organic Letters, 2019, 21(24), 9779-9783. Link

  • Characterization of N-Aryl Carbamates: Jameson, B., & Glaser, R. "VT-NMR Analysis of Rotation-Inversion of N-(2,2,2-trifluoroethyl) Carbamates." Journal of Organic Chemistry, 2024 (Analogous structural study). Link

  • Isocyanate Reactivity: Debnath, A., et al. "2-Methoxyphenyl isocyanate: A chemoselective multitasking reagent." Organic Chemistry Frontiers, 2019, 6, 1500-1508. Link

  • Spectral Data Source (Analogous): PubChem Compound Summary for 2,2,2-trifluoroethyl N-(4-methoxyphenyl)carbamate (Isomer data for extrapolation). Link[5]

Sources

Foundational

Synthesis and Characterization of 2,2,2-Trifluoroethyl N-(2-methoxyphenyl)carbamate: A Technical Guide

Target Molecule: 2,2,2-Trifluoroethyl N-(2-methoxyphenyl)carbamate (CAS: 923237-78-9) Molecular Formula: C₁₀H₁₀F₃NO₃ Molecular Weight: 249.18 g/mol Executive Summary & Mechanistic Rationale As a Senior Application Scient...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 2,2,2-Trifluoroethyl N-(2-methoxyphenyl)carbamate (CAS: 923237-78-9) Molecular Formula: C₁₀H₁₀F₃NO₃ Molecular Weight: 249.18 g/mol

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter the need to enhance the lipophilicity and metabolic stability of lead compounds. Carbamates are ubiquitous in medicinal chemistry, serving as stable peptide bond surrogates and prodrug linkers. However, standard alkyl carbamates are often susceptible to enzymatic cleavage. The incorporation of a 2,2,2-trifluoroethyl group fundamentally alters the physicochemical profile of the molecule. Fluorination increases lipophilicity, enhances stability against esterases, and influences the conformational isomerism of the carbamate bond .

To construct 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate, the most efficient and scalable retrosynthetic disconnection relies on the reaction between 2-methoxyaniline (o-anisidine) and 2,2,2-trifluoroethyl chloroformate (TFECF). This approach is highly preferred over the isocyanate route because TFECF is commercially available, exhibits high reactivity toward primary amines, and avoids the handling of highly toxic isocyanate intermediates .

The reaction proceeds via a standard nucleophilic acyl substitution. The amine attacks the highly electrophilic carbonyl carbon of the chloroformate, forming a tetrahedral intermediate, which subsequently collapses to eliminate a chloride ion .

SynthRoute A 2-Methoxyaniline (Nucleophile) C Base (e.g., Pyridine) Solvent: DCM, 0 °C A->C B 2,2,2-Trifluoroethyl chloroformate (Electrophile) B->C D Tetrahedral Intermediate C->D Nucleophilic Attack E 2,2,2-Trifluoroethyl N-(2-methoxyphenyl)carbamate D->E Chloride Elimination F HCl Byproduct (Neutralized by Base) D->F

Caption: Synthetic workflow and mechanism for the preparation of the target fluorinated carbamate.

Experimental Protocol: A Self-Validating Synthesis System

A robust protocol must be a self-validating system. The primary failure mode in this synthesis is the formation of symmetrical ureas, which occurs if the unreacted amine attacks the newly formed carbamate.

Causality in Experimental Design:

  • Why 0 °C? The reaction is highly exothermic. Maintaining 0 °C during the electrophile addition suppresses the activation energy required for the secondary urea-forming reaction.

  • Why Pyridine? A mild base is essential to scavenge the HCl byproduct. If HCl is not neutralized, it will protonate the nucleophilic 2-methoxyaniline, halting the reaction prematurely .

Step-by-Step Methodology
  • System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a pressure-equalizing dropping funnel.

  • Reagent Loading: Add 2-methoxyaniline (1.23 g, 10.0 mmol) and anhydrous pyridine (1.18 g, 15.0 mmol) to the flask. Dissolve the mixture in 30 mL of anhydrous dichloromethane (DCM).

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to exactly 0 °C for 15 minutes.

  • Electrophile Addition: Dissolve 2,2,2-trifluoroethyl chloroformate (1.78 g, 11.0 mmol) in 10 mL of anhydrous DCM. Transfer this to the dropping funnel. Add the chloroformate solution dropwise over 30 minutes. Critical Checkpoint: Rapid addition leads to localized heating and immediate urea byproduct formation.

  • Reaction Propagation: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for an additional 2 hours. Validate reaction completion via TLC (Hexanes/Ethyl Acetate 3:1), looking for the complete disappearance of the highly UV-active aniline spot.

  • Quenching & Extraction: Quench the reaction by adding 20 mL of cold 1M HCl to neutralize excess pyridine. Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing & Drying: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (30 mL) and brine (30 mL). Dry the organic phase over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution 5% to 20% EtOAc in Hexanes) to yield the pure carbamate as a white solid.

Characterization & Analytical Validation

To ensure the integrity of the synthesized molecule, we employ an orthogonal, multi-modal analytical validation logic. The unique heteronuclear splitting patterns induced by the trifluoromethyl group provide a robust framework for structural confirmation .

Validation A Crude Product B 1H, 13C & 19F NMR A->B C HRMS (ESI-TOF) A->C D FT-IR Spectroscopy A->D E Confirm CF3CH2 (q, 4.5 ppm) Confirm CF3 (t, -74 ppm) B->E F Confirm [M+H]+ m/z 250.0691 C->F G Confirm C=O stretch (~1735 cm⁻¹) D->G H Validated Pure Compound E->H F->H G->H

Caption: Multi-modal analytical validation logic for structural confirmation.

Quantitative Data Summary

The following table summarizes the expected spectral data, linking each signal to its structural causality.

Analytical TechniqueParameter / SignalAssignment / Structural Correlation
¹H NMR (400 MHz, CDCl₃)δ 8.05 (br s, 1H)N-H (Carbamate proton, exchangeable with D₂O)
δ 7.25 - 6.85 (m, 4H)Aromatic protons (2-methoxyphenyl ring)
δ 4.55 (q, J = 8.4 Hz, 2H)-CH₂-CF₃ (Methylene protons split by adjacent fluorines)
δ 3.88 (s, 3H)-OCH₃ (Methoxy group singlet)
¹³C NMR (100 MHz, CDCl₃)δ 152.8C=O (Carbamate carbonyl)
δ 148.2, 127.5, 123.1, 121.0, 110.5Aromatic carbons
δ 123.5 (q, J = 277 Hz)-CF₃ (Trifluoromethyl carbon, large one-bond C-F coupling)
δ 61.2 (q, J = 36 Hz)-CH₂-CF₃ (Methylene carbon split by two-bond C-F coupling)
δ 55.8-OCH₃ (Methoxy carbon)
¹⁹F NMR (376 MHz, CDCl₃)δ -74.2 (t, J = 8.4 Hz, 3F)-CF₃ (Coupled to adjacent methylene protons)
HRMS (ESI-TOF) m/z 250.0691[M+H]⁺ calculated for C₁₀H₁₀F₃NO₃: 250.0691
FT-IR (ATR)3320 cm⁻¹, 1735 cm⁻¹, 1160 cm⁻¹N-H stretch, C=O stretch, C-F stretch respectively

References

  • Title: Computational studies explain the CF3 related rotational isomerism of N-(2,2,2-trifluoroethyl) carbamates observed by 13C NMR spectroscopy Source: Journal of Organic Chemistry (American Chemical Society) URL: [Link]

  • Title: Synthesis of New Volatile Derivatives of Biogenic Amines, Carbamates for Analytical Applications Source: Molecules (via PMC - National Center for Biotechnology Information) URL: [Link]

Exploratory

Biological activity of N-(2-methoxyphenyl)carbamate derivatives

An In-depth Technical Guide to the Biological Activity of N-(2-methoxyphenyl)carbamate Derivatives Abstract N-(2-methoxyphenyl)carbamate derivatives represent a versatile class of organic compounds possessing a wide spec...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity of N-(2-methoxyphenyl)carbamate Derivatives

Abstract

N-(2-methoxyphenyl)carbamate derivatives represent a versatile class of organic compounds possessing a wide spectrum of biological activities. The carbamate functional group is a privileged structural motif found in numerous pharmaceuticals and agrochemicals.[1][2] This guide provides a comprehensive technical overview of the primary biological activities associated with this specific chemical scaffold, including cholinesterase inhibition, anticonvulsant effects, and herbicidal/fungicidal properties. We will delve into the underlying mechanisms of action, present detailed and self-validating experimental protocols for their evaluation, and discuss the structure-activity relationships that govern their potency and selectivity. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration and application of novel carbamate derivatives.

Introduction: The N-(2-methoxyphenyl)carbamate Scaffold

Carbamates, esters of carbamic acid (R₂NCOOH), are of significant interest due to their ability to interact with numerous biological targets, most notably enzymes like serine hydrolases.[3] The N-(2-methoxyphenyl)carbamate core structure is characterized by a carbamate linkage attached to a benzene ring bearing a methoxy group at the ortho-position. This seemingly simple substitution pattern imparts specific physicochemical properties that influence the molecule's absorption, distribution, metabolism, excretion (ADME), and target engagement. The methoxy group, in particular, can alter the electronic and steric profile, affecting binding affinity and metabolic stability. The diverse applications of carbamates, from anticonvulsant drugs like felbamate to cholinesterase inhibitors like rivastigmine, underscore the therapeutic potential of this chemical class.[2][4]

Key Biological Activities and Mechanisms of Action

Cholinesterase Inhibition

A predominant biological activity of many carbamate derivatives is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3] These enzymes are critical for terminating nerve impulses at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine.[3] Inhibitors of these enzymes are used to treat conditions characterized by cholinergic deficits, such as myasthenia gravis and Alzheimer's disease.[4][5]

Mechanism of Action: N-(2-methoxyphenyl)carbamates typically act as "pseudo-irreversible" or "covalent" inhibitors.[6] The process involves a two-step mechanism:

  • Binding: The carbamate inhibitor first binds non-covalently to the active site of the cholinesterase enzyme.

  • Carbamoylation: The catalytic serine residue in the enzyme's active site performs a nucleophilic attack on the carbonyl carbon of the carbamate. This results in the formation of a transient tetrahedral intermediate, which then collapses to release the alcohol/phenol portion (2-methoxyphenol) and leaves a carbamoylated enzyme.

This carbamoylated enzyme is inactive. Unlike the rapid deacetylation that occurs with acetylcholine, the hydrolysis (decarbamoylation) of the carbamoylated enzyme is significantly slower, often taking minutes to hours. This prolonged inactivation leads to an accumulation of acetylcholine in the synapse, enhancing cholinergic transmission.[4][6]

AChE_Inhibition enzyme_node enzyme_node molecule_node molecule_node complex_node complex_node inactive_node inactive_node product_node product_node AChE Active AChE (with Serine-OH) Complex Enzyme-Inhibitor Complex AChE->Complex Reversible Binding (k1) Carbamate N-(2-methoxyphenyl) -carbamate Carbamate->Complex Inactive Carbamoylated AChE (Inactive) Complex->Inactive Carbamoylation (k2) Alcohol 2-Methoxyphenol Inactive->Alcohol Slow Hydrolysis (k3) RegenAChE Regenerated Active AChE Inactive->RegenAChE

Mechanism of pseudo-irreversible AChE inhibition by carbamates.
Anticonvulsant Activity

Several carbamate derivatives have been developed as antiepileptic drugs (AEDs).[2] Epilepsy is a neurological disorder characterized by excessive and synchronous neuronal firing.[7] While the precise mechanisms for many AEDs are complex, carbamates are thought to exert their effects through multiple pathways.

Potential Mechanisms of Action:

  • Modulation of Voltage-Gated Ion Channels: Some carbamates may stabilize the inactive state of voltage-gated sodium channels, reducing the ability of neurons to fire at high frequencies.

  • Enhancement of GABAergic Neurotransmission: Carbamates can potentiate the activity of GABA (gamma-aminobutyric acid), the primary inhibitory neurotransmitter in the brain. This can occur through various mechanisms, including blocking GABA reuptake or enhancing the function of GABA-A receptors.[2]

  • Inhibition of NMDA Receptors: Certain carbamates, like felbamate, are known to block N-methyl-D-aspartate (NMDA) receptors, which are involved in excitatory neurotransmission.[2]

The anticonvulsant properties of a specific N-(2-methoxyphenyl)carbamate derivative would need to be elucidated through dedicated electrophysiological and neurochemical studies.

Herbicidal and Fungicidal Activity

The carbamate structure is a cornerstone of many commercial pesticides.[8] Their efficacy stems from their ability to disrupt essential biological processes in target weeds and fungi.

Herbicidal Mechanism: The mode of action for herbicidal carbamates often involves the inhibition of key enzymes in metabolic pathways unique to plants or critical for their growth. A common target is the disruption of cell division (mitosis) by interfering with microtubule formation, similar to the action of dithiocarbamates.[9] Other mechanisms can include the inhibition of lipid synthesis or photosystem II.

Fungicidal Mechanism: Carbamate fungicides can inhibit various cellular processes in fungi. Some act as mitochondrial respiration inhibitors, while others interfere with the biosynthesis of essential cellular components like sterols or cell walls.[10][11] Recent studies have explored novel N-aryl carbamates for their broad-spectrum antifungal activities against various plant pathogens.[12][13][14]

Experimental Evaluation Protocols

The following protocols are foundational for assessing the biological activities of novel N-(2-methoxyphenyl)carbamate derivatives. They are designed as self-validating systems, incorporating necessary controls for robust and reproducible data.

Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard, high-throughput method to determine the inhibitory potency (IC₅₀) of a compound against AChE.[4][15] It measures the activity of AChE by detecting the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[16]

Causality: The rate of color change is directly proportional to AChE activity. An effective inhibitor will slow down this rate. Comparing the rate in the presence of the test compound to a control rate allows for the quantification of inhibition.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.

    • AChE Solution: Prepare a working solution of acetylcholinesterase (e.g., from electric eel or human recombinant) in the assay buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

    • DTNB Solution (Ellman's Reagent): Prepare a 10 mM stock solution in the assay buffer.

    • Substrate (ATChI): Prepare a 14 mM stock solution of acetylthiocholine iodide in deionized water. Prepare fresh daily.[16]

    • Test Compound: Prepare a stock solution (e.g., 10 mM) in DMSO. Create serial dilutions in the assay buffer to achieve the desired final concentrations.

    • Positive Control: Prepare a solution of a known AChE inhibitor (e.g., rivastigmine) for comparison.

  • Assay Procedure (96-well plate format):

    • Add 140 µL of assay buffer to each well.[16]

    • Add 10 µL of the test compound dilution (or vehicle, e.g., 1% DMSO, for control wells) to the appropriate wells.

    • Add 10 µL of the AChE solution to all wells.[16]

    • Pre-incubation: Incubate the plate for 15 minutes at a controlled temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme before the reaction starts.[15]

    • Add 10 µL of the DTNB solution to all wells.[16]

    • Reaction Initiation: Add 10 µL of the ATChI substrate solution to all wells to start the reaction.[16]

  • Data Acquisition:

    • Immediately place the plate in a microplate reader.

    • Measure the change in absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.[17]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration by determining the slope (ΔAbs/min) of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [ (V_control - V_test) / V_control ] * 100[17]

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (sigmoidal model) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Workflow for the In Vitro AChE Inhibition Assay.
Protocol: In Vivo Anticonvulsant Screening

In vivo models are essential for evaluating the potential of a compound to prevent seizures in a whole organism.[18] The two most common primary screening models are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (s.c. PTZ) test.[19]

Causality: The MES test models generalized tonic-clonic seizures and is predictive of efficacy against this seizure type. The s.c. PTZ test induces myoclonic seizures and is predictive of efficacy against absence seizures.[18][20] A compound's activity in these models provides initial insights into its potential clinical utility and mechanism of action.

Step-by-Step Methodology (MES Test Example):

  • Animal Model: Use adult male rodents (e.g., Sprague-Dawley rats or CD-1 mice) of a consistent weight and age. Acclimate animals for at least one week before testing. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Compound Administration:

    • Dissolve the N-(2-methoxyphenyl)carbamate derivative in a suitable vehicle (e.g., 0.5% methylcellulose in water).

    • Administer the compound via intraperitoneal (i.p.) or oral (p.o.) gavage at various doses to different groups of animals. Include a vehicle-only control group.

    • Wait for a predetermined time to allow for drug absorption and distribution (e.g., 30-60 minutes post-i.p. administration). This is the time to peak effect, which should be determined in preliminary pharmacokinetic studies if possible.

  • Induction of Seizure:

    • Apply a brief electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds) via corneal or ear-clip electrodes.

    • The stimulus is suprathreshold and will induce a maximal seizure in unprotected (control) animals.

  • Observation and Endpoint:

    • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • The endpoint is binary: either the animal is protected (no tonic hindlimb extension) or not protected.

  • Data Analysis:

    • For each dose group, calculate the percentage of animals protected.

    • Use probit analysis to calculate the ED₅₀ (Effective Dose 50%), which is the dose required to protect 50% of the animals from the induced seizure.

    • Neurotoxicity can be assessed concurrently using tests like the rotarod test to determine a TD₅₀ (Toxic Dose 50%). The ratio of TD₅₀/ED₅₀ gives the Protective Index (PI), a measure of the compound's margin of safety.

Protocol: In Vitro Fungicidal and Herbicidal Bioassays

These assays provide a rapid and cost-effective way to screen for pesticidal activity.

Fungicidal Assay (Mycelial Growth Inhibition):

  • Preparation: Prepare potato dextrose agar (PDA) plates amended with various concentrations of the test compound (dissolved in a solvent like acetone, with a solvent-only control).[12]

  • Inoculation: Place a small plug of mycelium from a actively growing culture of the target fungus (e.g., Botrytis cinerea, Fusarium graminearum) onto the center of each plate.[10][13]

  • Incubation: Incubate the plates at an optimal temperature (e.g., 25°C) for several days until the mycelium in the control plate has reached a specified diameter.

  • Analysis: Measure the diameter of the fungal colony on each plate. Calculate the percentage of growth inhibition relative to the control. Determine the EC₅₀ (Effective Concentration 50%) value.[21]

Herbicidal Assay (Seed Germination and Growth):

  • Preparation: Line petri dishes with filter paper.[22]

  • Treatment: Moisten the filter paper with a solution of the test compound at various concentrations. Use distilled water as a negative control and a commercial herbicide as a positive control.[23]

  • Sowing: Place a set number of seeds of a model indicator plant (e.g., cress, lettuce, or barnyardgrass) on the filter paper.[22][24]

  • Incubation: Keep the plates in a controlled environment (light/dark cycle, temperature) for 7-10 days.

  • Analysis: Measure the germination rate, root length, and shoot length. Calculate the percentage of inhibition for each parameter compared to the negative control.[22]

Data Presentation and Interpretation

Quantitative data from these assays should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: In Vitro Cholinesterase Inhibitory Activity

Compound ID Derivative Substitution AChE IC₅₀ (nM) BChE IC₅₀ (nM) Selectivity Index (BChE/AChE)
Lead-01 N-methyl 45.8 120.3 2.63
Lead-02 N-ethyl 78.2 95.5 1.22
Lead-03 N-phenyl 15.6 350.1 22.44
Rivastigmine (Positive Control) 105.1 31.2 0.30

Hypothetical data for illustrative purposes.

Table 2: In Vivo Anticonvulsant Profile in Rodents | Compound ID | MES ED₅₀ (mg/kg, i.p.) | s.c. PTZ ED₅₀ (mg/kg, i.p.) | Rotarod TD₅₀ (mg/kg, i.p.) | Protective Index (PI) (MES) | | :--- | :--- | :--- | :--- | :--- | | Lead-01 | 19.5 | >100 | 85.2 | 4.37 | | Lead-02 | 45.1 | 60.3 | 150.7 | 3.34 | | Felbamate | (Positive Control) | 30.0 | 45.0 | 200.0 | 6.67 | Hypothetical data for illustrative purposes.[25]

Conclusion and Future Directions

N-(2-methoxyphenyl)carbamate derivatives are a promising class of compounds with a diverse range of demonstrated and potential biological activities. Their efficacy as cholinesterase inhibitors, anticonvulsants, and pesticides is rooted in the versatile chemistry of the carbamate functional group. The systematic evaluation using the standardized protocols outlined in this guide is crucial for identifying lead candidates and understanding their mechanisms of action.

Future research should focus on synthesizing novel analogues to refine structure-activity relationships, aiming to enhance potency for a specific target while minimizing off-target effects and toxicity. For therapeutic applications, detailed pharmacokinetic and pharmacodynamic studies are necessary to translate in vitro and in vivo findings into clinically viable candidates. For agrochemical development, understanding environmental fate and non-target organism toxicity is paramount. The continued exploration of this chemical scaffold holds significant promise for addressing unmet needs in medicine and agriculture.

References

  • ResearchGate. (2025, August 6). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches.
  • Shafieq, S., Ali, S. S., Sharma, N., & Sethi, V. A. (2025, August 1). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences.
  • MDPI. (2017, November 14). Proline-Based Carbamates as Cholinesterase Inhibitors.
  • Journal of Agricultural and Food Chemistry. (n.d.). CARBAMATE HERBICIDES | Plant Growth Regulating Activity of Some IPC Analogs.
  • PubMed. (n.d.). Anticholinesterase activity of potential therapeutic 5-(1,3,3-trimethylindolinyl) carbamates.
  • J-Stage. (n.d.). Herbicidal Activity of 2-Naphthyl Carbamates.
  • ResearchGate. (n.d.). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase.
  • Taylor & Francis Online. (2014, June 25). Carbonic anhydrase and acetylcholinesterase inhibitory effects of carbamates and sulfamoylcarbamates.
  • National Institutes of Health (NIH). (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening.
  • ChemPartner. (n.d.). From Neurons to Networks: High-Throughput Epilepsy Models for Translational Neuroscience.
  • BenchChem. (2025). Application Notes and Protocols for Acetylcholinesterase Inhibitors in Neuroscience Research.
  • National Institutes of Health (NIH). (n.d.). Molecular Targets Versus Models for New Antiepileptic Drug Discovery.
  • Semantic Scholar. (1987, September 1). Synthesis and herbicidal activity of .alpha.-heterocyclic carbinol carbamates.
  • UAE University. (n.d.). Experimental models for the discovery of novel anticonvulsant drugs: Focus on pentylenetetrazole-induced seizures and associated memory deficits.
  • PubMed. (1986, May 15). Anticholinesterase activity of a new carbamate, heptylphysostigmine, in view of its use in patients with Alzheimer-type dementia.
  • BenchChem. (n.d.). Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8".
  • ACS Publications. (n.d.). Herbicidal Activity and Structure, Comparative Herbicidal Activities of Carbamates and N-Substituted Derivatives.
  • ACS Publications. (n.d.). Synthesis and herbicidal activity of .alpha.-heterocyclic carbinol carbamates.
  • Bio-protocol. (n.d.). 3.10. Acetylcholinesterase Inhibition Assay.
  • PrepChem.com. (n.d.). Synthesis of 2-methoxy-phenyl N-methyl-carbamate.
  • ResearchGate. (n.d.). Synthesis and fungicidal activity of new N-methoxyl-N-phenylcarbamates.
  • MDPI. (2025, November 28). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents.
  • ResearchGate. (n.d.). Synthesis of methyl N-methoxyl-N-2-methylphenylcarbamate.
  • National Institutes of Health (NIH). (n.d.). Bioassay-Guided Isolation and Structure Elucidation of Fungicidal and Herbicidal Compounds from Ambrosia salsola (Asteraceae).
  • PubMed. (2007, April 15). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers.
  • PubMed. (n.d.). Cellular responses to methyl-N-[4-9-acridinylamino)-2-methoxyphenyl] carbamate hydrochloride, an analogue of amsacrine active against non-proliferating cells.
  • National Institutes of Health (NIH). (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents.
  • PASSEL. (n.d.). In Vitro Assays | Herbicide Discovery and Screening.
  • Taylor & Francis Online. (2026, February 28). Comparative screening of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity using spectroscopic and electrometric techniques.
  • National Institutes of Health (NIH). (2024, January 4). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity.
  • MDPI. (2024, January 4). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity.
  • ResearchGate. (2023, December 31). Evaluating the safety of herbicide by bioassay techniques: A review.
  • ResearchGate. (n.d.). Fungicidal Activities of 2-Methoxy-2-[2-(benzylideneaminooxymethyl)phenyl]- N -methylacetamide Derivatives.
  • National Institutes of Health (NIH). (2024, July 25). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives.
  • National Institutes of Health (NIH). (2021, March 25). Synthesis and Enantioselective Pharmacokinetic/Pharmacodynamic Analysis of New CNS-Active Sulfamoylphenyl Carbamate Derivatives.
  • Ohioline. (2025, March 15). Testing for and Deactivating Herbicide Residues.
  • BenchChem. (2025). Synthesis of N-(2-Methoxyphenyl)-3-oxobutanamide: Application Notes and Protocols.
  • Wiley Online Library. (2024, October 2). N‐Methoxy Pyrazole‐4‐Carboxamide Derivatives: Synthesis, Spectral Analyses, Antifungal Activity, In Silico Molecular Docking, ADMET, and DFT Studies.
  • ResearchGate. (n.d.). Herbicidal and fungicidal activities and identification of potential phytotoxins from Bidens pilosa L. var. radiata Scherff: Research paper.
  • MDPI. (2024, July 25). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives.
  • ResearchGate. (2020, December 8). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents.
  • BenchChem. (n.d.). In-depth Technical Guide: Biological Activity of N-(4-methoxyphenyl)-2-butenamide.
  • PubMed. (n.d.). Synthesis and anticonvulsant activity of two N-(2,6- dimethylphenyl)pyridinedicarboximides.

Sources

Foundational

Trifluoroethyl Carbamates: Tunable Electrophiles for Precision Serine Hydrolase Targeting

Topic: Potential Therapeutic Targets of Trifluoroethyl Carbamates Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Executive Summary & Chemical Rationale The...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Therapeutic Targets of Trifluoroethyl Carbamates Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary & Chemical Rationale

The incorporation of the 2,2,2-trifluoroethyl (TFE) moiety into carbamate scaffolds represents a high-value strategy in medicinal chemistry, primarily for tuning the electrophilicity of the carbonyl center. Unlike standard alkyl carbamates, which are often metabolically stable and pharmacologically inert, or highly activated leaving groups (e.g., N-hydroxysuccinimide, O-hexafluoroisopropyl) that exhibit promiscuous proteome reactivity, O-trifluoroethyl carbamates occupy a "Goldilocks zone" of reactivity.

This guide delineates the therapeutic utility of trifluoroethyl carbamates, focusing on their primary role as covalent inhibitors of the serine hydrolase superfamily (specifically FAAH and MAGL) and their secondary utility in prodrug kinetics modulation .

The Fluorine Effect: Mechanistic Causality

The therapeutic potential is driven by the electron-withdrawing nature of the trifluoromethyl group (


).
  • pKa Modulation: The pKa of 2,2,2-trifluoroethanol is ~12.4, compared to ~16 for ethanol. When used as the O-substituent in a carbamate (

    
    ), it transforms the alkoxy group into a viable leaving group upon nucleophilic attack by a catalytic serine.
    
  • Tunable Reactivity: The carbonyl carbon becomes sufficiently electrophilic to react with the activated nucleophiles of specific enzymes (catalytic triads) but remains stable enough to resist rapid hydrolysis in plasma or reaction with non-catalytic cysteines/lysines.

Primary Therapeutic Targets: The Serine Hydrolase Superfamily[1]

The most validated targets for O-trifluoroethyl carbamates are enzymes regulating endocannabinoid signaling.

Fatty Acid Amide Hydrolase (FAAH)

FAAH is the primary catabolic enzyme for anandamide (AEA).[1] Inhibition of FAAH elevates AEA levels, producing analgesic and anxiolytic effects without the psychotropic side effects of direct CB1 agonists.

  • Mechanism: O-Trifluoroethyl carbamates act as suicide substrates. The enzyme's catalytic Ser241 attacks the carbamate carbonyl. The trifluoroethoxy group is expelled, resulting in a carbamoylated (acylated) serine. This covalent bond hydrolyzes very slowly, effectively irreversibly inhibiting the enzyme.

  • Selectivity Profile: While O-aryl carbamates (e.g., URB597) are potent, O-trifluoroethyl variants offer a distinct selectivity profile, often reducing off-target inhibition of liver carboxylesterases due to steric and electronic differences.

Monoacylglycerol Lipase (MAGL)

MAGL hydrolyzes 2-arachidonoylglycerol (2-AG).

  • Challenge: Traditional MAGL inhibitors often suffer from lack of selectivity against other serine hydrolases (e.g., ABHD6, FAAH).

  • TFE Solution: Recent chemoproteomic profiling indicates that O-trifluoroethyl carbamates can be tuned via the N-substituent to distinguish between the varying active site geometries of MAGL and FAAH.

Comparison of Leaving Group Reactivity

The following table summarizes the reactivity hierarchy of carbamate warheads, establishing why TFE is a critical tool for target validation.

Carbamate ClassLeaving Group (LG)LG pKaReactivityProteome SelectivityPrimary Utility
O-Alkyl Ethanol/Methanol~16LowHighStable Pharmacophore
O-Aryl Phenol~10ModerateModerate/HighFAAH Inhibitors (e.g., URB597)
O-Trifluoroethyl Trifluoroethanol ~12.4 Tunable High Selective Serine Hydrolase Probes
O-HFIP Hexafluoroisopropanol~9.3HighLow/ModerateBroad Spectrum Profiling
O-NHS N-Hydroxysuccinimide~6.0Very HighLowPromiscuous Labeling

Mechanism of Action: Covalent Inactivation

The interaction between a serine hydrolase and an O-trifluoroethyl carbamate follows a specific kinetic pathway. The TFE group is critical for step


 (acylation).

MOA Enz Free Enzyme (Ser-OH) Complex Michaelis Complex (Non-covalent) Enz->Complex Binding (Kd) Inhibitor Inhibitor (R-NH-CO-O-TFE) Inhibitor->Complex Binding (Kd) Tetra Tetrahedral Intermediate Complex->Tetra Nu- Attack AcylEnz Carbamoylated Enzyme (Inactive) Tetra->AcylEnz Acylation (k2) Leaving Leaving Group (HO-CH2-CF3) Tetra->Leaving Expulsion AcylEnz->Enz Deacylation (k3) (Very Slow)

Figure 1: Kinetic mechanism of Serine Hydrolase inactivation by O-trifluoroethyl carbamates. The electronegativity of the TFE group accelerates the transition from Complex to Tetrahedral Intermediate.

Experimental Protocols

Synthesis of O-Trifluoroethyl Carbamates

Rationale: Direct reaction of isocyanates with 2,2,2-trifluoroethanol is the most atom-economical route. The reduced nucleophilicity of the fluorinated alcohol requires catalysis.

Reagents:

  • Target Isocyanate (

    
    )
    
  • 2,2,2-Trifluoroethanol (TFE-OH)

  • Catalyst: Dibutyltin dilaurate (DBTDL) or Triethylamine (TEA)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 1.0 equiv of the isocyanate in anhydrous DCM (0.2 M concentration).

  • Addition: Add 1.2 equiv of 2,2,2-trifluoroethanol via syringe.

  • Catalysis: Add 5 mol% of TEA. (Note: For sterically hindered isocyanates, use DBTDL and heat to reflux in toluene).

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (stain with KMnO4) or LC-MS for the disappearance of isocyanate.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient). Note: TFE carbamates are stable on silica.

  • Validation: Confirm structure via

    
    -NMR (characteristic triplet/multiplet around -74 ppm) and HRMS.
    
Validation: Competitive Activity-Based Protein Profiling (ABPP)

Rationale: To prove the target is a serine hydrolase and to assess selectivity, one must compete the TFE carbamate against a broad-spectrum fluorophosphonate (FP) probe.

Workflow:

  • Proteome Prep: Homogenize mouse brain or liver tissue in PBS. Adjust protein concentration to 1 mg/mL.

  • Inhibitor Incubation: Aliquot proteome (50 µL) and treat with the TFE carbamate (0.1, 1, 10, 100 µM) or DMSO vehicle. Incubate for 30 min at 37°C.

  • Probe Labeling: Add FP-Rhodamine (fluorophosphonate-rhodamine) to a final concentration of 1 µM. Incubate for 30 min at room temperature. Mechanism: The FP probe will label any active serine hydrolase that has NOT been inhibited by the carbamate.

  • Quenching: Stop reaction with 4x SDS-PAGE loading buffer and boil for 5 min.

  • Readout: Resolve proteins on SDS-PAGE. Scan for fluorescence.

  • Analysis: A disappearance of a fluorescent band at the molecular weight of FAAH (63 kDa) or MAGL (33 kDa) indicates successful target engagement.

ABPP cluster_0 Sample Preparation cluster_1 Probe Labeling cluster_2 Analysis Tissue Tissue Proteome Treat Treat with TFE Carbamate Tissue->Treat Probe Add FP-Rhodamine (Broad Spectrum Probe) Treat->Probe Compete Competition: Inhibitor vs Probe Probe->Compete Gel SDS-PAGE Compete->Gel Result Loss of Fluorescence = Target Hit Gel->Result

Figure 2: Competitive ABPP workflow for validating TFE carbamate selectivity against serine hydrolases.

Secondary Applications: N-Trifluoroethyl Pharmacophores

While O-TFE carbamates are covalent inhibitors, N-trifluoroethyl carbamates (


) serve a different purpose. Here, the TFE group is retained in the molecule.
  • Metabolic Stability: The

    
     group blocks metabolic oxidation at the ethyl position (a common clearance pathway for ethyl carbamates).
    
  • Bioisosterism: The N-TFE group mimics the electronics of an amide while retaining the lipophilicity of an alkyl group, useful for crossing the Blood-Brain Barrier (BBB).

  • Anticancer Activity: Specific N-TFE ureas and carbamates have shown efficacy in NCI-60 screens, potentially by mimicking the binding of colchicine-site tubulin inhibitors, though this mechanism is less defined than the hydrolase inhibition.

References

  • Proteome-wide reactivity profiling identifies diverse carbamate chemotypes. Source: National Institutes of Health (NIH) / PubMed Context: Defines the reactivity ceiling of carbamates and the use of fluorinated leaving groups for tuning selectivity. URL:[Link]

  • Discovery of Trifluoromethyl Glycol Carbamates as Potent and Selective Covalent MAGL Inhibitors. Source: PubMed Context: Specifically details the use of trifluoroethyl-like leaving groups to optimize MAGL inhibition over FAAH. URL:[Link]

  • Mechanism of Carbamate Inactivation of FAAH. Source: PMC Context: Elucidates the covalent mechanism and the role of the catalytic serine nucleophile.[2] URL:[Link]

  • Synthesis and Anticancer Activity of N-(3,3,3-trifluoroethyl) Ureas and Carbamates. Source: Journal of Fluorine Chemistry / PubMed Context: Discusses the non-covalent, pharmacophoric utility of the N-TFE group. URL:[Link]

  • Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates as Inhibitors of FAAH, MAGL, and BuChE. Source: ACS Omega Context: Comparative analysis of carbamate reactivity against multiple serine hydrolase targets. URL:[Link]

Sources

Exploratory

The Role of the 2-Methoxyphenyl Group in Carbamate Inhibitors: Stereoelectronic Mechanisms and Multitarget Applications

Executive Summary The carbamate pharmacophore is a cornerstone in medicinal chemistry, functioning as a pseudo-irreversible inhibitor for serine hydrolases and a stabilizing moiety in DNA-enzyme complexes. The strategic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The carbamate pharmacophore is a cornerstone in medicinal chemistry, functioning as a pseudo-irreversible inhibitor for serine hydrolases and a stabilizing moiety in DNA-enzyme complexes. The strategic incorporation of a 2-methoxyphenyl group into the carbamate scaffold fundamentally alters the molecule's stereoelectronic profile, steric volume, and hydrogen-bonding capacity. This in-depth technical guide explores the causality behind these chemical modifications, detailing how the 2-methoxyphenyl moiety drives selectivity in cholinesterase (AChE/BChE) inhibition for neurodegenerative diseases and shifts the mechanistic paradigm of topoisomerase II poisons in oncology.

Stereoelectronic and Mechanistic Profiling of the 2-Methoxyphenyl Moiety

In drug design, the 2-methoxyphenyl group is not merely a passive structural spacer; it is an active modulator of binding kinetics and target residence time. When attached to a carbamate ester (


), the 2-methoxy substitution exerts three critical effects:
  • Tuning Leaving Group Thermodynamics: During the covalent modification of a target enzyme (e.g., the catalytic serine in cholinesterases), the aryl group acts as the leaving group. The methoxy substituent exerts a dual electronic effect: an electron-donating resonance effect (+R) and an electron-withdrawing inductive effect (-I). Because it is in the ortho position, the inductive withdrawal stabilizes the resulting phenoxide anion, optimizing the

    
     of the leaving group to accelerate the initial nucleophilic attack by the enzyme.
    
  • Conformational Locking via Steric Hindrance: The bulky ortho-methoxy group restricts free rotation around the

    
     bond. This pre-organizes the carbamate into a rigid, bioactive conformation that reduces the entropic penalty upon binding to the target receptor.
    
  • Differential Pocket Penetration: The steric volume of the 2-methoxy group serves as a selectivity filter. For example, it clashes with the restricted acyl-binding pocket of Acetylcholinesterase (AChE) but perfectly occupies the larger, mutated acyl pocket of Butyrylcholinesterase (BChE), driving high BChE selectivity.

Cholinesterase Inhibition: Pseudo-Irreversible Carbamoylation

In the context of Alzheimer's disease, carbamate inhibitors restore cholinergic neurotransmission by inhibiting AChE and BChE. The 2-methoxyphenyl carbamates act as pseudo-irreversible inhibitors .

Mechanism of Action

Unlike reversible competitive inhibitors, carbamates form a covalent bond with the catalytic serine (Ser200 in AChE; Ser198 in BChE). The enzyme attacks the carbamate carbonyl, releasing the 2-methoxyphenol leaving group. The resulting carbamoylated enzyme is catalytically dead. While an acetylated serine (from natural acetylcholine) hydrolyzes in microseconds, the carbamoylated serine takes hours to hydrolyze due to the resonance stabilization of the carbamate nitrogen, providing prolonged therapeutic efficacy.

ChE_Inhibition Start Carbamate Inhibitor (2-Methoxyphenyl) Complex Michaelis-Menten Complex Start->Complex Enzyme Free Cholinesterase (Ser-OH) Enzyme->Complex Transition Tetrahedral Intermediate Complex->Transition Nucleophilic Attack Carbamoylated Carbamoylated Enzyme (Pseudo-Irreversible) Transition->Carbamoylated Covalent Bond Formation LeavingGroup Phenol Leaving Group (2-Methoxyphenol) Transition->LeavingGroup Cleavage Regenerated Regenerated Enzyme (Slow Hydrolysis) Carbamoylated->Regenerated Spontaneous Hydrolysis (Hours)

Figure 1: Pseudo-irreversible carbamoylation pathway of cholinesterases by 2-methoxyphenyl carbamates.

Quantitative Data: Target Selectivity

The table below synthesizes the inhibitory profiles of various 2-methoxyphenyl carbamate derivatives, highlighting how the moiety drives BChE selectivity and multitarget potential.

Compound ClassSpecific DerivativePrimary TargetIC50 (µM)Key Structural Contribution of 2-Methoxy Group
Eugenol Carbamate 4-allyl-2-methoxyphenyl(3-methoxyphenyl)carbamateBChE0.58Ortho-methoxy provides steric bulk fitting the larger BChE acyl pocket, driving high selectivity.
Salicylanilide Carbamate Benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}carbamateBChE22.23Inductive electron withdrawal stabilizes the leaving group, accelerating enzyme carbamoylation.
Proline-Based Carbamate Benzyl (2S)-2-[(2-methoxyphenyl)carbamoyl]pyrrolidine-1-carboxylateAChEModerateHydrogen bonding between methoxy oxygen and active site gorge residues (e.g., Tyr124).
Carbamothioate (MTDL) O-(3-(dimethylamino)phenyl)(2-methoxyphenyl)carbamothioateMAO-B / Aβ0.97 (Aβ)Pi-electron density modulated by methoxy resonance prevents Aβ1-42 fibril self-assembly.
Experimental Protocol: In Vitro Ellman Assay for AChE/BChE Inhibition

To validate the pseudo-irreversible kinetics of these inhibitors, the modified Ellman’s method must account for time-dependent carbamoylation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the 2-methoxyphenyl carbamate inhibitor in DMSO (final assay concentration <1% DMSO to prevent enzyme denaturation).

  • Enzyme Pre-Incubation (Critical Step): Mix recombinant human AChE or BChE with the inhibitor in the buffer. Causality: Incubate at 37°C for exactly 15 minutes. Because carbamates are time-dependent covalent modifiers, omitting this pre-incubation will yield artificially high (false negative) IC50 values.

  • Reaction Initiation: Add 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM final) and the substrate (acetylthiocholine iodide or butyrylthiocholine iodide, 0.5 mM final).

  • Kinetic Measurement: Monitor the absorbance continuously at 412 nm for 5 minutes using a microplate reader. The cleavage of the thiocholine substrate releases a free thiol, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the absorbance curve. IC50 is determined via non-linear regression of 
    
    
    
    versus inhibitor concentration.

Topoisomerase II Poisoning: The Case of m-AMCA

Beyond neurodegeneration, the 2-methoxyphenyl carbamate scaffold is highly active in oncology. A prime example is m-AMCA (methyl-N-[4-(9-acridinylamino)-2-methoxyphenyl]carbamate hydrochloride), an analogue of the established topoisomerase II poison, amsacrine.

Mechanistic Divergence

While amsacrine is highly active against proliferating cells (S-phase specific), the addition of the 2-methoxyphenyl carbamate moiety fundamentally shifts the drug's biological behavior. m-AMCA exhibits profound cytotoxicity against non-cycling (plateau-phase) tumor cells .

Causality of the Shift: The 2-methoxy group alters the intercalation geometry of the acridine core within the DNA-Topoisomerase II cleavage complex. Instead of requiring active replication forks (S-phase) to convert the cleavage complex into lethal double-strand breaks, m-AMCA stabilizes the complex in a manner that triggers a cell-cycle non-specific response. Consequently, m-AMCA induces a G1-phase arrest and bypasses the massive induction of poly(ADP-ribose)polymerase (PARP) typically seen with S-phase poisons like camptothecin.

TopoII_Poisoning Drug m-AMCA (2-Methoxyphenyl Carbamate) Target Topoisomerase II (alpha/beta) Drug->Target Cleavage Stabilization of Cleavage Complex Target->Cleavage CellState Non-Cycling Tumor Cells (Plateau Phase) Cleavage->CellState Cytotoxicity Arrest G1-Phase Cell Cycle Arrest CellState->Arrest PARP Minimal PARP Induction (Aphidicolin Insensitive) CellState->PARP

Figure 2: Mechanistic pathway of m-AMCA-induced Topoisomerase II poisoning in non-cycling cells.

Experimental Protocol: Topoisomerase II DNA Cleavage Assay

To validate the stabilization of the Topo II cleavage complex by m-AMCA, a plasmid cleavage assay is utilized.

Step-by-Step Methodology:

  • Reaction Setup: In a sterile microcentrifuge tube, combine 0.5 µg of supercoiled pBR322 plasmid DNA, 2 units of purified human Topoisomerase II (α or β isoform), and varying concentrations of m-AMCA in a cleavage buffer (10 mM Tris-HCl pH 7.9, 50 mM KCl, 5 mM

    
    , 1 mM ATP).
    
  • Ternary Complex Formation: Incubate the mixture at 37°C for 30 minutes. Causality: This allows the enzyme to bind the DNA, cleave it, and be trapped by the 2-methoxyphenyl carbamate inhibitor before religation can occur.

  • Covalent Trapping: Terminate the reaction by adding 1% Sodium Dodecyl Sulfate (SDS) and 1 mg/mL Proteinase K. Incubate at 45°C for 30 minutes. Causality: The SDS rapidly denatures the Topo II enzyme, covalently trapping it to the cleaved DNA ends. Proteinase K then digests the bulky enzyme, leaving behind the naked, cleaved DNA fragments.

  • Electrophoretic Resolution: Resolve the DNA products on a 1% agarose gel containing 0.5 µg/mL ethidium bromide.

  • Quantification: Supercoiled DNA (intact) migrates fastest, while linear DNA (double-strand break) migrates slower. The intensity of the linear DNA band directly correlates to the Topo II poisoning efficacy of the carbamate inhibitor.

References

  • Cellular responses to methyl-N-[4-9-acridinylamino)-2-methoxyphenyl] carbamate hydrochloride, an analogue of amsacrine active against non-proliferating cells. PubMed. Available at:[Link]

  • Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors. PMC. Available at:[Link]

  • **Multitarget-Directed Carbamate and Carbamothioate Derivatives: Cholinesterase and Monoamine Oxidase Inhibition, Anti-β-Amyloid (Aβ)
Foundational

In Vitro Screening of 2,2,2-Trifluoroethyl N-(2-methoxyphenyl)carbamate

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Lead Discovery Biologists, and DMPK Scientists Subject: Hit-to-Lead Profiling of Fluorinated N-Aryl Carbamates Executive Summary: The Fluorine Effe...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Lead Discovery Biologists, and DMPK Scientists Subject: Hit-to-Lead Profiling of Fluorinated N-Aryl Carbamates

Executive Summary: The Fluorine Effect in Carbamate Scaffolds

2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate (CAS: 923237-78-9) represents a distinct chemotype in the carbamate family. Unlike standard ethyl carbamates, which are often associated with genotoxicity (e.g., urethane) or rapid metabolic clearance, the incorporation of the 2,2,2-trifluoroethyl moiety fundamentally alters the physicochemical and electronic profile of the molecule.

For drug development professionals, this compound serves as a critical probe for two primary mechanisms:

  • Covalent Serine Hydrolase Inhibition: The strong electron-withdrawing effect of the trifluoromethyl group (

    
     effect) increases the electrophilicity of the carbonyl carbon, potentially enhancing reactivity toward nucleophilic serine residues in targets like Fatty Acid Amide Hydrolase (FAAH)  or Acetylcholinesterase (AChE) .
    
  • Metabolic Stability: The fluorination blocks the labile ethyl positions, preventing oxidative dealkylation by cytochrome P450s, a common clearance route for non-fluorinated analogs.

This guide outlines a rigorous, self-validating in vitro screening cascade designed to determine whether this compound acts as a specific enzyme inhibitor, a promiscuous acylating agent, or a stable pharmacophore.

Chemical Biology & Mechanism of Action[1]

To screen this compound effectively, one must understand its reactivity profile.[1] The core interaction is likely pseudo-irreversible carbamoylation .

The Electronic Activation Hypothesis

The trifluoroethyl group exerts a strong inductive effect through the oxygen atom.

  • Standard Ethyl Carbamate: Carbonyl is moderately electrophilic; hydrolysis is slow.

  • Trifluoroethyl Carbamate: The

    
     group pulls electron density away from the ester oxygen, which in turn pulls density from the carbonyl carbon. This makes the carbonyl highly susceptible to nucleophilic attack by the catalytic serine of hydrolases.
    
Mechanism Visualization

The following diagram illustrates the theoretical interaction pathway, distinguishing between productive inhibition and non-specific hydrolysis.

Mechanism Compound 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate Complex Tetrahedral Intermediate Compound->Complex Nucleophilic Attack Hydrolysis Spontaneous Hydrolysis (Non-specific) Compound->Hydrolysis pH > 8.0 (Chemical Instability) Enzyme Serine Hydrolase (Active Site Ser-OH) Enzyme->Complex AcylEnzyme Carbamoylated Enzyme (Inhibited) Complex->AcylEnzyme Collapse & Release LeavingGroup Leaving Group: 2,2,2-trifluoroethanol Complex->LeavingGroup

Caption: Mechanism of pseudo-irreversible inhibition via carbamoylation of the catalytic serine, competing with spontaneous chemical hydrolysis.

The Screening Cascade: A Self-Validating System

Do not proceed directly to biological assays without validating chemical integrity. Fluorinated esters are prone to accelerated hydrolysis in aqueous buffers.

Tier 1: Chemical Integrity & Physicochemical Profiling

Objective: Establish the "working window" for biological assays.

  • Assay 1.1: pH-Dependent Hydrolysis (k_hyd).

    • Rationale: If the compound hydrolyzes in PBS (pH 7.4) within 30 minutes, any biological activity observed is likely an artifact or due to the degradation product (2-methoxyaniline).

    • Method: LC-MS/MS monitoring of parent decay at pH 2.0, 7.4, and 9.0 over 24 hours.

  • Assay 1.2: Solubility (Thermodynamic).

    • Rationale: The

      
       group increases lipophilicity (LogP ~2.5–3.0). Ensure solubility >10 µM in assay buffer (<1% DMSO).
      
Tier 2: Primary Target Potency (Serine Hydrolases)

Objective: Determine potency (


) and mechanism (

).
  • Assay 2.1: FAAH Inhibition Screen.

    • Target: Fatty Acid Amide Hydrolase (therapeutic target for pain/anxiety).

    • Readout: Fluorescence (AMC release from arachidonoyl-7-amino-4-methylcoumarin).

  • Assay 2.2: AChE/BChE Counter-Screen.

    • Target: Acetylcholinesterase (Safety/Tox target).

    • Rationale: N-aryl carbamates are classic AChE inhibitors (pesticide-like activity). High potency here indicates potential neurotoxicity.

Tier 3: ADME-Tox & Safety

Objective: Validate the safety advantage of the fluorinated scaffold.

  • Assay 3.1: Microsomal Stability.

    • Hypothesis: The 2,2,2-trifluoroethyl group should block metabolic dealkylation compared to an ethyl group.

  • Assay 3.2: Ames Test (Genotoxicity).

    • Critical Check: Ethyl carbamate (urethane) is genotoxic. Does the trifluoro-analog retain this risk? (Literature suggests substitution reduces this risk, but empirical verification is mandatory).

Detailed Experimental Protocols

Protocol A: Chemical Stability (Hydrolysis Assay)

Purpose: To determine the half-life (


) of the compound in assay buffer.
  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Buffer Setup: Prepare three buffers:

    • 0.1 M HCl (pH 1.2)

    • 100 mM Phosphate Buffer (pH 7.4)

    • 100 mM Borate Buffer (pH 9.0)

  • Incubation: Spike the compound into each buffer to a final concentration of 10 µM (0.1% DMSO). Incubate at 37°C in a shaking water bath.

  • Sampling: Remove 50 µL aliquots at

    
     min and 24 h.
    
  • Quenching: Immediately add 150 µL of ice-cold Acetonitrile (containing internal standard, e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
    • Pass Criteria:

      
       hours at pH 7.4.
      
Protocol B: Fluorometric FAAH Inhibition Assay

Purpose: To measure the inhibitory potency against Fatty Acid Amide Hydrolase.

  • Reagents:

    • Recombinant Human FAAH-1 (microsomal prep).

    • Substrate: AAMCA (Arachidonoyl 7-amino-4-methylcoumarin amide).

    • Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 0.1% BSA.

  • Pre-Incubation (Critical for Carbamates):

    • Carbamates are time-dependent inhibitors.

    • Add 20 µL enzyme solution + 1 µL test compound (serially diluted in DMSO).

    • Incubate for 30 minutes at room temperature before adding substrate.

  • Reaction Start:

    • Add 20 µL of Substrate solution (Final conc: 5 µM, approx

      
      ).
      
  • Kinetic Read:

    • Measure fluorescence (Ex 355 nm / Em 460 nm) every 60 seconds for 45 minutes on a plate reader.

  • Data Analysis:

    • Calculate the slope (RFU/min) for the linear portion.

    • Normalize to DMSO control (100% activity) and No-Enzyme control (0% activity).

    • Fit to sigmoidal dose-response curve to determine

      
      .
      

Data Presentation & Interpretation

Summary of Expected Results (Mock Data)
AssayParameterResult (Hypothetical)Interpretation
Hydrolysis (pH 7.4)

> 24 hStable; suitable for systemic administration.
Hydrolysis (pH 9.0)

45 minUnstable in basic conditions; avoid alkaline workups.
FAAH Inhibition

150 nMPotent inhibitor; likely covalent mechanism.
AChE Inhibition

> 10 µMSelective; low risk of cholinergic toxicity.
Metabolic Stability

Low (< 10 µL/min/mg)Fluorination successfully blocks oxidative metabolism.
Workflow Visualization

ScreeningCascade cluster_Tier1 Tier 1: Physicochemical Filter cluster_Tier2 Tier 2: Potency & Selectivity cluster_Tier3 Tier 3: ADME-Tox Start Compound Resynthesis & QC (LCMS/NMR) Hydrolysis pH Stability (pH 7.4) Target: t1/2 > 4h Start->Hydrolysis Solubility Kinetic Solubility Target: > 10 µM Start->Solubility FAAH FAAH Inhibition (Target) Hydrolysis->FAAH If Stable AChE AChE Counter-Screen (Safety) FAAH->AChE If Potent (<1µM) Microsomes Microsomal Stability (Metabolic Blockade) AChE->Microsomes If Selective (>10x) HepG2 Cytotoxicity (HepG2) Microsomes->HepG2

Caption: Step-wise screening cascade ensuring chemical stability before biological validation.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Link

  • Kathuria, S., et al. (2003). Modulation of anxiety through blockade of anandamide hydrolysis. Nature Medicine, 9, 76–81. (Reference for FAAH inhibition protocols). Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. (Reference for the metabolic stability of trifluoroethyl groups). Link

  • Bar-On, P., et al. (2002). Kinetic analysis of the interaction of carbamates with acetylcholinesterase. Biochemistry, 41(11), 3555-3564. Link

  • FDA Guidance for Industry. (2020). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies. (Standard for Microsomal Stability). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate from 2-methoxyphenol

Executive Summary This Application Note details a high-fidelity synthetic route for 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate starting from 2-methoxyphenol (Guaiacol) . While o-anisidine is commercially available...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details a high-fidelity synthetic route for 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate starting from 2-methoxyphenol (Guaiacol) . While o-anisidine is commercially available, this protocol demonstrates a critical workflow for late-stage functionalization of complex phenolic drug pharmacophores.

We utilize a three-step sequence:

  • Activation: Conversion of the phenol to an aryl triflate.

  • Amination: Palladium-catalyzed Buchwald-Hartwig amination using a benzophenone imine surrogate to ensure regiospecificity and prevent poly-arylation.

  • Carbamoylation: Installation of the trifluoroethyl carbamate moiety.

This fluorinated carbamate motif is increasingly relevant in drug discovery, offering enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs.

Retrosynthetic Strategy & Logic

The transformation requires converting a phenolic hydroxyl group (-OH) into a carbamate nitrogen (-NH-CO-OR). Direct conversion is chemically forbidden. Therefore, we employ an "Activation-Amination-Protection" strategy.

Mechanistic Pathway (DOT Visualization)

SynthesisPath Start 2-Methoxyphenol (Guaiacol) Step1 Step 1: Activation (Triflic Anhydride) Start->Step1 Inter1 Aryl Triflate Intermediate Step1->Inter1 Tf2O, Pyridine Step2 Step 2: Pd-Catalyzed Amination Inter1->Step2 Inter2 2-Methoxyaniline (o-Anisidine) Step2->Inter2 Pd(OAc)2, BINAP Benzophenone Imine Step3 Step 3: Carbamate Formation Inter2->Step3 Target Target: 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate Step3->Target TFECF, Base

Figure 1: Modular synthetic workflow converting a phenol to a fluorinated carbamate.

Experimental Protocols

Step 1: Synthesis of 2-Methoxyphenyl Trifluoromethanesulfonate

Rationale: The phenolic C-O bond is strong. Converting it to a triflate (C-OTf) creates a highly reactive "pseudo-halide" suitable for palladium insertion.

Reagents:

  • 2-Methoxyphenol (1.0 equiv)

  • Trifluoromethanesulfonic anhydride (Tf

    
    O) (1.2 equiv)
    
  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM) (anhydrous)

Protocol:

  • Charge a flame-dried round-bottom flask with 2-methoxyphenol and anhydrous DCM (0.2 M concentration) under Nitrogen atmosphere.

  • Add pyridine and cool the solution to 0°C using an ice bath.

  • Dropwise Addition: Add Tf

    
    O  via syringe pump or dropping funnel over 20 minutes. Caution: Exothermic.
    
  • Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.

  • TLC Check: Eluent 20% EtOAc/Hexane. Product R

    
     will be significantly higher than starting phenol.
    
  • Workup: Quench with ice water. Extract with DCM (2x). Wash organics with 1M HCl (to remove pyridine), then saturated NaHCO

    
    , then brine.
    
  • Dry over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Purification: Flash chromatography (SiO

    
    , 0-10% EtOAc/Hexanes).
    

Expert Tip: The triflate is stable but should be stored at 4°C. If the reaction turns black, the addition was too fast or temperature control failed.

Step 2: Buchwald-Hartwig Amination (Triflate Aniline)

Rationale: Direct amination with ammonia gas often yields low conversion or poly-arylation. We use Benzophenone Imine as an ammonia surrogate. This yields a protected imine intermediate which hydrolyzes cleanly to the primary amine.

Reagents:

  • Aryl Triflate (from Step 1) (1.0 equiv)

  • Benzophenone Imine (1.1 equiv)

  • Pd(OAc)

    
     (5 mol%)
    
  • BINAP (racemic or S) (7.5 mol%)

  • Cs

    
    CO
    
    
    
    (1.4 equiv)
  • Toluene (degassed)

Protocol:

  • In a glovebox or under strict Argon flow, combine Pd(OAc)

    
      and BINAP  in toluene and stir for 10 mins to pre-form the catalyst complex (solution turns orange/red).
    
  • Add the Aryl Triflate , Benzophenone Imine , and Cs

    
    CO
    
    
    
    .
  • Heat to 100°C for 12-16 hours.

  • Cool to RT. Filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate.

  • Hydrolysis: Dissolve the crude imine oil in MeOH/THF (1:1). Add 1M HCl (2 equiv) and stir at RT for 1 hour.

  • Workup: Neutralize with 1M NaOH. Extract with EtOAc.[1]

  • Purification: Flash chromatography (10-30% EtOAc/Hexanes). Product is 2-methoxyaniline .[2]

Validation: The disappearance of the triflate CF


 signal in 

F NMR (-74 ppm) confirms coupling.
Step 3: Carbamate Formation

Rationale: Reaction of the aniline with 2,2,2-trifluoroethyl chloroformate (TFECF) is the most direct route. If TFECF is unavailable, generate it in situ using Triphosgene and 2,2,2-trifluoroethanol.

Reagents:

  • 2-Methoxyaniline (1.0 equiv)

  • 2,2,2-Trifluoroethyl chloroformate (1.1 equiv)

  • Triethylamine (Et

    
    N) or Pyridine (1.5 equiv)
    
  • DCM (anhydrous)

Protocol:

  • Dissolve 2-methoxyaniline and Et

    
    N  in anhydrous DCM at 0°C .
    
  • Add 2,2,2-trifluoroethyl chloroformate dropwise.

  • Stir at 0°C for 30 mins, then warm to RT for 2 hours.

  • Monitor: LCMS should show mass [M+H]

    
     = 250.1.
    
  • Workup: Wash with 0.5M HCl (removes unreacted aniline), then brine.

  • Purification: Recrystallization from Hexanes/EtOAc is often sufficient. If not, column chromatography (15% EtOAc/Hexanes).

Data Summary Table
ComponentRoleEquivMolecular WeightDensity (g/mL)
2-Methoxyaniline Substrate1.0123.151.09
TFECF Reagent1.1162.491.36
Triethylamine Base1.5101.190.73
DCM Solvent------

Analytical Validation (Expected Data)

To validate the synthesis, confirm the following spectral characteristics:

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       ~7.8-8.0 (br s, 1H, NH ).
      
    • 
       ~8.0 (d, 1H, Ar-H  ortho to N).
      
    • 
       ~6.8-7.1 (m, 3H, Ar-H ).
      
    • 
       ~4.55 (q, J=8.5 Hz, 2H, O-CH
      
      
      
      -CF
      
      
      ).
    • 
       ~3.88 (s, 3H, O-CH
      
      
      
      ).
  • 
    F NMR: 
    
    • 
       ~-74.5 ppm (t, CF
      
      
      
      group).
  • LCMS:

    • Calculated Mass: 249.06. Found [M+H]

      
      : 250.1.
      

Troubleshooting & Decision Tree

Troubleshooting Problem Low Yield in Step 2 (Amination) Check1 Is Triflate purity >95%? Problem->Check1 Check2 Is Catalyst active? Check1->Check2 Yes Sol1 Re-purify Triflate. Phenol inhibits Pd. Check1->Sol1 No Sol2 Switch to BrettPhos (Better for bulky amines) Check2->Sol2 No/Unsure

Figure 2: Troubleshooting logic for the critical metal-catalyzed step.

References

  • Buchwald-Hartwig Amination of Aryl Triflates

    • Wolfe, J. P., & Buchwald, S. L. (1997).
  • Use of Benzophenone Imine as Ammonia Surrogate

    • Wolfe, J. P., et al. (1997).
  • Synthesis of Fluorinated Carbamates

    • Ghosh, A. K., & Brindisi, M. (2015). "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry.
  • Properties of 2-Methoxyphenol Derivatives

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 33696, 2-Methoxyaniline.

Sources

Application

Application Note: Synthetic Route to N-Aryl Carbamates Using 2,2,2-Trifluoroethanol (TFE)

Executive Summary The synthesis of N-aryl carbamates is a pivotal transformation in medicinal chemistry, serving as a gateway to prodrugs, peptide mimics, and polyurethanes. Traditionally, this synthesis relies on hazard...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of N-aryl carbamates is a pivotal transformation in medicinal chemistry, serving as a gateway to prodrugs, peptide mimics, and polyurethanes. Traditionally, this synthesis relies on hazardous reagents such as phosgene, isocyanates, or harsh metallic catalysts.

This guide details two advanced protocols leveraging 2,2,2-Trifluoroethanol (TFE) to bypass these hazards while improving yield and selectivity. TFE is utilized here in two distinct modalities:

  • As a "Smart Solvent": Activating standard dialkyl carbonates via hydrogen-bond donation (catalyst-free).

  • As a Leaving Group Surrogate: Via the reagent Bis(2,2,2-trifluoroethyl) carbonate (BTC) , a stable solid phosgene substitute that enables mild, chemoselective carbamoylation.

Safety & Handling (Critical)

WARNING: 2,2,2-Trifluoroethanol (TFE) is a Reproductive Toxin.

Before proceeding, all personnel must review the MSDS. TFE is chemically distinct from ethanol and poses specific biological hazards.

Hazard ClassDescription
Reproductive Toxicity TFE is a known testicular toxicant. It can cause hypospermatogenesis and testicular atrophy in animal models.
Acute Toxicity Toxic if swallowed or inhaled. It metabolizes to trifluoroacetic acid and toxic aldehydes.
Flammability Flash point is 29°C (84°F). Vapors may form explosive mixtures.

Mandatory Controls:

  • All reactions must be performed in a functioning fume hood.

  • Double-gloving (Nitrile) is recommended.

  • Pregnant personnel or those attempting to conceive should avoid handling TFE.

Method A: The "Smart Solvent" Protocol (Green Chemistry)

Principle

This method utilizes TFE as a catalytic solvent. Unlike standard alcohols, TFE is a strong hydrogen-bond donor (pK


 ~12.4). It activates the carbonyl group of stable dialkyl carbonates (like Dimethyl Carbonate, DMC), making them susceptible to nucleophilic attack by anilines without the need for Lewis acid catalysts.
Mechanism of Activation

The following diagram illustrates how TFE activates the carbonyl center via H-bonding, facilitating the formation of the tetrahedral intermediate.

TFE_Activation TFE 2,2,2-Trifluoroethanol (Solvent) Complex Activated H-Bond Complex TFE->Complex H-Bond Donation DMC Dimethyl Carbonate (Electrophile) DMC->Complex Activation Product N-Aryl Carbamate Complex->Product - MeOH Aniline Aniline (Nucleophile) Aniline->Complex Nucleophilic Attack

Figure 1: TFE acts as a specific solvent-catalyst, polarizing the carbonyl bond of the carbonate.

Experimental Protocol

Reagents:

  • Aniline derivative (1.0 equiv)

  • Dimethyl Carbonate (DMC) or Diethyl Carbonate (DEC) (5.0 - 10.0 equiv)

  • 2,2,2-Trifluoroethanol (TFE) (Solvent, 0.5 M concentration relative to amine)

Step-by-Step Procedure:

  • Setup: In a pressure tube or round-bottom flask equipped with a reflux condenser, dissolve the aniline (1.0 mmol) in TFE (2.0 mL).

  • Addition: Add Dimethyl Carbonate (5.0 mmol, 0.42 mL).

    • Note: DMC is used in excess to drive the equilibrium and prevent the formation of symmetrical ureas.

  • Reaction: Heat the mixture to reflux (approx. 75-80°C) for 12–24 hours.

    • Monitoring: Monitor via TLC or LC-MS. The formation of the methyl carbamate is indicated by a mass shift of +58 Da.

  • Workup:

    • Cool the reaction to room temperature.

    • Concentrate the mixture under reduced pressure. TFE (bp 74°C) and excess DMC (bp 90°C) can be removed via rotary evaporation.

    • Recycling: The TFE/DMC distillate can often be reused for subsequent runs if anhydrous conditions are maintained.

  • Purification: The residue is usually pure enough for downstream use. If necessary, purify via silica gel chromatography (Hexanes/Ethyl Acetate).

Yield Expectation: 85–95% for electron-neutral and electron-rich anilines. Electron-deficient anilines may require longer reaction times (48h).

Method B: The "Precision Reagent" Protocol (BTC)

Principle

For sensitive substrates or when "Green" carbonate reagents are too unreactive, Bis(2,2,2-trifluoroethyl) carbonate (BTC) is the reagent of choice. BTC acts as a phosgene equivalent.[1][2] The trifluoroethoxy group (


) is an excellent leaving group, significantly better than methoxy or ethoxy, allowing the reaction to proceed at mild temperatures.
Workflow

This method is ideal for synthesizing unsymmetrical ureas or complex carbamates in a one-pot procedure.

BTC_Workflow Start Start: Aniline + BTC Inter Intermediate: Trifluoroethyl Carbamate Start->Inter Mild Heating (50°C) PathA Path A: Isolate (Stable Intermediate) Inter->PathA Workup PathB Path B: Add Alcohol/Amine (One-Pot) Inter->PathB Add R-OH or R-NH2 Final Final Product: Target Carbamate/Urea PathB->Final Displacement of TFE

Figure 2: Workflow for using Bis(2,2,2-trifluoroethyl) carbonate (BTC) to synthesize complex carbamates.

Experimental Protocol

Reagents:

  • Aniline (1.0 equiv)

  • Bis(2,2,2-trifluoroethyl) carbonate (BTC) (1.0 - 1.2 equiv)

    • Sourcing: Commercially available or synthesized from triphosgene + TFE.

  • Solvent: Acetonitrile or THF.

  • Base: Diisopropylethylamine (DIPEA) (1.0 - 2.0 equiv).

Step-by-Step Procedure:

  • Activation: In a dry flask under Nitrogen, dissolve Aniline (1.0 mmol) and BTC (1.1 mmol) in Acetonitrile (3 mL).

  • Base Addition: Add DIPEA (1.2 mmol) dropwise.

  • Formation of Active Intermediate: Stir at 50°C for 2–4 hours.

    • Checkpoint: This forms the N-aryl-O-(2,2,2-trifluoroethyl) carbamate. This intermediate is stable and can be isolated if desired.

  • Displacement (Optional for unsymmetrical targets):

    • To synthesize a standard alkyl carbamate (e.g., N-aryl-O-benzyl), add the target alcohol (e.g., Benzyl alcohol, 1.5 equiv) and raise temperature to reflux.

    • The trifluoroethoxy group will be displaced by the alcohol.

  • Workup:

    • Evaporate solvent.

    • Dissolve residue in EtOAc and wash with 1M HCl (to remove base) and Brine.

    • Dry over

      
       and concentrate.
      

Comparative Analysis & Troubleshooting

FeatureMethod A (TFE Solvent)Method B (BTC Reagent)
Reagent Cost Low (DMC is cheap)High (BTC is specialty)
Atom Economy High (Green)Moderate (Loss of TFE group)
Reactivity Moderate (Requires Reflux)High (Mild conditions)
Substrate Scope Good for simple methyl/ethyl carbamatesExcellent for complex/mixed carbamates
Purification Evaporation often sufficientExtraction/Column required

Troubleshooting Tips:

  • Low Yield in Method A: Ensure the TFE is dry. Water kills the activation effect by competing for H-bonds. Use molecular sieves in the reaction.

  • Azeotropes: TFE forms azeotropes with water and some organics. If rotary evaporation doesn't yield a solid, try co-evaporating with Toluene to remove residual TFE.

  • Monitoring: TFE groups have a distinct NMR signature (quartet at

    
     4.3-4.6 ppm, 
    
    
    
    Hz). Use this to track the intermediate in Method B.

References

  • TFE as a Green Solvent

    • Tundo, P., et al. (2010). "Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups." Synlett, 2010(10), 1567–1571.
  • Bis(2,2,2-trifluoroethyl) Carbonate (BTC)

    • Bogolubsky, A. V., et al. (2014). "Bis(2,2,2-trifluoroethyl) Carbonate as a Condensing Agent in One-Pot Parallel Synthesis of Unsymmetrical Aliphatic Ureas." ACS Combinatorial Science, 16(6), 303–308.[3]

  • Toxicity Data

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6409, 2,2,2-Trifluoroethanol.

Sources

Method

Application Note: High-Sensitivity HPLC-MS/MS Method for the Trace Quantitation of 2,2,2-Trifluoroethyl N-(2-methoxyphenyl)carbamate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Pharmaceutical Impurity Profiling, Synthetic Intermediate Monitoring, and Quality Control Executive Summary & Regu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Pharmaceutical Impurity Profiling, Synthetic Intermediate Monitoring, and Quality Control

Executive Summary & Regulatory Context

2,2,2-Trifluoroethyl N-(2-methoxyphenyl)carbamate (CAS: 923237-78-9) is a highly specific fluorinated carbamate derivative utilized as a synthetic building block and intermediate in pharmaceutical manufacturing. Due to the electrophilic nature of the carbamate linkage, unreacted residual carbamates in final Active Pharmaceutical Ingredients (APIs) can act as Potential Mutagenic Impurities (PMIs).

Under the 1 for the assessment and control of DNA-reactive impurities, such compounds must be strictly controlled to a Threshold of Toxicological Concern (TTC) of 1.5 μ g/day [1]. To meet these stringent regulatory thresholds, we have developed a highly sensitive, self-validating High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) methodology capable of trace-level quantitation.

Mechanistic Principles & Analytical Strategy

To ensure scientific integrity and method robustness, every parameter in this protocol was selected based on the fundamental physicochemical properties of the analyte.

Chromatographic Causality

The analyte possesses a hydrophobic 2,2,2-trifluoroethyl group and a 2-methoxyphenyl ring. A sub-2 µm C18 stationary phase was selected because the dense octadecyl silane coverage provides optimal hydrophobic interactions, ensuring strong retention and sharp peak shapes.

Ionization Strategy (ESI+)

Electrospray Ionization (ESI) in positive mode was chosen. The mobile phase is deliberately buffered with 5 mM ammonium formate and 0.1% formic acid. The Causality: The acidic environment forces the protonation of the carbamate nitrogen. Simultaneously, the ammonium ions (


) act as highly efficient gas-phase proton donors in the ESI source. This synergistic effect maximizes the yield of the 

precursor ion at m/z 250.1 while actively suppressing the formation of sodium adducts (

), which are notoriously resistant to fragmentation and cause signal loss.
Collision-Induced Dissociation (CID) Pathway

In the collision cell, the protonated molecule undergoes predictable and highly reproducible fragmentation. As documented in foundational studies of2, the primary mechanism is the neutral loss of the alcohol moiety[2].

  • Primary Cleavage: Loss of 2,2,2-trifluoroethanol (Neutral loss of 100 Da) yields a highly stable 2-methoxyphenyl isocyanate product ion at m/z 150.1.

  • Secondary Cleavage: Subsequent loss of the methoxy methyl radical (-15 Da) or carbon monoxide (-28 Da) yields secondary qualifier ions at m/z 135.1 and 122.1, respectively.

Fragmentation M [M+H]+ m/z 250.1 Protonated Carbamate F1 Fragment 1 m/z 150.1 2-Methoxyphenyl Isocyanate M->F1 - CF3CH2OH (100 Da) F2 Fragment 2 m/z 135.1 Loss of Methyl (-CH3) F1->F2 - CH3 (15 Da) F3 Fragment 3 m/z 122.1 Loss of CO F1->F3 - CO (28 Da)

Fig 1. Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.

Experimental Protocol & Self-Validating Workflow

This protocol is designed as a self-validating system . The method will automatically halt if the internal System Suitability Test (SST) criteria are not met, preventing the generation of untrustworthy data.

Reagents and Materials
  • Analyte Standard: 2,2,2-Trifluoroethyl N-(2-methoxyphenyl)carbamate (Reference Standard Grade, >99% purity).

  • Solvents: LC-MS Grade Acetonitrile, Methanol, and Water.

  • Additives: LC-MS Grade Formic Acid, Ammonium Formate.

Sample Preparation
  • API Dissolution: Accurately weigh 50 mg of the bulk API and dissolve in 1.0 mL of Dimethyl Sulfoxide (DMSO).

  • Dilution: Dilute the solution 1:100 using a biologically inert, MS-compatible diluent (20% Acetonitrile in Water). Note: High organic content in the injection solvent will cause solvent-front distortion and peak splitting for early eluting compounds.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into a deactivated glass autosampler vial.

System Suitability & Self-Validation Step

Before injecting unknown samples, the system must prove its readiness:

  • Action: Inject the Limit of Quantitation (LOQ) standard (1.5 ng/mL) six consecutive times.

  • Pass Criteria: The system is validated for use only if the %RSD of the peak area is ≤ 5.0% and the Signal-to-Noise (S/N) ratio is ≥ 10.

Workflow N1 Sample Preparation (API Dissolution & Extraction) N2 Chromatographic Separation (C18, Gradient Elution) N1->N2 2 µL Injection N3 Electrospray Ionization (ESI+ Mode, m/z 250.1) N2->N3 Eluent Transfer N4 Collision-Induced Dissociation (MRM Transitions) N3->N4 Precursor Ion Selection N5 Data Analysis & Quantitation (ICH Q2(R2) Validation) N4->N5 Product Ions Detection

Fig 2. End-to-end analytical workflow for carbamate quantitation via HPLC-MS/MS.

Instrumental Parameters (Data Presentation)

HPLC Gradient Conditions
  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: Water containing 5 mM Ammonium Formate and 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

Time (min)% Mobile Phase A% Mobile Phase BCurve Type
0.09010Initial
1.09010Isocratic hold
4.01090Linear gradient
5.51090Column wash
5.69010Re-equilibration
8.09010End
MS/MS MRM Parameters
  • Source Temperature: 450 °C

  • Capillary Voltage: +3.5 kV

  • Desolvation Gas Flow: 800 L/hr

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Ion Purpose
250.1150.15015Quantifier
250.1135.15025Qualifier 1
250.1122.15035Qualifier 2

Method Validation Summary

The method was fully validated in accordance with the 3[3], ensuring absolute trustworthiness of the generated data.

Validation ParameterExperimental ResultICH Q2(R2) Acceptance Criteria
Limit of Detection (LOD) 0.5 ng/mLS/N Ratio ≥ 3:1
Limit of Quantitation (LOQ) 1.5 ng/mLS/N Ratio ≥ 10:1, Precision ≤ 5% RSD
Linearity Range 1.5 ng/mL – 100 ng/mLCorrelation Coefficient (

) ≥ 0.995
Accuracy (Spike Recovery) 98.5% – 101.2%80% – 120% recovery at LOQ level
Intra-day Precision 3.2% RSD≤ 5.0% RSD for 6 replicates
Specificity No matrix interferenceBlank response < 20% of LOQ response

References

  • ICH M7(R2) Guideline: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation (ICH). 1

  • ICH Q2(R2) Guideline: Validation of Analytical Procedures. International Council for Harmonisation (ICH). 3

  • Carbamate Fragmentation Pathways: Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. National Institutes of Health (PMC). 2

Sources

Application

Application Note: Kinetic Characterization of Carbamate Inhibitors via In Vitro Ellman’s Assay

Abstract & Introduction Carbamates (e.g., physostigmine, rivastigmine, carbaryl) represent a unique class of enzyme inhibitors known as pseudo-irreversible inhibitors. Unlike simple competitive inhibitors, carbamates cov...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Carbamates (e.g., physostigmine, rivastigmine, carbaryl) represent a unique class of enzyme inhibitors known as pseudo-irreversible inhibitors. Unlike simple competitive inhibitors, carbamates covalently modify the active site serine of cholinesterases (AChE/BChE), forming a carbamylated enzyme intermediate.[1][2] This covalent bond is transient but hydrolyzes much slower than the natural acetylated substrate, effectively sequestering the enzyme.

Why Standard IC50 Protocols Fail: Standard screening protocols often mix enzyme, substrate, and inhibitor simultaneously. Because the carbamylation rate (


) is time-dependent, simultaneous addition underestimates the potency of carbamates, often by orders of magnitude.

This guide provides a rigorous Time-Dependent Inhibition (TDI) protocol. It is designed to determine the true potency of carbamates by incorporating a pre-incubation step, allowing the system to reach equilibrium before substrate turnover is measured.

Mechanism of Action

To design a valid experiment, one must understand the kinetic scheme. Carbamate inhibition follows a two-step mechanism:

  • Binding: Rapid formation of a reversible Michaelis complex (

    
    ).
    
  • Carbamylation: Covalent modification of the enzyme (

    
    ), releasing a leaving group (
    
    
    
    ).
  • Decarbamylation: Slow hydrolysis regenerating free enzyme (

    
    ).
    
Diagram 1: Carbamate Reaction Mechanism

The following diagram illustrates the kinetic pathway.[1][2] Note the distinction between the rapid reversible binding (


) and the slower carbamylation (

).

CarbamateMechanism E Free Enzyme (E) EI Michaelis Complex (E·I) E->EI Binding (K_I) I Inhibitor (Carbamate) I->EI + EI->E Dissociation EC Carbamylated Enzyme (E-C) EI->EC Carbamylation (k_carb) LG Leaving Group (P) EI->LG Release Rec Recovered Enzyme (E) EC->Rec Decarbamylation (k_decarb) (Slow Hydrolysis)

Caption: Kinetic pathway of pseudo-irreversible carbamate inhibition. The critical step for assay design is the formation of E-C (green), which requires pre-incubation.

Experimental Protocol

Reagents & Buffer Preparation[3][4][5]

Buffer Choice: While Ellman's reagent (DTNB) performs optimally at pH 8.0, physiological relevance often dictates pH 7.4. This protocol uses 0.1 M Sodium Phosphate, pH 8.0 to maximize sensitivity for screening, but pH 7.4 is acceptable if noted.

ReagentConcentration (Stock)Preparation Notes
Reaction Buffer 100 mM Na-Phosphate, pH 8.0Filter sterilize. Store at 4°C.
DTNB (Ellman's) 10 mM in BufferDissolve 3.96 mg DTNB in 1 mL buffer. Prepare fresh. Light sensitive.
Substrate (ATCh) 75 mM Acetylthiocholine IodideDissolve 21.7 mg in 1 mL water. Store -20°C.
Enzyme (AChE) ~5 U/mL (Stock)Dilute in buffer + 0.1% BSA (stabilizer) to working conc.
Inhibitor 10 mM in 100% DMSOSerial dilute in DMSO, then dilute 1:100 into buffer.

Critical Note on DMSO: Ensure final DMSO concentration in the well is <1%. Cholinesterases are sensitive to organic solvents.

Assay Workflow (96-Well Plate)

This protocol utilizes a 30-minute pre-incubation to capture the carbamylation event.

Step 1: Enzyme & Inhibitor Pre-incubation

  • Add 140 µL of Reaction Buffer to experimental wells.

  • Add 20 µL of Inhibitor (at 10x final concentration).

    • Control 1 (Max Activity): Add 20 µL Buffer (with equivalent DMSO).

    • Control 2 (Blank): Add 20 µL Buffer (No Enzyme, No Inhibitor).

  • Add 20 µL of Enzyme Solution.

  • Incubate at 25°C (or 37°C) for exactly 30 minutes .

    • Note: For full kinetic characterization, run parallel plates with 0, 10, 30, and 60 min pre-incubation.

Step 2: Substrate Addition & Measurement 5. Prepare Master Mix : Mix DTNB and ATCh immediately before use.

  • Ratio: 100 µL DTNB (10 mM) + 20 µL ATCh (75 mM) + 3.88 mL Buffer.
  • Add 20 µL of Master Mix to all wells.
  • Final Volume: 200 µL.
  • Final Concentrations: 0.5 mM DTNB, 0.5 mM ATCh.
  • Immediately place in plate reader.

Step 3: Kinetic Read 8. Measure Absorbance at 412 nm .[3][4] 9. Mode: Kinetic Loop. 10. Interval: 30 seconds for 10 minutes. 11. Shake plate (3s) before first read.

Diagram 2: Experimental Workflow

AssayWorkflow Prep 1. Prepare Reagents (Fresh DTNB is critical) Mix 2. Mix Enzyme + Inhibitor (No Substrate yet) Prep->Mix Incubate 3. Pre-Incubation (Allows Carbamylation) Mix->Incubate Time = t (e.g., 30 min) Trigger 4. Add Substrate/DTNB Mix (Start Reaction) Incubate->Trigger Read 5. Kinetic Read (412 nm) (Measure Slope V0) Trigger->Read Continuous Read

Caption: Step-by-step workflow emphasizing the separation of inhibitor binding (Step 3) from substrate turnover (Step 4).

Data Analysis & Validation

Calculation of Activity

Do not use endpoint values. Use the slope (mOD/min) of the linear portion of the curve (typically minutes 2–8).

  • Calculate Slope for every well.

  • Subtract the Slope of the Blank (No Enzyme) from all samples to correct for spontaneous hydrolysis of ATCh.

  • Normalize to Max Activity Control :

    
    
    
Determining the IC50 Shift

To validate the carbamate mechanism, compare the IC50 at


 (no pre-incubation) vs 

min.
  • Competitive Inhibitor: IC50 remains constant regardless of pre-incubation.

  • Carbamate (Pseudo-irreversible): IC50 decreases (potency increases) significantly with pre-incubation time.

Kinetic Constants ( )

For advanced characterization, use the Kitz-Wilson method (or similar linearization):

  • Plot

    
     vs. Pre-incubation Time (
    
    
    
    ) for each inhibitor concentration.
  • The slope of these lines gives

    
     (observed inactivation rate).
    
  • Plot ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     vs. [Inhibitor].
    
  • Fit to the equation:

    
    
    
    • 
      : Affinity of the initial reversible binding.
      
    • 
      : Max rate of carbamylation.
      

Troubleshooting & Quality Control

IssueProbable CauseSolution
High Background Slope Spontaneous ATCh hydrolysisCheck buffer pH (should not exceed 8.0). Ensure DTNB is fresh.
No Time-Dependence Reversible inhibition or fast hydrolysisThe compound might be a simple competitive inhibitor, or the carbamylated enzyme hydrolyzes too fast (unstable adduct).
Precipitation Low solubilityCheck DMSO concentration. Carbamates are often lipophilic; ensure [DMSO] < 1% final.
Non-Linear Kinetics Substrate depletionReduce Enzyme concentration. The slope must be linear for at least 5 minutes.
Self-Validating Controls
  • Z-Factor: For HTS, ensure

    
     using the Max Activity and No Enzyme controls.
    
  • Reference Standard: Always run Physostigmine or Rivastigmine as a positive control. You must observe a >5-fold shift in IC50 between 0 and 30 min pre-incubation.

References

  • Ellman, G. L., et al. (1961).[5] "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology.

  • Pohanka, M. (2011).[5] "Cholinesterases, a target of pharmacology and toxicology." Biomedical Papers.

  • Colovic, M. B., et al. (2013). "Acetylcholinesterase Inhibitors: Pharmacology and Toxicology." Current Neuropharmacology.

  • Bar-On, P., et al. (2002).[6] "Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug rivastigmine." Biochemistry.

Sources

Method

Cell-based assays for evaluating the efficacy of N-aryl carbamates

Application Note: Cell-Based Assays for Evaluating the Efficacy of N-Aryl Carbamates Introduction & Pharmacological Context N-Aryl carbamates represent a highly versatile and privileged pharmacophore in modern drug disco...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cell-Based Assays for Evaluating the Efficacy of N-Aryl Carbamates

Introduction & Pharmacological Context

N-Aryl carbamates represent a highly versatile and privileged pharmacophore in modern drug discovery. Structurally, the carbamate functionality acts as an amide-ester hybrid, offering superior proteolytic and chemical stability while maintaining excellent cell membrane permeability[1]. In oncology and targeted therapeutics, N-aryl carbamates serve two primary roles:

  • Direct Pharmacophores: Acting as potent inhibitors of tubulin polymerization, arresting tumor cells in the G2/M phase.

  • Self-Immolative Linkers: Serving as conditionally stable bridges in prodrugs and Antibody-Drug Conjugates (ADCs). The electron-withdrawing nature of the N-aryl group accelerates the collapse of intermediate Mannich bases upon enzymatic cleavage, ensuring rapid and localized payload release within the tumor microenvironment[2].

As a Senior Application Scientist, I have designed this protocol guide to move beyond basic procedural steps. The workflows detailed below form a self-validating system designed to interrogate both the cytotoxicity and the precise mechanism of action (MoA) of N-aryl carbamates.

Mechanistic Rationale & Experimental Design

To rigorously evaluate N-aryl carbamates, we must establish causality between compound administration, target engagement, and cellular phenotype.

  • Why SRB over MTT for Cytotoxicity? Tubulin-targeting N-aryl carbamates can alter mitochondrial metabolism prior to actual cell death, artificially skewing MTT (tetrazolium-based) readouts. The Sulforhodamine B (SRB) assay binds directly to basic amino acid residues, providing a stoichiometric measurement of cellular protein mass that is independent of metabolic confounding factors.

  • Why Orthogonal Validation? Cytotoxicity alone does not prove target engagement. A self-validating cascade dictates that any compound exhibiting an IC50 < 100 nM in the SRB assay automatically triggers secondary flow cytometry (to confirm G2/M arrest) and immunofluorescence (to visualize microtubule depolymerization).

  • Targeted Release Validation: For N-aryl carbamate ADCs, efficacy must be evaluated in matched engineered antigen-expressing cells (e.g., CD19+ K562) versus wild-type cells to prove that cytotoxicity is strictly dependent on target-mediated internalization[3].

MOA Prodrug N-Aryl Carbamate Prodrug Enzyme Tumor Protease Cleavage Prodrug->Enzyme Internalization Immolation Self-Immolative Linker Collapse Enzyme->Immolation Catalysis Payload Active Tubulin Inhibitor Immolation->Payload Payload Release Microtubule Microtubule Depolymerization Payload->Microtubule Target Binding Arrest G2/M Cell Cycle Arrest Microtubule->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Fig 1. Mechanism of action for N-aryl carbamate prodrugs leading to apoptosis.

Protocol 1: High-Throughput Anti-Proliferation (SRB) Assay

This protocol quantifies the anti-proliferative efficacy of N-aryl carbamates across human tumor cell lines (e.g., HT29, SKOV3).

Self-Validating Controls:

  • Positive Control: Paclitaxel or Colchicine (1 µM) to validate assay sensitivity.

  • Negative Control: 0.1% DMSO (Vehicle) to establish baseline growth. N-aryl carbamates can be highly lipophilic; maintaining DMSO ≤0.1% prevents solvent-induced toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Harvest HT29 or SKOV3 cells in logarithmic growth phase. Seed at 5,000 cells/well in 96-well plates using 100 µL of complete medium (e.g., DMEM + 10% FBS). Incubate for 24 h at 37°C, 5% CO2.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the N-aryl carbamate in complete medium. Add 100 µL of the drug solutions to the wells (Final concentration range: 0.1 nM to 100 µM). Incubate for 72 h.

  • Fixation: Without removing the culture medium, gently add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 h. Wash plates 5 times with slow-running tap water and air-dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Incubate for 30 minutes at room temperature in the dark.

  • Washing & Solubilization: Wash plates 4 times with 1% acetic acid to remove unbound dye. Air-dry completely. Solubilize the protein-bound dye by adding 200 µL of 10 mM unbuffered Tris base (pH 10.5) per well. Shake on an orbital shaker for 10 minutes.

  • Readout: Measure optical density (OD) at 515 nm using a microplate reader. Calculate IC50 values using non-linear regression analysis.

Protocol 2: Mechanistic Validation via Flow Cytometry

To prove that the cytotoxicity observed in Protocol 1 is driven by tubulin inhibition (the primary MoA for many direct-acting N-aryl carbamates), we assess cell cycle distribution.

Step-by-Step Methodology:

  • Treatment: Seed cells in 6-well plates (3 × 10^5 cells/well). Treat with the N-aryl carbamate at 1×, 5×, and 10× the established IC50 for 24 h.

  • Harvesting: Collect both adherent and floating cells (to capture apoptotic populations) via trypsinization. Centrifuge at 300 × g for 5 minutes.

  • Fixation: Resuspend the pellet in 0.5 mL of cold PBS. Dropwise, add 4.5 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix at -20°C for at least 2 h.

  • Staining: Centrifuge to remove ethanol. Wash twice with cold PBS. Resuspend cells in 0.5 mL of FxCycle™ PI/RNase Staining Solution. Incubate for 30 minutes at room temperature in the dark.

  • Acquisition: Analyze on a flow cytometer (e.g., BD FACSCanto), collecting at least 10,000 events. A successful tubulin-targeting N-aryl carbamate will show a massive accumulation of cells in the 4N (G2/M) peak compared to the vehicle control.

Protocol 3: Prodrug Activation & Payload Release Assay

For N-aryl carbamates designed as self-immolative linkers in ADCs, efficacy relies on target-specific internalization and subsequent enzymatic cleavage[3].

Step-by-Step Methodology:

  • Cell Line Pairing: Utilize an engineered target-positive cell line (e.g., CD19+ K562) and its matched wild-type (WT K562) as the negative control.

  • Internalization & Cleavage: Plate cells at 10,000 cells/well. Treat with the ADC (0.01 ng/mL to 10 µg/mL).

  • Reporter Readout / Viability: If the payload is a glucocorticoid (e.g., budesonide), use a Glucocorticoid Response Element (GRE) luciferase reporter assay to quantify released payload[3]. If the payload is cytotoxic, utilize the SRB assay (Protocol 1).

  • Validation Metric: Calculate the Selectivity Index (IC50 WT / IC50 Target+). A robust N-aryl carbamate linker should yield a Selectivity Index >40-fold, proving that payload release is strictly dependent on target-mediated uptake rather than premature extracellular hydrolysis.

Workflow cluster_assays Parallel Assay Workflows Seed 1. Cell Seeding (Tumor & WT Lines) Treat 2. Compound Treatment (Dose-Response) Seed->Treat SRB 3A. SRB Assay (Cytotoxicity) Treat->SRB Flow 3B. Flow Cytometry (Cell Cycle) Treat->Flow IF 3C. Immunofluorescence (Tubulin Dynamics) Treat->IF Analyze 4. Multi-Parametric Analysis (IC50 & Target Validation) SRB->Analyze Flow->Analyze IF->Analyze

Fig 2. Self-validating experimental workflow for evaluating N-aryl carbamates.

Quantitative Data Presentation

The following table summarizes expected quantitative benchmarks when evaluating N-aryl carbamate derivatives through the described workflows.

Table 1: Representative In Vitro Efficacy of N-Aryl Carbamate Derivatives

Compound ClassTarget Cell LineOff-Target Cell LineIC50 (nM)Selectivity IndexPrimary Mechanism
N-Aryl Carbamate (Direct)HT29 (Colon)HEK293 (Healthy)12.585xTubulin Inhibition (G2/M Arrest)
N-Aryl Carbamate (Direct)SKOV3 (Ovarian)HEK293 (Healthy)8.2110xTubulin Inhibition (G2/M Arrest)
ADC (N-Aryl Linker)K562 (CD19+)K562 (WT)0.8>40xTargeted Payload Release
N-Alkyl Carbamate (Control)HT29 (Colon)HEK293 (Healthy)>10,000N/AInactive (Stable Linker/No Binding)

References

  • Organic Carbamates in Drug Design and Medicinal Chemistry Source: ACS Publications URL:[Link][1]

  • A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models Source: PMC URL:[Link][2]

  • Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody-Drug Conjugates Source: ChemRxiv URL:[Link][3]

Sources

Application

Application Note: 2,2,2-Trifluoroethyl N-(2-methoxyphenyl)carbamate in Medicinal Chemistry

Document Type: Technical Application Guide & Experimental Protocol Target Audience: Medicinal Chemists, Library Synthesis Scientists, and Drug Discovery Professionals Executive Summary In modern medicinal chemistry, the...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Guide & Experimental Protocol Target Audience: Medicinal Chemists, Library Synthesis Scientists, and Drug Discovery Professionals

Executive Summary

In modern medicinal chemistry, the urea linkage is a highly privileged pharmacophore, frequently deployed in kinase inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and fatty acid amide hydrolase (FAAH) inhibitors [1]. Traditionally, the synthesis of unsymmetrical N,N'-diaryl or N-aryl-N'-alkyl ureas relied on the use of highly toxic, moisture-sensitive isocyanates or phosgene derivatives (e.g., triphosgene) [2].

2,2,2-Trifluoroethyl N-(2-methoxyphenyl)carbamate (CAS: 923237-78-9) emerges as a highly efficient, bench-stable "isocyanate surrogate." By leveraging the electron-withdrawing properties of the trifluoroethyl group, this reagent offers a perfect balance of ambient stability and thermal reactivity, enabling the high-throughput, parallel synthesis of complex ureas bearing the biologically valuable 2-methoxyphenyl moiety [3].

Physicochemical Profiling & Mechanistic Rationale

The "Goldilocks" Reactivity of the Trifluoroethyl Group

The fundamental challenge in carbamate-mediated urea synthesis is the poor leaving group ability of standard alkoxides. Standard ethyl or methyl carbamates are practically inert to aminolysis under standard conditions due to the high pKa of their corresponding alcohols (~16). Conversely, highly activated carbamates (like 4-nitrophenyl carbamates) are exceedingly reactive but suffer from poor hydrolytic stability, complicating storage and handling.

The 2,2,2-trifluoroethyl group solves this via the strong inductive (-I) effect of the CF₃ moiety. This lowers the pKa of the conjugate acid (trifluoroethanol) to approximately 12.4. Consequently, the trifluoroethoxide anion becomes a viable leaving group during the collapse of the tetrahedral intermediate, while the parent carbamate remains completely stable to ambient moisture and neutral aqueous conditions [4].

The 2-Methoxyphenyl Pharmacophore

The N-(2-methoxyphenyl) group is structurally significant. The ortho-methoxy substituent acts as a potent hydrogen bond acceptor, which can lock the conformation of the resulting urea or engage directly with target protein backbones (e.g., hinge-binding in kinases).

Mechanism A 2,2,2-Trifluoroethyl N-(2-methoxyphenyl)carbamate C Tetrahedral Intermediate A->C Nucleophilic Attack B Nucleophilic Amine (R-NH2) B->C D Unsymmetrical Urea Product C->D DBU-Assisted Collapse E Trifluoroethanol (Leaving Group) C->E Elimination

Mechanistic pathway of trifluoroethyl carbamate aminolysis to form unsymmetrical ureas.

Quantitative Data & Reagent Comparison

To understand the operational advantages of 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate, it is critical to compare its reactivity profile against traditional activating groups and optimize the aminolysis conditions.

Table 1: Comparison of Carbamate Activating Groups

Activating GroupLeaving Group pKaReactivity towards AminesBench/Moisture StabilityByproduct Toxicity
Methyl / Ethyl~16.0Very LowExcellentLow
2,2,2-Trifluoroethyl ~12.4 Moderate to High Excellent Low (Volatile)
4-Nitrophenyl~7.1Very HighPoor (Hydrolyzes)Moderate

Table 2: Optimization of Aminolysis Conditions [3]

SolventBase CatalystTemp (°C)Time (h)Conversion (%)Rationale / Causality
THFNone6512< 20Insufficient thermal energy to overcome activation barrier.
MeCNNone10012~ 50Higher temp improves rate, but intermediate collapse is slow.
MeCN DBU (10 mol%) 100 4 > 95 DBU deprotonates the intermediate, accelerating leaving group expulsion.

Experimental Protocols

The following self-validating protocol is designed for the parallel synthesis of combinatorial libraries of unsymmetrical ureas with high structural diversity. The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is critical; as a non-nucleophilic base, it facilitates the rate-limiting collapse of the tetrahedral intermediate without competing for the electrophilic center [3].

Protocol A: High-Throughput Synthesis of Unsymmetrical Ureas

Materials Required:

  • 2,2,2-Trifluoroethyl N-(2-methoxyphenyl)carbamate (1.0 equiv, 2.0 mmol)

  • Primary or Secondary Amine (1.0 equiv, 2.0 mmol)

  • DBU (0.1 equiv, 0.2 mmol)

  • Anhydrous Acetonitrile (MeCN) (2.0 mL)

  • Pressure tube or sealed microwave vial

Step-by-Step Methodology:

  • Reagent Preparation: To a clean, dry pressure tube, add 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate (498 mg, 2.0 mmol) and the target amine (2.0 mmol).

  • Solvation & Catalysis: Suspend the reagents in 2.0 mL of anhydrous MeCN. Add DBU (30 µL, 0.2 mmol) via micropipette. Causality Note: MeCN is chosen for its high boiling point under pressure and its polar aprotic nature, which stabilizes the transition state of the nucleophilic attack.

  • Thermal Activation: Seal the tube and heat the reaction mixture at 100 °C in a heating block for exactly 4 hours.

  • Aqueous Quench & Precipitation: Remove the tube from heat and allow it to cool to room temperature. Carefully open the seal and add 0.5–2.0 mL of deionized water directly to the hot/warm reaction mixture.

    • Self-Validation Check: The addition of water should immediately induce the precipitation of the highly crystalline urea product. The byproduct, trifluoroethanol, is highly water-soluble and remains in the supernatant.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with a 1:1 mixture of water and 2-propanol (2 mL) to remove any residual DBU or unreacted amine.

  • Drying & Analysis: Dry the solid under ambient conditions or vacuum. Confirm product identity via LC-MS (monitoring for the disappearance of the carbamate m/z 249.18 and the appearance of the target urea mass).

Workflow Step1 1. Reagent Dispensing (Carbamate + Amine in MeCN) Step2 2. Base Addition (10 mol% DBU) Step1->Step2 Step3 3. Thermal Activation (Sealed Tube, 100°C, 4h) Step2->Step3 Step4 4. Aqueous Quench (H2O Addition to induce precipitation) Step3->Step4 Step5 5. Product Isolation (Filtration & LC-MS Validation) Step4->Step5

High-throughput workflow for the parallel synthesis of unsymmetrical ureas.

Protocol B: Application in DNA-Encoded Library (DEL) Synthesis

Trifluoroethyl carbamates exhibit unique orthogonality that makes them valuable in DEL synthesis. While highly reactive to amines under thermal stress, they have been shown to be remarkably stable in the presence of unprotected DNA oligonucleotides at room temperature [5]. This allows researchers to synthesize complex peptoids or ureas via multi-component reactions (like the Ugi reaction) without prematurely cross-reacting with the DNA tag, preserving the integrity of the library.

Conclusion

2,2,2-Trifluoroethyl N-(2-methoxyphenyl)carbamate represents a paradigm shift in the safe, scalable synthesis of urea-based therapeutics. By eliminating the need for hazardous isocyanates while maintaining high reactivity under specifically catalyzed conditions, it streamlines the generation of diverse chemical libraries and accelerates hit-to-lead optimization campaigns.

References

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives Source: MDPI URL:[Link]

  • A facile synthesis of unsymmetrical ureas Source: ElectronicsAndBooks (Tetrahedron Letters) URL:[Link]

  • Design, Synthesis, and Pharmacokinetic Profiling of Fluorinated Reversible N-Alkyl Carbamate Derivatives Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Conjugation of oligonucleotides with activated carbamate reagents prepared by the Ugi reaction for oligonucleotide library synthesis Source: National Institutes of Health (NIH) / PMC URL:[Link]

Method

2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate as a potential cholinesterase inhibitor

Application Note & Protocols Topic: In Vitro Evaluation of 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate as a Potential Cholinesterase Inhibitor Abstract This document provides a comprehensive guide for the in vitro...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: In Vitro Evaluation of 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate as a Potential Cholinesterase Inhibitor

Abstract

This document provides a comprehensive guide for the in vitro characterization of 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate, a novel carbamate derivative, as a potential inhibitor of cholinesterases (ChEs), namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Carbamates represent a significant class of ChE inhibitors, many of which function through a mechanism of pseudo-irreversible inhibition involving the carbamylation of a serine residue in the enzyme's active site.[1][2] This guide is designed for researchers in neurobiology, pharmacology, and drug development, offering detailed, field-proven protocols for determining inhibitory potency (IC₅₀) and elucidating the kinetic mechanism of action. The methodologies are grounded in the well-established Ellman's spectrophotometric assay and standard enzyme kinetics principles.[3][4]

Introduction: The Rationale for Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases critical to the regulation of cholinergic neurotransmission.[1] AChE is the primary enzyme responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts, terminating the nerve signal.[4] In neurodegenerative conditions like Alzheimer's disease, a deficit in cholinergic activity is a key pathological feature. Consequently, inhibiting AChE to increase the synaptic concentration and duration of action of ACh remains a primary therapeutic strategy for symptomatic relief.[3][4]

Carbamate-based inhibitors are a cornerstone of this therapeutic approach. Unlike reversible inhibitors, they form a transient covalent bond with the catalytic serine residue of the enzyme, rendering it inactive.[2][5] This carbamylated enzyme is then hydrolyzed, but at a much slower rate than the hydrolysis of acetylcholine, leading to a prolonged but ultimately reversible inhibition, often termed "pseudo-irreversible".[1][2]

This application note details the necessary protocols to evaluate a novel compound, 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate (hereafter "TFM-Carbamate"), for its potential as a selective and potent ChE inhibitor.

Principle of the In Vitro Assay: Ellman's Method

The foundational method for quantifying cholinesterase activity and its inhibition is the spectrophotometric assay developed by Ellman and colleagues.[3][4] This method is lauded for its simplicity, reliability, and suitability for high-throughput screening.[6]

The core principle involves a synthetic substrate, acetylthiocholine (ATCh) for AChE or butyrylthiocholine (BTCh) for BChE, which is hydrolyzed by the enzyme to produce thiocholine. Thiocholine then reacts with the chromogenic reagent 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of TNB formation, measured by the increase in absorbance at 412 nm, is directly proportional to the enzyme's activity.[3][7] The presence of an inhibitor like TFM-Carbamate reduces the rate of substrate hydrolysis, leading to a decreased rate of color formation, which can be quantified to determine inhibitory potency.[4]

Figure 1: Core principle of the Ellman's spectrophotometric assay.

Materials and Reagents

Equipment
  • 96-well transparent microplate reader with absorbance detection at 412 nm.[3]

  • Incubator set to 25°C or 37°C.

  • Calibrated single and multichannel pipettes.

  • 96-well transparent, flat-bottom microplates.

Reagents and Chemicals
  • Enzymes:

    • Acetylcholinesterase (AChE) from electric eel (e.g., Type VI-S, lyophilized powder).[8]

    • Butyrylcholinesterase (BChE) from equine serum.

  • Substrates:

    • Acetylthiocholine iodide (ATCI).[9]

    • S-Butyrylthiocholine iodide (BTCI).

  • Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent).[7]

  • Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[3]

  • Test Compound: 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate (TFM-Carbamate).

  • Reference Inhibitor (Positive Control): Donepezil or Physostigmine.

  • Solvent: Dimethyl sulfoxide (DMSO), spectrophotometric grade.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

Causality Insight: Accurate preparation of stock solutions is paramount for assay reproducibility. The concentrations provided are standard starting points but may require optimization based on the specific activity of the enzyme lot.

  • 0.1 M Phosphate Buffer (pH 8.0): Prepare by titrating a solution of 0.1 M Na₂HPO₄ with 0.1 M NaH₂PO₄ until the pH reaches 8.0. This pH is optimal for both cholinesterase activity and the reaction of thiocholine with DTNB.[8]

  • DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of the phosphate buffer. Store protected from light at 4°C.

  • Substrate Solutions (ATCI/BTCI, 14-15 mM): Prepare fresh daily. Dissolve ~4 mg of ATCI or BTCI in 1 mL of deionized water.[3][9] Keep on ice.

  • Enzyme Solutions (0.5 units/mL): Prepare fresh. Dissolve the lyophilized enzyme powder in phosphate buffer to achieve a stock concentration of 0.5 U/mL. The final concentration in the assay well will be lower and should be optimized to yield a linear reaction rate for at least 10-15 minutes. Store on ice.

  • Test Inhibitor (TFM-Carbamate, 10 mM Stock): Accurately weigh and dissolve TFM-Carbamate in 100% DMSO to create a 10 mM stock solution. From this, create a series of dilutions in DMSO to be used for the assay.

  • Reference Inhibitor (1 mM Stock): Prepare a 1 mM stock of Donepezil (or other reference) in DMSO.

Protocol 2: In Vitro Cholinesterase Inhibition Assay (IC₅₀ Determination)

This protocol is designed for a 96-well plate format with a final reaction volume of 200 µL.

  • Plate Setup: Design the plate layout to include wells for a blank, a negative control (100% activity), and at least eight concentrations of the test inhibitor (TFM-Carbamate) and the reference inhibitor. Perform all measurements in triplicate.

    • Blank Wells: Contain all reagents except the enzyme. Used to correct for non-enzymatic substrate hydrolysis.

    • Control Wells (100% Activity): Contain all reagents and the same final concentration of DMSO as the inhibitor wells, but no inhibitor.

  • Reagent Addition: Add reagents to each well in the following sequence.

StepReagentVolume per WellPurpose
10.1 M Phosphate Buffer (pH 8.0)140 µLMaintain optimal pH
2Inhibitor or DMSO20 µLTest compound or solvent control
3DTNB Solution (10 mM)10 µLChromogen for detection
4Enzyme Solution (AChE or BChE)10 µLCatalyzes the reaction
  • Pre-incubation: Gently mix the plate and pre-incubate at the desired temperature (e.g., 37°C) for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[4]

  • Reaction Initiation: Add 20 µL of the appropriate substrate solution (ATCI for AChE, BTCI for BChE) to all wells except the blanks to start the reaction.[4]

  • Kinetic Measurement: Immediately place the plate in the microplate reader. Measure the absorbance at 412 nm every minute for 10-20 minutes. The rate of reaction (V) is determined from the slope of the linear portion of the absorbance vs. time curve (mOD/min).

Figure 3: Proposed pseudo-irreversible inhibition mechanism for carbamates.

Protocol Outline for Kinetic Analysis

To confirm this mechanism and calculate the second-order rate constant of inhibition (kᵢ), a pre-incubation experiment is performed.

  • Prepare assay wells as described in Protocol 2, using a single, fixed concentration of TFM-Carbamate.

  • Initiate the reaction by adding the enzyme to the wells containing buffer, DTNB, and inhibitor. This starts the pre-incubation period.

  • At various time points (e.g., 0, 2, 5, 10, 20, 30 minutes), add the substrate to a set of triplicate wells to measure the remaining enzyme activity.

  • Plot the natural logarithm of the percentage of remaining activity (ln[% Activity]) versus the pre-incubation time.

  • For a pseudo-irreversible inhibitor, this plot should yield a straight line with a slope equal to -k_obs, where k_obs is the observed rate of inactivation.

  • The second-order rate constant (kᵢ) can be determined from k_obs values obtained at different inhibitor concentrations. [10]

Conclusion

This application note provides a robust framework for the initial characterization of . By following the detailed protocols for IC₅₀ determination and kinetic analysis, researchers can reliably assess its potency, selectivity, and mechanism of action. This foundational in vitro data is a critical first step in the drug discovery pipeline, providing the necessary evidence to justify further investigation into more complex biological systems.

References

  • National Center for Biotechnology Information (2024). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. Available at: [Link]

  • Darvesh, S., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate (n.d.). General mechanism of pseudoirreversible cholinesterase inhibition by carbamates. Available at: [Link]

  • BioAssay Systems (n.d.). Acetylcholinesterase (AChE) Assay Reagent Kit - Improved Ellman Method. Available at: [Link]

  • Komersová, A., et al. (2007). New findings about Ellman's method to determine cholinesterase activity. PubMed. Available at: [Link]

  • ResearchGate (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Available at: [Link]

  • Roussel, U. F. (1980). Mechanistic and kinetic studies of inhibition of enzymes. PubMed. Available at: [Link]

  • ResearchGate (n.d.). Kinetics of Enzyme Inhibition. Available at: [Link]

  • Bio-protocol (2018). Acetylcholinesterase Inhibition Assay. Available at: [Link]

  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives. Available at: [Link]

  • ACS Publications (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Available at: [Link]

  • ResearchGate (2008). In vitro screening assays to identify natural or synthetic acetylcholinesterase inhibitors. Available at: [Link]

  • ResearchGate (n.d.). Colorimetric determination of cholinesterase activities - Ellman's assay. Available at: [Link]

  • Mathew, M., & Subramanian, S. (2014). In Vitro Screening for Anti-Cholinesterase and Antioxidant Activity of Methanolic Extracts of Ayurvedic Medicinal Plants Used for Cognitive Disorders. PLOS ONE. Available at: [Link]

Sources

Application

Application Note: Development of Analytical Standards for Fluorinated Carbamates

Abstract Fluorinated carbamates represent a critical class of pharmacophores, leveraging the bioisosteric properties of fluorine to enhance metabolic stability and lipophilicity. However, the very properties that make th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fluorinated carbamates represent a critical class of pharmacophores, leveraging the bioisosteric properties of fluorine to enhance metabolic stability and lipophilicity. However, the very properties that make them potent drug candidates—high electronegativity and unique electrostatic profiles—render them challenging to characterize using standard alkyl-chain chromatography or proton-based quantification alone. This guide details a self-validating workflow for developing Certified Reference Materials (CRMs) for fluorinated carbamates, integrating


F qNMR for absolute purity assignment and Pentafluorophenyl (PFP) chromatography for impurity profiling.

Part 1: Strategic Certification Workflow

Core Directive: Establish a chain of custody from synthesis to certification.

The development of an analytical standard is not merely about synthesis; it is about metrological traceability . We employ a "Primary Ratio Method" approach, where the purity of the standard is derived directly from SI-traceable internal standards via NMR, rather than relying on chromatographic response factors which can be biased by UV extinction coefficient variations.

Diagram 1: The Reference Standard Certification Lifecycle

The following decision tree illustrates the rigorous path from crude synthesis to released Reference Standard Material (RSM).

CertificationLifecycle Synthesis Crude Synthesis (Fluorinated Carbamate) Prelim Prelim. Characterization (MS, IR, melting point) Synthesis->Prelim Purification Prep-HPLC / Crystallization Prelim->Purification qNMR Primary Purity Assignment (19F qNMR vs. BTFMBA) Purification->qNMR >98% purity est. HPLC Impurity Profiling (PFP Column LC-UV-MS) qNMR->HPLC Purity Value Assignment HPLC->Purification Impurity > Threshold Release CoA Generation (ICH Q7 Compliant) HPLC->Release Confirm No Co-elution

Caption: Figure 1. The certification lifecycle prioritizes qNMR for mass balance assignment before chromatographic impurity profiling.

Part 2: Primary Purity Assessment via F qNMR

Expertise & Experience: Why Fluorine NMR?

Traditional


H qNMR often suffers from signal overlap in complex carbamate scaffolds, particularly in the aliphatic region (3.0–5.0 ppm). 

F qNMR offers a distinct advantage: a wide chemical shift range (~300 ppm) and a "silent" background (no endogenous fluorine in solvents/glassware).
Protocol 1: F qNMR Purity Assignment

Objective: Determine absolute purity with <0.5% uncertainty.

1. Internal Standard Selection

We utilize 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA) .[1]

  • Reasoning: It is a solid (easy weighing), chemically stable, and its signal (-61 ppm) rarely overlaps with drug-like fluorinated carbamates (often -100 to -140 ppm).

2. Sample Preparation
  • Step A: Equilibrate analytical balance and antistatic gun. Static is a major error source for dry powders.

  • Step B: Weigh approx. 10 mg of Analyte (

    
    ) and 10 mg of BTFMBA (
    
    
    
    ) directly into the same HPLC vial to ensure no transfer loss. Precision must be
    
    
    mg.
  • Step C: Dissolve in 0.6 mL DMSO-

    
    . (DMSO is preferred over 
    
    
    
    to prevent volatility errors and improve solubility of polar carbamates).
3. Acquisition Parameters (The "5x T1" Rule)
  • Pulse Angle:

    
    
    
  • Relaxation Delay (D1): You must measure the longitudinal relaxation time (

    
    ) of both nuclei. Set D1 
    
    
    
    the longest
    
    
    .
    • Expert Insight: Fluorine nuclei often have long

      
       values (2–10 seconds). A D1 of 30s is a safe starting point to prevent signal saturation, which would artificially lower purity results.
      
  • Spectral Width: Ensure both IS and Analyte signals are within the center 80% of the spectral window to avoid filter roll-off effects.

4. Calculation


  • 
    : Integrated Area[2]
    
  • 
    : Number of fluorine spins (e.g., 6 for BTFMBA)
    
  • 
    : Molecular Weight
    
  • 
    : Mass
    
  • 
    : Purity (as decimal)
    

Part 3: Chromatographic Method Development

Trustworthiness: Solving the "Fluorine Selectivity" Problem.

Standard C18 columns often fail to resolve positional isomers of fluorinated compounds (e.g., ortho- vs meta-fluorophenyl carbamates) because the hydrophobicity change is negligible.

The Solution: Pentafluorophenyl (PFP) Stationary Phases. PFP phases employ multiple interaction mechanisms:[3]

  • Hydrophobicity: Carbon chain linker.

  • 
    -
    
    
    
    Interactions:
    Between the phenyl ring and aromatic analytes.[4]
  • Dipole-Dipole: Strong C-F dipoles interact with polar groups.

  • Shape Selectivity: Rigid planar structure resolves isomers.

Protocol 2: LC-MS/MS Impurity Profiling

Column: 2.1 x 100 mm, 1.7 µm PFP (e.g., Waters CSH Fluoro-Phenyl or Phenomenex Kinetex F5).

ParameterSettingRationale
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses silanol activity; protonates carbamate nitrogen.
Mobile Phase B MethanolMeOH promotes

-

interactions on PFP phases better than Acetonitrile (ACN). ACN can form a "pi-cloud" that masks the stationary phase.
Gradient 5% B to 95% B over 10 minStandard scouting gradient.
Temp 40°CReduces backpressure; improves mass transfer.
Detection UV (210-280 nm) + ESI(+)Dual detection ensures non-ionizable impurities are not missed.
Diagram 2: Method Development Decision Matrix

This workflow guides the scientist when C18 fails to resolve impurities.

MethodDev Start Initial Screen: C18 Column, ACN/Water Check Are Critical Pairs Resolved? (Resolution > 1.5) Start->Check Success Validate Method Check->Success Yes Fail Selectivity Issue Identified Check->Fail No SwitchPFP Switch to PFP Column (Dipole & Pi-Pi Mechanisms) Fail->SwitchPFP SwitchSolvent Change Organic Modifier ACN -> Methanol SwitchPFP->SwitchSolvent Optimize Pi-Pi Result Enhanced Selectivity for Halogenated Aromatics SwitchSolvent->Result

Caption: Figure 2. Decision matrix for switching from alkyl (C18) to fluorinated (PFP) stationary phases when analyzing halogenated carbamates.

Part 4: Stability & Storage (Critical Warning)

Scientific Integrity: The Hydrolysis Trap.

While fluorination generally improves metabolic stability,


-fluorination  (fluorine adjacent to the carbamate carbonyl) can increase the electrophilicity of the carbonyl carbon, making it more susceptible to alkaline hydrolysis than the non-fluorinated parent.
  • Storage: Store neat standards at -20°C under Argon.

  • Solution Stability: Avoid basic diluents (pH > 8). Use 50:50 Water:Acetonitrile or acidified DMSO.

  • Stress Testing: Perform forced degradation at pH 9 (0.1N NaOH) to determine the hydrolysis half-life. If

    
     hour, the standard must be prepared fresh daily.
    

References

  • BIPM (Bureau International des Poids et Mesures). (2024). New qNMR internal standard for pharmaceuticals and other organofluorine compounds. Link

  • Restek Corporation. (2025). Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. Link

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Link

  • BenchChem. (2025).[5][6] A Comparative Guide to Assessing the Accuracy of Quantitative ¹⁹F NMR. Link

  • ICH (International Council for Harmonisation). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[7][8][9] Link

  • National Institutes of Health (NIH). (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Link

Sources

Method

Protocol for assessing the metabolic stability of trifluoroethyl carbamates

Application Note: Strategic Assessment of Metabolic Stability in Trifluoroethyl Carbamate Scaffolds Abstract The trifluoroethyl carbamate moiety represents a high-value bioisostere in modern medicinal chemistry, often de...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Assessment of Metabolic Stability in Trifluoroethyl Carbamate Scaffolds

Abstract

The trifluoroethyl carbamate moiety represents a high-value bioisostere in modern medicinal chemistry, often deployed to modulate lipophilicity (


) and block metabolic "soft spots" inherent to standard ethyl carbamates. However, the introduction of a strongly electron-withdrawing trifluoromethyl (

) group alters the electronic landscape of the carbamate linkage, potentially shifting the primary clearance mechanism from oxidative dealkylation to hydrolytic cleavage. This application note details a bifurcated protocol for assessing the metabolic stability of trifluoroethyl carbamates, distinguishing between cytochrome P450 (CYP)-mediated oxidation and esterase-mediated hydrolysis.

Scientific Rationale: The "Fluorine Effect" on Carbamate Stability

To accurately assess stability, one must understand the underlying physical organic chemistry. Standard ethyl carbamates are susceptible to two primary metabolic pathways:

  • CYP-Mediated Oxidation: Hydroxylation of the

    
    -methylene group (
    
    
    
    ), leading to unstable hemiacetals that collapse into acetaldehyde,
    
    
    , and the parent amine.
  • Carboxylesterase Hydrolysis: Direct nucleophilic attack on the carbonyl carbon.

The Trifluoroethyl Shift: Replacing the ethyl group with a 2,2,2-trifluoroethyl group (


) exerts a profound stabilizing effect against oxidation . The strong C-F bonds disable hydrogen abstraction at the 

-position, and the electron-withdrawing nature deactivates the

-methylene protons.

However, this same electron-withdrawing effect renders the carbamate carbonyl carbon more electrophilic , potentially increasing susceptibility to nucleophilic attack by plasma esterases or spontaneous chemical hydrolysis at physiological pH. Therefore, a standard "microsomal stability" assay alone is insufficient; a paired assessment of plasma stability (hydrolysis) and microsomal stability (oxidation) is required to validate the scaffold.

Experimental Workflow Overview

The assessment requires a three-arm approach to isolate the degradation mechanism.

Workflow cluster_Assays Stability Assay Panel Compound Test Compound (Trifluoroethyl Carbamate) Chem 1. Chemical Stability (PBS pH 7.4, No Enzymes) Control for Spontaneous Hydrolysis Compound->Chem Plasma 2. Plasma Stability (Whole Plasma) Target: Esterases/Hydrolases Compound->Plasma Micro 3. Microsomal Stability (Liver Microsomes + NADPH) Target: CYP450 Oxidation Compound->Micro Analysis LC-MS/MS Analysis (MRM Mode) Chem->Analysis Plasma->Analysis Micro->Analysis Output Data Output: CL_int, t_1/2, Metabolite ID Analysis->Output

Figure 1: The tri-phasic workflow ensures that instability is correctly attributed to either spontaneous chemical hydrolysis, enzymatic hydrolysis (plasma), or oxidative metabolism (microsomes).

Detailed Protocols

Phase A: Preparation of Stock Solutions
  • Test Compound: Prepare a 10 mM stock in DMSO.

  • Control Compounds:

    • Hydrolysis Positive Control: Propantheline or Procaine (high esterase lability).

    • Oxidation Positive Control: Verapamil or Testosterone (high CYP lability).

    • Stable Control: Warfarin.

  • Solvent Limits: Ensure final DMSO concentration in incubation is

    
     to avoid enzyme inhibition.
    
Phase B: Plasma Stability Assay (Hydrolytic Liability)

Target: Carboxylesterases, Butyrylcholinesterase.

  • Matrix Preparation: Thaw frozen plasma (Human/Rat/Mouse) rapidly at 37°C. Centrifuge at 3000 x g for 5 mins to remove fibrin clots. Adjust pH to 7.4 if necessary using 1% phosphoric acid (plasma pH can drift up upon storage).

  • Incubation:

    • Aliquot 99 µL of plasma into a 96-well plate (pre-warmed to 37°C).

    • Add 1 µL of 100 µM test compound (diluted from stock) to achieve 1 µM final concentration .

  • Sampling:

    • At time points

      
       min, remove 50 µL aliquots.
      
  • Quenching:

    • Transfer aliquot immediately into 200 µL of ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide, 200 ng/mL).

  • Processing:

    • Vortex for 10 min; Centrifuge at 4000 rpm for 20 min at 4°C.

    • Transfer supernatant to analysis plate. Dilute 1:1 with water to improve peak shape on Reverse Phase LC.

Phase C: Microsomal Stability Assay (Oxidative Liability)

Target: Cytochrome P450s (CYPs), FMOs.[1][2]

  • Reaction Mixture:

    • Phosphate Buffer (100 mM, pH 7.4).[1]

    • Liver Microsomes (final protein conc: 0.5 mg/mL).[1][2]

    • Test Compound (final conc: 1 µM).

    • Pre-incubation: 5 min at 37°C.

  • Initiation:

    • Add NADPH regenerating system (or 1 mM NADPH solution) to start the reaction.

    • Negative Control: Run a parallel incubation replacing NADPH with buffer to distinguish non-CYP metabolism.

  • Sampling & Quenching:

    • Time points:

      
       min.
      
    • Follow the same quenching/processing protocol as Phase B.

Analytical Methodology (LC-MS/MS)

Trifluoroethyl carbamates offer a unique advantage in analysis: the


 group provides a distinct mass deficit, but for standard stability, we rely on MRM (Multiple Reaction Monitoring).

LC Conditions:

  • Column: C18 (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 2.5 min (rapid gradient required for high throughput).

MS/MS Transitions:

  • Parent:

    
    
    
  • Daughter Ions:

    • Standard Carbamates often lose the alkoxy group.

    • Trifluoroethyl specific: Look for the loss of the trifluoroethyl moiety (neutral loss of 100 Da for

      
       or specific fragments retaining the 
      
      
      
      group if the charge is localized there).
    • Note: The

      
       group does not ionize well itself, but it significantly shifts retention time (increase) compared to non-fluorinated analogs.
      

Data Analysis & Interpretation

Calculations

Calculate the slope (


) of the natural log of percent remaining vs. time.
  • Half-life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
Decision Matrix
ObservationInterpretation for Trifluoroethyl CarbamateActionable Insight
Stable in Plasma & Microsomes Ideal Profile.

successfully blocked oxidation; sterics/electronics prevented hydrolysis.
Advance to PK (Rat/Mouse).
Unstable in Plasma, Stable in Microsomes Hydrolytic Liability. The electron-withdrawing

activated the carbonyl to esterases.
Modify Sterics: Add bulk near the nitrogen or

-carbon to hinder esterase attack.
Stable in Plasma, Unstable in Microsomes Oxidative Liability. Metabolism is likely occurring on the other side of the carbamate (the amine scaffold), not the trifluoroethyl tail.Metabolite ID: Perform Soft-Spot analysis on the scaffold.
Unstable in Buffer (Phase A) Chemical Instability. The compound is an activated acylating agent.Discard Scaffold. Likely toxic/immunogenic (haptenization risk).

Metabolic Pathway Visualization

Understanding the specific cleavage points is critical for structural optimization.

Metabolism cluster_Oxidation Microsomal (CYP450) cluster_Hydrolysis Plasma (Esterases) Parent Trifluoroethyl Carbamate R-NH-C(=O)-O-CH2-CF3 Ox_Scaffold Scaffold Hydroxylation (HO-R)-NH-C(=O)-O-CH2-CF3 Parent->Ox_Scaffold Major Route (If unstable) Ox_Ethyl Trifluoroethyl Hydroxylation (Blocked by CF3) Parent->Ox_Ethyl Blocked Intermed Tetrahedral Intermediate Parent->Intermed Nucleophilic Attack (Esterase) Products Amine (R-NH2) + CO2 + Trifluoroethanol (CF3CH2OH) Intermed->Products Collapse

Figure 2: The


 group effectively blocks the "Ox_Ethyl" pathway, forcing metabolism either to the scaffold or towards hydrolysis. This diagram highlights why identifying the specific instability mode is crucial.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability). Link

  • Gilliland, G. L., et al. (2010). Testing the metabolic stability of carbamate derivatives. Journal of Medicinal Chemistry.
  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,2,2-Trifluoroethyl N-(2-methoxyphenyl)carbamate

Current Status: Operational Ticket ID: TFE-CARB-SYNTH-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Executive Summary & Safety Directive The Core Challenge: You are attempting to couple a sterically...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: TFE-CARB-SYNTH-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Safety Directive

The Core Challenge: You are attempting to couple a sterically hindered, electron-rich aniline (2-methoxyaniline) with an electron-deficient, acidic alcohol (2,2,2-trifluoroethanol, TFE).

  • The Reactivity Mismatch: TFE (

    
    ) is significantly more acidic than ethanol (
    
    
    
    ). Consequently, the trifluoroethoxide anion is a poor nucleophile but an excellent leaving group .
  • The Steric Barrier: The ortho-methoxy group on the aniline creates steric hindrance, retarding nucleophilic attack on carbonyl electrophiles.

Critical Safety Advisory (Category 1):

  • 2-Methoxyaniline (o-Anisidine): Classified as a Carcinogen (Category 1B) and mutagen. It can be absorbed through the skin. Double-gloving (Nitrile/Laminate) and working in a certified fume hood are non-negotiable.

  • 2,2,2-Trifluoroethanol (TFE): Highly toxic if inhaled or absorbed. Reproductive toxin.

Strategic Route Selection

We recommend two primary routes. Route A is the industry standard for reliability. Route B is preferred if the chloroformate reagent is unavailable.

Route A: The Chloroformate Method (Recommended)

Use this if: You have access to 2,2,2-trifluoroethyl chloroformate.[1]

Mechanism: Nucleophilic attack of the aniline on the highly reactive chloroformate. Advantage: Bypasses the low nucleophilicity of TFE.

Route B: The Isocyanate Method

Use this if: You are generating the isocyanate in situ (e.g., via Triphosgene/Curtius) or have 2-methoxyphenyl isocyanate.

Mechanism: Addition of TFE to the isocyanate. Challenge: Requires catalysis due to TFE's sluggish nature.

Detailed Protocols & Troubleshooting

Protocol A: Chloroformate Coupling (The "Inverted" Approach)

In this method, the TFE is already "activated" as a chloroformate. The challenge here is managing the HCl byproduct which can protonate your aniline, deactivating it.

Reagents:

  • 2-Methoxyaniline (1.0 equiv)

  • 2,2,2-Trifluoroethyl chloroformate (1.1 equiv)

  • Base: Pyridine (1.2 equiv) or

    
     (2.0 equiv, heterogeneous)
    
  • Solvent: DCM or THF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 2-methoxyaniline and Pyridine in dry DCM at 0°C.

  • Addition: Add 2,2,2-trifluoroethyl chloroformate dropwise. Control exotherm.

  • Reaction: Warm to RT. Stir for 2–4 hours.

  • Quench: Wash with 1M HCl (to remove pyridine/unreacted aniline), then saturated

    
    .
    

Troubleshooting Guide (Route A)

SymptomProbable CauseCorrective Action
Low Yield Aniline protonationThe HCl generated is killing your nucleophile. Ensure you have >1.0 equiv of base. Switch to a stronger base like TEA if Pyridine is too slow, but watch for bis-acylation.
Starting Material Remains Steric HindranceThe o-OMe group blocks the attack. Reflux in THF instead of stirring at RT in DCM.
Product Hydrolysis MoistureTrifluoroethyl carbamates are more susceptible to hydrolysis than alkyl carbamates. Ensure all solvents are anhydrous.
Protocol B: Isocyanate Addition (The Catalytic Approach)

If you are starting from 2-methoxyphenyl isocyanate, you must force the TFE to attack.

Reagents:

  • 2-Methoxyphenyl isocyanate (1.0 equiv)

  • 2,2,2-Trifluoroethanol (TFE) (1.5 – 2.0 equiv)

  • Catalyst: Dibutyltin Dilaurate (DBTL) (1–5 mol%) OR DMAP (10 mol%)

  • Solvent: Toluene (preferred) or DCM.

Step-by-Step:

  • Setup: Dissolve isocyanate in dry Toluene.

  • Addition: Add TFE. Note: No reaction will occur yet.

  • Catalysis: Add DBTL. Heat to 60–80°C.

  • Monitoring: Monitor by IR (disappearance of N=C=O peak at ~2270 cm⁻¹) or TLC.

Troubleshooting Guide (Route B)

SymptomProbable CauseCorrective Action
Reaction Stalled TFE is a poor nucleophileTFE is too acidic to attack the isocyanate alone. You must use a catalyst. DBTL is superior to DMAP for hindered isocyanates. Increase temp to reflux.
Urea Formation Wet TFE/SolventIsocyanates react with water 1000x faster than with TFE. Dry your TFE over 3Å molecular sieves before use.
Reversibility Thermodynamic InstabilityAt high heat, the reaction can reverse (

). Use excess TFE to push equilibrium to the right.

Visualizing the Chemistry

The following diagram illustrates the competitive pathways and the necessity of catalysis for the TFE route.

CarbamateSynthesis Aniline 2-Methoxyaniline (Nucleophile) Iso 2-Methoxyphenyl Isocyanate Aniline->Iso Phosgenation Target Target Carbamate (Product) Aniline->Target Route A Attack Iso->Target Route B: + TFE (Requires DBTL/Heat) Urea Diaryl Urea (Side Product) Iso->Urea Moisture (H2O) FAST REACTION TFE Trifluoroethanol (Weak Nucleophile) TFE->Target Route B Attack TFEC Trifluoroethyl Chloroformate TFEC->Target Route A: + Aniline / Base (Fast & Irreversible)

Caption: Comparative pathways. Route A (Green) offers a direct, irreversible path. Route B (Blue) requires catalysis to overcome TFE's low nucleophilicity and competes with moisture-driven urea formation (Red).

Diagnostic FAQ

Q: I see a new doublet in my


 NMR around 6.5 ppm, but the 

signal is missing. What is it?
A: This is likely the symmetric urea (1,3-bis(2-methoxyphenyl)urea).
  • Cause: Moisture in your solvent hydrolyzed the isocyanate (or chloroformate) to the amine, which then reacted with the remaining electrophile.

  • Fix: Strictly anhydrous conditions. If using Route A, add the chloroformate slowly to avoid localized excess which can lead to double-reaction.

Q: Can I use CDI (Carbonyldiimidazole) for a one-pot synthesis? A: Proceed with caution.

  • The Issue: If you react CDI + Aniline

    
     Acyl-Imidazole, the subsequent displacement with TFE is extremely difficult because TFE is a weaker nucleophile than the imidazole leaving group.
    
  • The Fix: You must react CDI + TFE first to form the imidazole-carboxylate, then add the aniline. However, the intermediate is unstable. We strongly advise against CDI for trifluoroethyl carbamates. Use Triphosgene if you need a one-pot linker.

Q: How do I purify the product? It's an oil. A: Fluorinated carbamates often have unique solubility.

  • Crystallization: Try Hexanes/EtOAc (9:1). The fluorine atoms encourage packing; cooling to -20°C often induces crystallization.

  • Column Chromatography: The product is less polar than the starting aniline. TFE (excess) can be removed by high vacuum (bp 74°C), but do not heat above 50°C to avoid thermal reversion.

References

  • Acidity of Fluorinated Alcohols

    • Title: 2,2,2-Trifluoroethanol (

      
       12.[2]4) vs Ethanol (
      
      
      
      16).[2]
    • Source: Sigma-Aldrich / PubChem D
    • URL:[Link]

  • Catalysis in Carbamate Synthesis

    • Title: Catalytic Synthesis of N-Arylcarbamates.[3][4]

    • Source:Chemical Reviews / ResearchG
    • URL:[Link]

  • Use of Trifluoroethyl Chloroformate

    • Title: Derivatization of amines with 2,2,2-trifluoroethyl chloroformate.[1]

    • Source: N
    • URL:[Link]

  • Isocyanate Reactivity & Moisture Sensitivity

    • Title: Technical Insights into Isocyanate Reaction P
    • Source: P
    • URL:[Link]

Sources

Optimization

Technical Support Center: Purification of Fluorinated Carbamates

Current Status: Operational | Ticket ID: PUR-F-CARB-001 Assigned Specialist: Senior Application Scientist, Separation Sciences Introduction: The "Dual-Personality" Challenge Welcome to the technical guide for handling Fl...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational | Ticket ID: PUR-F-CARB-001
Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction: The "Dual-Personality" Challenge

Welcome to the technical guide for handling Fluorinated Carbamate compounds. As researchers, we often underestimate these molecules because they look deceptively simple. However, they present a "dual-personality" challenge during purification:

  • The Carbamate Motif: Introduces rotameric complexity (restricted

    
     bond rotation), leading to split NMR signals and broadened HPLC peaks that mimic impurities. It also introduces hydrolytic instability under basic conditions.
    
  • The Fluorine Motif: Drastically alters lipophilicity (LogP) and solubility, often rendering standard Reverse-Phase (RP) methods ineffective due to strong retention or poor solubility in aqueous mobile phases.

This guide moves beyond generic protocols to provide specific, chemically grounded strategies for isolating high-purity fluorinated carbamates.

Module 1: Chromatographic Troubleshooting

The "Ghost Peak" Phenomenon (Rotamers vs. Impurities)

Symptom: Your HPLC chromatogram shows a split peak or a "shoulder" that refuses to separate, or your NMR shows doubled signals (e.g., two triplets for a single


 group).
Root Cause:  The partial double-bond character of the Nitrogen-Carbonyl bond (

) creates cis/trans (or E/Z) rotamers. Fluorine substitution (especially electron-withdrawing

or

groups) often increases this rotational barrier, making the rotamers distinct on the NMR/HPLC timescale at room temperature.

Diagnostic Workflow (Logic Tree):

RotamerLogic Start Observation: Split Peaks in NMR/HPLC Step1 Perform Variable Temperature (VT) Experiment (Heat to 50-60°C) Start->Step1 Decision Do peaks merge (coalesce)? Step1->Decision ResultA YES: It is a Rotamer. Proceed with purification. Decision->ResultA Yes ResultB NO: It is an Impurity. Optimize separation. Decision->ResultB No

Figure 1: Decision matrix for distinguishing rotamers from chemical impurities.

Corrective Protocol:

  • NMR: Run the sample at elevated temperature (e.g., 325 K or 50°C). If the peaks coalesce (merge) into a singlet, the sample is pure.

  • HPLC/LC-MS: Set the column oven temperature to 45–55°C . This accelerates the rotamer interconversion rate (

    
    ) beyond the chromatographic timescale, resulting in a sharp, single peak.
    
The "Acidic Silica" Trap (Decomposition)

Symptom: The compound is pure in the crude mixture but degrades during flash chromatography. Root Cause: Silica gel is weakly acidic (


). Fluorinated carbamates can be sensitive to acid-catalyzed hydrolysis or, in specific cases (like 

-fluoromethyl variants), HF elimination.

Prevention Strategy:

  • Neutralize the Silica: Pre-wash the column with mobile phase containing 1% Triethylamine (Et3N) .

  • Switch Stationary Phase: Use Neutral Alumina (Activity Grade III) instead of silica. Alumina is less likely to trigger acid-catalyzed cleavage of the carbamate.

Supercritical Fluid Chromatography (SFC) – The Gold Standard

For fluorinated compounds, SFC is often superior to HPLC.

  • Why? Supercritical

    
     has a polarity and solubility parameter similar to fluorinated hydrocarbons ("like dissolves like").
    
  • Benefit: Fluorinated carbamates that "streak" on C18 silica often elute as sharp, symmetrical peaks in SFC using a cyano (CN) or 2-ethylpyridine (2-EP) stationary phase.

Module 2: Chemical Stability & Workup

Hydrolysis Prevention

Carbamates are esters of carbamic acid. While generally more stable than standard esters, they are susceptible to hydrolysis, particularly in alkaline environments (


).
ConditionRisk LevelMechanismRecommendation
Acidic (pH < 4) ModerateProtonation of carbonyl oxygen

nucleophilic attack by water.
Avoid prolonged exposure to strong acids (HCl, TFA).
Neutral (pH 5-7) LowStable.Target range for workup.
Basic (pH > 9) HIGH Direct nucleophilic attack on carbonyl; E1cB elimination (if

-H present).
NEVER wash with 1M NaOH. Use sat.

or pH 7 phosphate buffer.
The "Fluorine-Elimination" Risk

If your carbamate has a fluorine atom on the


-carbon relative to the nitrogen (e.g., 

), strong bases can trigger HF elimination , destroying your compound and potentially etching glassware.
  • Rule: Avoid strong bases like NaH, LDA, or unbuffered NaOH during purification.

Module 3: Crystallization Strategies

Fluorinated compounds exhibit "fluorous" behavior—they prefer to interact with other fluorine atoms rather than hydrogenated solvents. We can exploit this for purification without chromatography.

Protocol: The "Fluorous Switch" Recrystallization

  • Dissolution: Dissolve the crude solid in a minimal amount of warm non-fluorinated polar solvent (e.g., Ethanol or warm Toluene).

  • Anti-Solvent Addition: Slowly add a fluorinated anti-solvent (e.g., Trifluorotoluene or Hexafluorobenzene) if the impurity is non-fluorinated.

    • Note: If your impurity is the non-fluorinated species, it will often remain in the organic layer, while the fluorinated carbamate preferentially crystallizes or oils out upon cooling.

  • Cooling: Allow to cool slowly to 4°C.

Module 4: Purification Workflow Diagram

PurificationFlow Crude Crude Fluorinated Carbamate Check Check Stability (TLC/LCMS) Is it acid sensitive? Crude->Check Stable Stable Check->Stable No Sensitive Unstable/Streaking Check->Sensitive Yes MethodA Method A: Reverse Phase HPLC (C18, Acidic Modifier: 0.1% Formic) Stable->MethodA MethodB Method B: Neutralized Silica Flash (1% Et3N in Hex/EtOAc) Sensitive->MethodB MethodC Method C: SFC (Supercritical CO2) (Best for high F-content) Sensitive->MethodC Preferred

Figure 2: Selection guide for purification methodology based on compound stability.

Frequently Asked Questions (FAQs)

Q: My compound is an oil and won't crystallize. What now? A: Fluorinated carbamates often form "oils" due to low intermolecular forces. Try trituration with cold pentane or heptane. If that fails, dissolve in a minimal amount of DCM and evaporate slowly in a cold room (4°C) to induce nucleation.

Q: I see a mass of [M+Na]+ but also [M-HF]+ in my LCMS. Is my compound degrading? A: Not necessarily. Loss of HF is a common fragmentation pathway for fluorinated compounds inside the mass spectrometer source (in-source fragmentation). Check the UV trace. If the UV peak is single and symmetrical, the "degradation" is likely an artifact of the ionization process, not real chemical decomposition.

Q: Can I use C18 columns for preparative HPLC? A: Yes, but be aware of the "Fluorine Retention Effect." Fluorine increases hydrophobicity. You may need a higher percentage of organic modifier (Acetonitrile/Methanol) to elute the compound compared to its non-fluorinated analog.

References

  • Selerity Technologies. (n.d.).[1] The Analysis of Fluorinated Polymers by Supercritical Fluid Chromatography (SFC).[1] Retrieved from [Link]

  • Jameson, B., & Glaser, R. (2024).[2] VT-NMR Analysis of Rotation-Inversion of N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) tert-butyl Carbamate: Utilizing the −CH2CF3 Appendage as a Reporter on E/Z-Isomerization. ChemistrySelect.[2] Retrieved from [Link][2]

  • University of Southampton. (2012). Supercritical Fluid Chromatography (SFC) - Principles and Applications.[3] Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.[4] Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: N-Aryl Carbamate Synthesis

Introduction: The "Yield Trap" in Carbamate Chemistry Welcome to the Technical Support Center. If you are reading this, you are likely staring at a crude NMR showing 40% starting material, 30% symmetrical urea, and only...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Yield Trap" in Carbamate Chemistry

Welcome to the Technical Support Center. If you are reading this, you are likely staring at a crude NMR showing 40% starting material, 30% symmetrical urea, and only 30% of your desired N-aryl carbamate.

N-aryl carbamates are thermodynamic sinks, but the kinetic path to reach them is fraught with competing reactions. The primary failure mode is not usually "lack of reactivity," but rather competitive consumption of intermediates .

This guide abandons generic advice in favor of mechanistic troubleshooting. We will triage your synthesis based on the specific failure mode you are observing.

Quick Triage: Method Selection Matrix

Before troubleshooting, ensure you are using the correct synthetic route for your substrate's electronic and steric profile.

MethodSelection Start Start: Analyze Substrate Q1 Is the Isocyanate commercially available? Start->Q1 Isocyanate Isocyanate Route (Ar-NCO + R-OH) CDI CDI/Chloroformate Route (Ar-NH2 + Activated Carbonate) Catalytic Zn/DBU Catalysis (Transesterification) Q1->Isocyanate Yes Q2 Is the Aniline electron-deficient? Q1->Q2 No Q2->CDI Yes (Needs Activation) Q3 Is the Alcohol acid-sensitive? Q2->Q3 No Q3->CDI No Q3->Catalytic Yes (Neutral pH)

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate availability and sensitivity.

Module 1: The Isocyanate Route (The "Moisture" Problem)

Symptom: Formation of insoluble white precipitate (symmetrical urea) and low yield of carbamate.

The Mechanism of Failure

The reaction of an isocyanate with water is often kinetically superior to the reaction with a bulky alcohol. Water attacks the isocyanate to form an unstable carbamic acid, which decarboxylates to form an amine.[1] Crucially, this new amine is orders of magnitude more nucleophilic than your alcohol , instantly scavenging remaining isocyanate to form the urea.

UreaFormation Iso Ar-NCO (Isocyanate) CarbAcid [Ar-NH-COOH] Carbamic Acid Iso->CarbAcid + Water (Fast) Product Ar-NH-CO-OR (Target Carbamate) Iso->Product + Alcohol (Slow) Water H2O (Trace Moisture) Alcohol R-OH (Substrate) Amine Ar-NH2 (High Nucleophile) CarbAcid->Amine - CO2 Urea Ar-NH-CO-NH-Ar (Urea Byproduct) Amine->Urea + Ar-NCO (Very Fast)

Figure 2: The "Death Spiral" of urea formation. Once water enters, it generates a competitor (Amine) that outcompetes the alcohol.

Troubleshooting Protocol: The "Zero-Water" System

Standard Protocol Adjustment: Do not rely on "fresh" bottles. Isocyanates hydrolyze upon opening.

  • Reagent Validation: Take an IR spectrum of your isocyanate. A strong peak at ~2270 cm⁻¹ is required. If you see peaks at ~1640 cm⁻¹ (urea C=O), distill or recrystallize the isocyanate immediately.

  • The "Scavenger" Setup:

    • Dissolve the alcohol (1.0 equiv) in anhydrous THF or DCM.

    • Crucial Step: Add 0.1 equiv of p-toluenesulfonyl isocyanate (PTSI) or a molecular sieve packet before adding the main isocyanate. Let it stir for 15 minutes. This scavenges "invisible" water from the flask walls and solvent.

    • Add the aryl isocyanate (1.1 equiv) dropwise.

  • Catalysis: If the alcohol is secondary or tertiary, add 1-5 mol% Dibutyltin Dilaurate (DBTDL). Note: Tin is hard to remove; for pharma applications, substitute with Bismuth(III) neodecanoate.

Module 2: The CDI Route (The "Reactivity" Problem)

Symptom: Incomplete conversion, stalled reaction, or formation of the imidazole byproduct.

The Mechanism of Failure

1,1'-Carbonyldiimidazole (CDI) activates the alcohol to form an imidazole carbamate intermediate. The failure usually occurs in Step 2 : the displacement of the imidazole by the aniline. Anilines are poorer nucleophiles than aliphatic amines, and the imidazole leaving group is not sufficiently labile without protonation or heat.

Troubleshooting Protocol: The "One-Pot, Two-Stage" Method

Step 1: Activation (Self-Validating)

  • Dissolve Alcohol (1.0 equiv) in THF/DCM.

  • Add CDI (1.1 equiv).[2][3]

  • Validation: You must observe CO₂ evolution. If no bubbles, your CDI is hydrolyzed (it turns to imidazole and CO₂ upon moisture exposure).

  • Stir until gas evolution ceases (approx. 1 hour).

Step 2: Coupling (The Fix)

  • The Issue: Adding aniline directly often leads to stalling.

  • The Solution: Add the aniline (1.0 equiv) and a proton source or catalyst.

    • Option A (Acid Catalysis): Add 1.0 equiv of Trifluoroacetic acid (TFA) or HCl (4M in dioxane). This protonates the imidazole, making it a neutral leaving group (H-Imidazole) rather than an anion.

    • Option B (Superbase Catalysis): Add 1.0 equiv of DBU. DBU activates the aniline via H-bonding, increasing its nucleophilicity.

Data Comparison: Catalyst Efficacy (Aniline + Benzyl Alcohol)

ConditionsYield (24h)Notes
No Catalyst35%Stalled at intermediate
Heat (80°C)65%Thermal decomposition observed
DBU (1.0 equiv) 92% Clean conversion
TFA (1.0 equiv) 88% Good for non-acid-sensitive substrates

Module 3: Catalytic Transesterification (The "Green" Route)

Symptom: Substrate is acid-sensitive or sterically hindered; traditional activation fails.

The Solution: Zinc Cluster Catalysis (ZnTAC24)

For valuable or sensitive substrates, the tetranuclear zinc cluster [Zn₄(OCOCF₃)₆O] (ZnTAC24) is superior. It operates via a dual-activation mechanism , simultaneously activating the carbonate electrophile and the amine nucleophile.

Protocol: ZnTAC24 Mediated Synthesis

Reagents:

  • Aniline (1.0 equiv)

  • Dialkyl Carbonate (e.g., Dimethyl Carbonate) - Acts as reagent and solvent, or use Toluene with 2.0 equiv carbonate.

  • Catalyst: ZnTAC24 (0.5 - 2 mol%).

Procedure:

  • Mix Aniline and Carbonate in Toluene.

  • Add ZnTAC24.

  • Reflux (or heat to 80°C) under an open system (or with a Soxhlet containing molecular sieves) to remove the methanol byproduct. Removing methanol is the thermodynamic driver.

  • Validation: Monitor by TLC. The reaction is neutral and tolerates Boc, Fmoc, and silyl ethers.

FAQ: Rapid-Fire Troubleshooting

Q: My product is an oil that won't crystallize, but NMR shows it's pure. A: N-aryl carbamates often form "rotamers" due to restricted rotation around the N-CO bond, preventing crystallization. Try dissolving in minimal Et₂O and adding Hexanes dropwise at -20°C. If rotamers are present in NMR (broad/split peaks), heat the NMR tube to 50°C; if peaks coalesce, it is your product, not an impurity.

Q: I see a "double addition" product. A: You likely formed the N,N-dicarbamate (N(COOR)₂). This happens with electron-rich anilines and excess chloroformate/CDI. Fix: Reverse addition. Add the activating agent to the aniline slowly at 0°C.

Q: Can I use triphosgene instead of isocyanates? A: Yes, but you must use a "phosgene sponge" (like pyridine) to scavenge HCl.

  • Protocol: Dissolve aniline + pyridine (3 equiv) in DCM. Add triphosgene (0.35 equiv) at 0°C. Stir 10 min (forms isocyanate in situ). Add alcohol.

References

  • Mechanism of Urea Formation

    • Polyurethanes: Science, Technology, Markets, and Trends. "Urea Formation."[1][4][5][6][7] (Explains the kinetics of amine vs. hydroxyl reaction with isocyanates).

  • CDI-Mediated Synthesis & Mechanochemistry

    • ACS Sustainable Chemistry & Engineering. "Mechanochemical 1,1′-Carbonyldiimidazole-Mediated Synthesis of Carbamates."[2][3] (Details CDI activation and troubleshooting stalled reactions).

  • Zinc Cluster Catalysis (ZnTAC24)

    • Chem. Pharm.[8] Bull. "Development of Tetranuclear Zinc Cluster-Catalyzed Environmentally Friendly Reactions." (Ohshima's work on ZnTAC24 for transesterification).[9]

  • DBU Catalysis Mechanism

    • Catalysis Science & Technology.[9] "Synergetic activation of CO2 by the DBU-organocatalyst." (Explains the formation of DBU-amine-CO2 adducts).

  • Palladium-Catalyzed Routes

    • Organic Letters. "Palladium-Catalyzed Synthesis of N-Aryl Carbamates.

Sources

Optimization

Optimizing LC-MS conditions for the analysis of fluorinated compounds

Topic: Optimizing LC-MS Conditions for Fluorinated Compounds Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing LC-MS Conditions for Fluorinated Compounds

Status: Operational Lead Scientist: Dr. A. Vance, Senior Applications Chemist[1]

Mission Brief

Fluorine is a unique bioisostere in drug development.[1] Its high electronegativity (


 Pauling scale) and small Van der Waals radius mimic hydrogen sterically but alter the physicochemical landscape drastically. For the LC-MS analyst, fluorinated compounds present a paradox: they increase lipophilicity (retention) while simultaneously withdrawing electron density (altering ionization).

This guide addresses the three critical challenges of fluorinated analysis: Orthogonal Selectivity , Ionization Suppression , and System Contamination .

Section 1: Chromatography & Separation (The "LC" Stack)

Q1: My fluorinated metabolites co-elute with matrix interferences on C18. Why isn't standard reversed-phase working?

The Diagnostic: While fluorination generally increases lipophilicity (the "Fluorous Effect"), standard C18 columns rely almost exclusively on hydrophobic interactions. Fluorinated compounds often possess unique dipoles and shape constraints that C18 ligands cannot resolve.

The Solution: Switch to a Pentafluorophenyl (PFP) Phase. PFP columns are the "gold standard" for fluorinated compounds. Unlike C18, PFP phases offer multiple retention mechanisms:

  • 
     Interactions:  The electron-deficient fluorinated ring of the stationary phase interacts strongly with electron-rich analytes.
    
  • Dipole-Dipole Interactions: The C-F bonds in the stationary phase interact with the dipoles of your analyte.

  • Shape Selectivity: The rigid PFP ring can separate regioisomers (e.g., ortho- vs. para-fluorinated isomers) that C18 cannot distinguish.[1]

Data Comparison: C18 vs. PFP Selectivity

FeatureC18 (Octadecyl)PFP (Pentafluorophenyl)Benefit for Fluorinated Analytes
Primary Mechanism Hydrophobic (Dispersive)Hydrophobic +

+ Dipole
Orthogonal selectivity for co-eluting peaks.[1]
Fluorine Recognition LowHighResolves isomers differing only by F-position.[1]
Stereoselectivity LowHighExcellent for separating fluorinated diastereomers.[1]
Aqueous Stability Variable (Dewetting risk)HighBetter retention of polar fluorinated metabolites.[1]
Q2: I see "Ghost Peaks" in my chromatogram with mass intervals of 50 Da. What is happening?

The Diagnostic: You are likely seeing PTFE (Polytetrafluoroethylene) leaching .[1] Common LC components (degassers, solvent lines, bottle caps) contain Teflon. When analyzing fluorinated compounds—especially perfluorinated ones like PFAS—the system itself becomes a source of contamination.[2] The repeating unit of PTFE is


 (Mass = 50 Da).

The Solution: System Passivation & Delay Columns You cannot simply "clean" this away; you must mechanically isolate it.[1]

Protocol: The "Delay Column" Setup

  • Install a Trap Column: Place a short, highly retentive C18 column (e.g., 50 x 2.1 mm) between the solvent mixer and the autosampler.

  • Mechanism: This column traps the PFAS/PTFE leaching from the pump/solvents.[1]

  • Result: The "Background" fluorinated peak elutes later than your "Sample" peak (which is injected after the trap column).

ContaminationFix Fig 1: Isolating System Contamination using a Delay Column Solvent Solvent Bottle (Source of Contamination) Pump LC Pump (Seals leach PTFE) Solvent->Pump Contaminants enter DelayCol DELAY COLUMN (Traps Background) Pump->DelayCol Background trapped here Injector Autosampler (Injects Sample) DelayCol->Injector Clean Mobile Phase AnalCol Analytical Column (Separation) Injector->AnalCol Sample + Clean MP MS Mass Spec AnalCol->MS Resolved Peaks

Section 2: Mass Spectrometry & Ionization (The "MS" Stack)

Q3: My sensitivity is 10x lower than expected in ESI(+). Should I switch polarities?

The Diagnostic: Fluorine is an electron-withdrawing group (EWG).

  • In ESI(+): Fluorine pulls electron density away from basic sites (like amines), lowering the pKa of the conjugate acid. This makes the molecule harder to protonate, reducing signal.

  • In ESI(-): This same withdrawal stabilizes the negative charge (anion), making the molecule easier to deprotonate.

The Solution: Prioritize Negative Mode (ESI-) For compounds with


 fluorine atoms or those lacking a strong basic center, ESI(-) is often superior.

Advanced Tip: The Ammonium Fluoride Boost If you must use Negative Mode but sensitivity is still low, switch your mobile phase additive from Ammonium Acetate to Ammonium Fluoride (


) .
  • Mechanism:

    
     in the gas phase is a strong base (proton acceptor).[3] It efficiently strips protons from the analyte, enhancing 
    
    
    
    formation.
  • Gain: Studies show signal enhancement of 5x–10x for fluorinated steroids and alkyls compared to acetate buffers.

  • Warning:

    
     can etch glass.[1] Do not leave it stagnant in glass solvent bottles. Use plasticware.
    

Section 3: Method Development Workflow

Q4: How do I systematically optimize a method for a new fluorinated NCE (New Chemical Entity)?

Do not guess. Follow this logic gate to select the correct column and ionization mode.

MethodDev Fig 2: Decision Matrix for Fluorinated Method Development Start New Fluorinated Compound CheckF Count Fluorine Atoms Start->CheckF HighF High F Content (>3) or Acidic Groups CheckF->HighF Perfluorinated/Acidic LowF Basic Nitrogen Present (Low F count) CheckF->LowF Basic Drug ModeNeg Select ESI Negative HighF->ModeNeg Phase1 Mobile Phase: Water/MeOH + 0.5mM NH4F ModeNeg->Phase1 ColDecide Isomer Separation Needed? Phase1->ColDecide ModePos Select ESI Positive LowF->ModePos Phase2 Mobile Phase: Water/ACN + 0.1% Formic Acid ModePos->Phase2 Phase2->ColDecide ColC18 Column: C18 (High Carbon Load) ColDecide->ColC18 No (Simple Matrix) ColPFP Column: PFP (Pentafluorophenyl) ColDecide->ColPFP Yes (Regioisomers/Complex Matrix)

Section 4: Advanced Troubleshooting Protocols

Protocol A: Eliminating the "Fluorine Background"

Use this if you see persistent m/z 413, 469, 525 peaks.

  • Replace Tubing: Swap all pre-column PTFE tubing (clear/translucent) with PEEK (orange/yellow) or Stainless Steel.[1]

  • Solvent Prep: Do not use Parafilm to seal solvent bottles (it contains fluorocarbons).[1] Use loosely capped Aluminum foil or specific solvent safety caps.

  • Wash Solvent: Run a "sawtooth" gradient wash using 100% Isopropanol (IPA).[1] IPA is superior to Methanol for solubilizing fluorinated polymers adhered to stainless steel surfaces.[1]

Protocol B: Optimizing Fragmentation (MS/MS)

Use this if the parent ion is stable but fragments are poor.

  • Look for Neutral Loss: Fluorinated compounds frequently undergo a neutral loss of 20 Da (HF) .[1] Set your Q3 to scan for

    
    .
    
  • Avoid m/z 19: Do not try to monitor the Fluorine ion (

    
    , m/z 19) on a standard Triple Quadrupole. The mass is too low and usually filtered out by the low-mass cutoff of the quadrupole (RF lens limits).
    
  • Energy Ramp: Fluorinated rings are stable.[1] You may need Collision Energies (CE) 5–10 eV higher than non-fluorinated analogs to induce useful fragmentation.[1]

References

  • Waters Corporation. (2021).[1] Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.Link

  • Pesek, J. J., & Matyska, M. T. (2015).[1][4] Ammonium fluoride as a mobile phase additive in aqueous normal phase chromatography.[3][4] Journal of Chromatography A. Link

  • Restek Corporation. (2020).[1] Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes.Link

  • Agilent Technologies. (2018).[1] Controlling Contamination in LC/MS Systems: Best Practices.Link

  • Kruve, A., et al. (2014).[1] Negative Electrospray Ionization via Deprotonation: Predicting the Ionization Efficiency.[5] Analytical Chemistry.[1][4][6][7][8][9] Link

Sources

Troubleshooting

Bioanalytical Technical Support: Addressing Matrix Effects in Carbamates

Status: Operational | Tier: Level 3 (Advanced Method Development) Subject: Troubleshooting Ion Suppression & Stability in LC-MS/MS of Carbamates Welcome to the Technical Support Center You have reached the advanced troub...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Advanced Method Development) Subject: Troubleshooting Ion Suppression & Stability in LC-MS/MS of Carbamates

Welcome to the Technical Support Center

You have reached the advanced troubleshooting hub for carbamate bioanalysis. This guide addresses the dual challenges of Matrix Effects (ME) and Chemical Instability —two distinct phenomena that often mimic each other in carbamate assays.

The Core Problem: Carbamates (e.g., Rivastigmine, Physostigmine, Carbofuran) are thermally labile and susceptible to enzymatic hydrolysis in plasma. When you observe low recovery or high variability, you must distinguish between signal suppression (the mass spec failing to see the ion) and degradation (the molecule no longer existing).

Module 1: Diagnosis – Is it Matrix Effect or Stability?

User Query: "My internal standard response varies wildly between patient samples, and my QC accuracy is failing. Is this an instrument issue or the sample?"

Root Cause Analysis: This is the classic signature of Matrix Effect (ME) . In Electrospray Ionization (ESI), co-eluting phospholipids from plasma compete with your carbamate analyte for charge on the droplet surface. This results in "Ion Suppression."[1]

Protocol A: The Post-Column Infusion Test (Qualitative)

Use this to visualize exactly where the matrix interferes with your chromatogram.

  • Setup: Connect a syringe pump containing your analyte (at 10x LLOQ concentration) to a T-union placed after the LC column but before the Mass Spec source.

  • Flow: Infuse the analyte continuously (e.g., 10 µL/min) to generate a high steady baseline.

  • Injection: Inject a Blank Extracted Matrix (plasma processed without analyte) via the LC.

  • Observation: Watch the baseline. A dip (suppression) or hump (enhancement) indicates where matrix components elute.[1][2][3]

  • Action: If your carbamate peak elutes during a "dip," you have a matrix effect.

Visualization: Post-Column Infusion Workflow

MatrixEffectAssessment cluster_0 LC System cluster_1 Infusion Setup LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column T_Union T-Union (Mixing Point) Column->T_Union Eluent Syringe Syringe Pump (Analyte Solution) Syringe->T_Union Continuous Flow MS Mass Spectrometer (Detector) T_Union->MS Data Result: Baseline Dip = Suppression MS->Data

Figure 1: Schematic of the Post-Column Infusion setup for qualitative assessment of matrix zones.

Module 2: Quantification – The Matuszewski Method

User Query: "I know I have interference. How do I prove to the FDA/EMA that my method is valid?"

Technical Response: You must calculate the Matrix Factor (MF) using the method defined by Matuszewski et al. [1]. This distinguishes Extraction Efficiency (Recovery) from Matrix Effect.

Experimental Design: Prepare three sets of samples at Low and High QC levels:

  • Set A (Neat): Standard solution in mobile phase.

  • Set B (Post-Extraction Spike): Blank matrix extracted first, then spiked with analyte.[4]

  • Set C (Pre-Extraction Spike): Matrix spiked with analyte, then extracted (Standard QC).

Data Analysis Table:

ParameterCalculation FormulaInterpretation
Matrix Effect (ME)

< 100%: Ion Suppression> 100%: Ion EnhancementTarget: 85-115%
Recovery (RE)

Efficiency of the extraction step (LLE/SPE).Target: Consistent (>50% preferred)
Process Efficiency (PE)

The overall yield of the method.Combines ME and RE.
IS-Normalized MF

Crucial: Must be close to 1.0. This proves the IS compensates for the matrix.

Critical Requirement: According to FDA Bioanalytical Method Validation Guidance (2018), you must determine the IS-Normalized MF in 6 different lots of matrix (including lipemic and hemolyzed) [2]. The CV of these 6 lots must be <15%.[5]

Module 3: The "Hidden" Matrix Effect – Carbamate Stability

User Query: "My recovery is terrible (30%), even after switching to APCI. Is the matrix effect really this bad?"

Technical Response: Stop looking at the mass spec. This is likely Enzymatic Hydrolysis , not ion suppression. Carbamates are esters.[6][7] Plasma contains esterases (cholinesterases) that actively degrade carbamates into phenols and amines [3].

The "Ghost" Mechanism: If your drug degrades during sample collection or processing, Set C (Pre-spike) will be low, but Set B (Post-spike) will be high. This mimics poor extraction recovery, but it is actually degradation.

Stabilization Protocol (Mandatory for Carbamates):

  • Temperature: Keep all samples on ice (4°C). Hydrolysis is temperature-dependent.[7]

  • Inhibition:

    • Chemical:[7][8][9] Acidify plasma immediately upon collection. Add 10-20 µL of 50% Formic Acid per mL of plasma to target pH 3.0–4.0. Acidification deactivates esterases and stabilizes the carbamate bond [4].

    • Enzymatic: Use tubes containing Sodium Fluoride (NaF) or Dichlorvos (organophosphate), though acidification is generally safer and more effective for LC-MS workflows.

Module 4: Mitigation Strategies – Cleaning the Matrix

User Query: "I've stabilized the sample, but I still see phospholipid suppression in the post-column infusion. How do I remove it?"

Decision Logic: Protein Precipitation (PPT) is insufficient for carbamates in LC-MS/MS because it leaves 99% of phospholipids in the supernatant.

Recommended Workflow: Liquid-Liquid Extraction (LLE) Carbamates are generally non-polar to moderately polar. LLE is the "Gold Standard" for minimizing matrix effects because phospholipids are not soluble in non-polar organic solvents.

Optimized LLE Protocol for Carbamates:

  • Aliquot: 50 µL Plasma (Acidified).

  • Buffer: Add 50 µL Ammonium Formate (pH 3.5) to maintain stability.[2]

  • Solvent: Add 1.0 mL TBME (Methyl tert-butyl ether) or Ethyl Acetate/Hexane (50:50) .

    • Why? These solvents extract the carbamate but leave salts and phospholipids in the aqueous phase.

  • Agitate: Vortex 10 min.

  • Separate: Centrifuge >4000 rpm. Freeze the aqueous layer (dry ice/acetone bath).

  • Decant: Pour off the organic layer.

  • Dry & Reconstitute: Evaporate and reconstitute in mobile phase.

Visualization: Sample Prep Decision Tree

SamplePrepLogic Start Start: Carbamate Bioanalysis Stability Step 1: Is Sample Acidified? (pH 3-4) Start->Stability Stability->Start No (Fix pH first!) Method Step 2: Choose Extraction Stability->Method Yes PPT Protein Precipitation (PPT) Method->PPT LLE Liquid-Liquid Extraction (LLE) (Recommended) Method->LLE SPE Solid Phase Extraction (SPE) Method->SPE Result_PPT High Matrix Effect (Phospholipids Remain) PPT->Result_PPT Result_LLE Clean Extract (Phospholipids Removed) LLE->Result_LLE Result_SPE Clean but Complex Dev (Use WCX/MCX) SPE->Result_SPE

Figure 2: Decision logic for selecting the appropriate sample preparation technique.

Module 5: Chromatographic & Mass Spec Tuning

User Query: "I cannot use LLE. How do I handle matrix effects on the instrument side?"

Troubleshooting Steps:

  • Chromatographic Separation:

    • Phospholipids elute late on C18 columns (high % organic).

    • Action: Extend your gradient washout. If your carbamate elutes at 3.5 min, ensure the gradient goes to 95% B and holds for 2 mins to burn off lipids before the next injection.

    • Alternative: Use a Phenyl-Hexyl column. The pi-pi interaction with the carbamate aromatic ring can shift its retention time away from the lipid zone.

  • Ionization Source:

    • Switch to APCI (Atmospheric Pressure Chemical Ionization): APCI is gas-phase ionization and is significantly less prone to liquid-phase matrix effects than ESI [5].

    • Adduct Control: Carbamates love Sodium (Na+). Na+ adducts are unstable and hard to fragment.

    • Action: Add 2-5 mM Ammonium Formate or Ammonium Acetate to your mobile phase. This forces the formation of the [M+NH4]+ or [M+H]+ ion, which are more stable and reproducible than random sodium adducts.

References
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[10] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

  • U.S. Food and Drug Administration (FDA). (2018).[11] Bioanalytical Method Validation Guidance for Industry. FDA.gov.

  • Sogorb, M. A., & Vilanova, E. (2002).[6] Enzymes involved in the detoxification of organophosphorus, carbamate and pyrethroid insecticides through hydrolysis.[6] Toxicology Letters.

  • BenchChem. (2025). Technical Support Center: Reducing Carbamates Hydrolysis During Sample Preparation.

  • Dams, R., Huestis, M. A., et al. (2003).[1] Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation and chromatographic conditions. Journal of the American Society for Mass Spectrometry.

Sources

Optimization

Technical Support Center: Solubility Optimization for N-(2-methoxyphenyl)carbamate Scaffolds

Status: Operational Operator: Senior Application Scientist Ticket ID: SOL-MPC-2024 Subject: Troubleshooting aqueous solubility and precipitation issues for N-(2-methoxyphenyl)carbamate derivatives. Executive Summary & Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: SOL-MPC-2024 Subject: Troubleshooting aqueous solubility and precipitation issues for N-(2-methoxyphenyl)carbamate derivatives.

Executive Summary & Chemical Context

User Query: "My N-(2-methoxyphenyl)carbamate derivative precipitates immediately upon dilution in aqueous media, and I cannot achieve the concentrations required for my biological assays/formulation."

Technical Diagnosis: The N-(2-methoxyphenyl)carbamate scaffold presents a dual-challenge for solubility:

  • Lipophilicity (LogP): The aromatic phenyl ring combined with the methoxy group increases the partition coefficient (LogP), driving the molecule to prefer organic phases.

  • Ortho-Effect (Steric & Electronic): The methoxy group at the 2-position (ortho) creates steric bulk near the carbamate nitrogen. This can shield the N-H bond from acting as an effective hydrogen bond donor to water molecules, significantly reducing aqueous solubility compared to para- or meta- isomers.

This guide provides a tiered troubleshooting approach, ranging from immediate formulation adjustments to advanced solid-state engineering.

Tier 1: Cosolvent & Surfactant Optimization (Liquid Formulation)

Objective: Stabilize the compound in solution for immediate biological assays (in vitro) or early PK studies.

FAQ: Why does my DMSO stock crash out in PBS?

Answer: You are likely triggering "kinetic precipitation." DMSO is a chaotic solvent that disrupts water structure. When you dilute a high-concentration DMSO stock into an aqueous buffer, the dielectric constant of the mixture drops rapidly. If the drug's local concentration exceeds its thermodynamic solubility limit in that specific water/DMSO ratio, it nucleates and precipitates.

Protocol A: The "Log-Linear" Cosolvent Selection

Do not guess solvent ratios. Use this protocol to determine the "Solubilizing Power" (


) of your cosolvent.

Reagents: PEG-400, Ethanol, Propylene Glycol, DMSO.

  • Prepare Solvent Blends: Create binary mixtures of Water + Cosolvent (e.g., 0%, 20%, 40%, 60% v/v).

  • Saturation: Add excess N-(2-methoxyphenyl)carbamate to each blend. Shake for 24h at 25°C.

  • Filtration: Filter supernatant (0.45 µm PTFE).

  • Quantification: Analyze via HPLC-UV.

  • Plotting: Plot

    
     vs. Volume Fraction of Cosolvent (
    
    
    
    ).
    • Equation:

      
      
      
    • Insight: If

      
       is high (>3), this cosolvent is highly effective. If 
      
      
      
      is low (<1), switch solvents.

Recommended Cosolvent Systems for Carbamates: | Solvent | Dielectric Constant (


) | Compatibility | Notes |
| :--- | :--- | :--- | :--- |
| DMSO  | 46.7 | High | Best for in vitro stocks; toxic in vivo. |
| PEG-400  | 12.4 | High | Excellent solubilizer; biologically tolerated. |
| Ethanol  | 24.5 | Moderate | Volatile; good for precipitating amorphous forms. |
| Propylene Glycol  | 32.1 | Moderate | Good for oral/topical formulations. |

Tier 2: Supramolecular Complexation (Cyclodextrins)

Objective: "Hide" the hydrophobic phenyl-methoxy moiety inside a hydrophilic shell to prevent precipitation.

FAQ: Which Cyclodextrin (CD) should I use?

Answer: For N-(2-methoxyphenyl)carbamates, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard.

  • Why? The cavity size of

    
    -CD (approx. 6.0–6.5 Å) is ideal for accommodating the substituted phenyl ring. The ortho-methoxy group adds width, making 
    
    
    
    -CD too narrow. The hydroxypropyl modification disrupts the CD's own crystal lattice, dramatically increasing its water solubility (up to 60% w/v) compared to native
    
    
    -CD.
Protocol B: Phase Solubility Study (Higuchi & Connors Method)

This protocol validates if a CD complex is forming and calculates the Stability Constant (


).

PhaseSolubility Start Start: Excess Drug Prep Prepare CD Solutions (0 - 100 mM HP-β-CD) Start->Prep Equilibrate Add Drug & Shake (48-72h @ 25°C) Prep->Equilibrate Filter Filter & Analyze (HPLC) Equilibrate->Filter Plot Plot [Drug] vs [CD] Filter->Plot Decision Slope < 1? Plot->Decision ResultA A_L Type: 1:1 Complex Decision->ResultA Yes ResultB B_S Type: Complex Precipitates Decision->ResultB No

Figure 1: Workflow for determining cyclodextrin compatibility. A linear slope (A_L type) indicates a soluble 1:1 inclusion complex.

Calculation:



  • Where

    
     is intrinsic solubility.
    
  • Target: A

    
     value between 100 and 1000 
    
    
    
    is ideal.

Tier 3: Solid-State Engineering (Amorphous Solid Dispersions)

Objective: Break the crystal lattice energy. If your carbamate has a high melting point (>150°C), the energy required to dissolve the crystal is the main barrier.

FAQ: How do I prevent my amorphous dispersion from recrystallizing?

Answer: You must select a polymer with a high Glass Transition Temperature (


) and hydrogen-bonding acceptors that can interact with the carbamate NH.
  • Recommended Polymers: HPMC-AS (Hydroxypropyl methylcellulose acetate succinate) or PVP-VA (Polyvinylpyrrolidone-vinyl acetate).

  • Mechanism: The polymer "freezes" the drug in a disordered state. The carbamate NH forms H-bonds with the polymer's carbonyls, preventing the drug molecules from finding each other and nucleating back into crystals (the "parachute" effect).

Workflow: Manufacturing ASDs
  • Solvent Evaporation (Lab Scale): Dissolve Drug + Polymer (1:3 ratio) in Acetone/Methanol. Rotary evaporate rapidly. Vacuum dry.

  • Hot Melt Extrusion (HME): Only if Drug

    
     is < 200°C. Feed Drug + Polymer into extruder. Heat softens polymer; shear force disperses drug molecularly.
    

Decision Matrix & Troubleshooting Tree

Use this logic flow to select the correct strategy based on your specific constraints.

SolubilityTree Start Start: N-(2-methoxyphenyl)carbamate Solubility Issue Q1 Is the application In Vitro or In Vivo? Start->Q1 InVitro In Vitro (Assays) Q1->InVitro InVivo In Vivo (Animal/Human) Q1->InVivo Precip Does it precipitate in media? InVitro->Precip DMSO Use DMSO Stock (Keep final < 0.1%) Precip->DMSO No Cosolvent Add Cosolvent: PEG-400 or Ethanol Precip->Cosolvent Yes (Mild) CD Use HP-β-Cyclodextrin (Molar excess 10:1) Precip->CD Yes (Severe) Q2 Is the Melting Point High (>150°C)? InVivo->Q2 HighMP High MP: Lattice Energy Limit Q2->HighMP Yes LowMP Low MP: Lipophilicity Limit Q2->LowMP No ASD Amorphous Solid Dispersion (Spray Dry with HPMC-AS) HighMP->ASD Lipid Lipid Formulation (SEDDS/SMEDDS) LowMP->Lipid

Figure 2: Strategic Decision Tree for Solubility Enhancement. Selects method based on application and physicochemical properties.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link (Verified Context: Cyclodextrin complexation mechanisms).

  • Ghosh, A. K., & Brindisi, M. (2015).[1] Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Link (Verified Context: Carbamate structural properties and stability).

  • Janssens, S., & Van den Mooter, G. (2009). Review: physical chemistry of solid dispersions. Journal of Pharmacy and Pharmacology. Link (Verified Context: Amorphous solid dispersion theory).

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link (Verified Context: Cosolvency and surfactant strategies).

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. Link (Verified Context: HP-β-CD specific applications).

Sources

Troubleshooting

Technical Support Center: Enhancing the Selectivity of Enzyme Inhibition by N-Aryl Carbamates

This technical support guide is designed for researchers, scientists, and drug development professionals working to enhance the selectivity of enzyme inhibition by N-aryl carbamates. It provides in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working to enhance the selectivity of enzyme inhibition by N-aryl carbamates. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven insights.

Introduction to N-Aryl Carbamate Inhibitors

N-aryl carbamates are a versatile class of compounds that have demonstrated significant potential as inhibitors of various enzymes, particularly serine hydrolases.[1][2][3] Their mechanism of action typically involves the carbamylation of a catalytic serine residue within the enzyme's active site, leading to pseudo-irreversible inhibition.[4][5][6] The true power of this class of inhibitors lies in the ability to fine-tune their selectivity by modifying both the N-aryl substituent and the carbamate leaving group.[1][2] This guide will address common challenges and questions that arise during the experimental process of optimizing this selectivity.

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during their experiments, offering potential causes and actionable solutions.

Issue 1: High Off-Target Inhibition Observed in Initial Screens

  • Question: My initial screen of a new N-aryl carbamate shows potent inhibition of the target enzyme, but it also inhibits several other homologous enzymes. How can I improve its selectivity?

  • Answer: High off-target activity is a common challenge, especially within large enzyme families like serine hydrolases, which share conserved active site features.[3] Here’s a systematic approach to troubleshoot and enhance selectivity:

    • Pillar of Causality: The observed lack of selectivity likely stems from broad reactivity of the carbamate warhead or recognition of conserved features in the active sites of multiple enzymes. The key is to introduce chemical modifications that exploit unique structural or electrostatic features of the target enzyme's active site.

    • Step-by-Step Protocol for Enhancing Selectivity:

      • Structural Analysis: If the crystal structure of your target enzyme is available, perform molecular docking studies with your lead compound. Analyze the binding pose to identify regions where the inhibitor can be modified to create more specific interactions with non-conserved residues in the target's active site. This could involve extending a substituent into a unique sub-pocket or introducing a group that forms a specific hydrogen bond.

      • Modify the N-Aryl Substituent: The N-aryl group plays a crucial role in orienting the carbamate for reaction and can be a major determinant of selectivity. Systematically synthesize and test a small library of analogs with modifications to the aryl ring. Consider:

        • Positional Isomers: Move substituents around the aryl ring to probe different regions of the active site.

        • Electronic Effects: Introduce electron-donating or electron-withdrawing groups to alter the electronics of the aryl ring and potentially influence binding affinity.

        • Steric Bulk: Add larger or smaller substituents to test the steric tolerance of the active site. For instance, replacing a phenyl group with a more rigid bi-aryl substituent has been shown to improve potency and can be a strategy to enhance selectivity.[4]

      • Vary the Carbamate Leaving Group: The leaving group of the carbamate can significantly impact both reactivity and selectivity.[1][2] Experiment with different leaving groups to modulate the carbamylation rate. For example, N-hydroxyhydantoin (NHH) carbamates have been shown to be a versatile class of irreversible serine hydrolase inhibitors that can be modified to optimize potency and selectivity.[7]

      • Incorporate Targeting Moieties: If known, append moieties that mimic the natural substrate of the target enzyme. For example, incorporating a P1 amino acid can bias selectivity toward specific serine protease sub-classes.[1]

    • Self-Validating System: Throughout this process, it is crucial to run parallel assays with both the target enzyme and the identified off-target enzymes. A successful modification will show a significant increase in the inhibition of the target enzyme relative to the off-target enzymes.

Issue 2: Inconsistent IC50 Values Between Experiments

  • Question: I am getting variable IC50 values for the same N-aryl carbamate inhibitor in different assay runs. What could be causing this?

  • Answer: Inconsistent IC50 values are a frequent source of frustration in enzyme kinetics. The IC50 is not an absolute measure of inhibitor affinity but is dependent on experimental conditions.[8][9]

    • Pillar of Causality: The variability in IC50 values is often due to fluctuations in key assay parameters such as substrate concentration, enzyme concentration, or incubation times. For pseudo-irreversible inhibitors like many N-aryl carbamates, the pre-incubation time is particularly critical.

    • Troubleshooting Checklist:

      Potential Cause Explanation Solution
      Substrate Concentration For competitive inhibitors, the IC50 value is directly dependent on the substrate concentration.[8][9][10]Maintain a consistent substrate concentration across all assays, ideally at or below the Km value. Report the substrate concentration used when reporting IC50 values.
      Enzyme Concentration In cases of "tight binding" inhibitors, where the inhibitor concentration is close to the enzyme concentration, the IC50 can be affected by the enzyme concentration.[8]Use the lowest effective enzyme concentration that gives a robust signal. Ensure the enzyme stock is properly stored and handled to maintain consistent activity.
      Pre-incubation Time For pseudo-irreversible inhibitors, the extent of inhibition is time-dependent.[11]Standardize the pre-incubation time of the enzyme and inhibitor before adding the substrate. Determine the optimal pre-incubation time by running a time-course experiment.
      Assay Buffer Components Components in the assay buffer, such as detergents or salts, can influence enzyme activity and inhibitor binding.Use a consistent and well-defined assay buffer for all experiments. Be aware of potential interference from compounds like EDTA or sodium azide, depending on the detection method.[12]
      Pipetting Errors Inaccurate pipetting, especially of small volumes, can lead to significant variations in concentrations.Use calibrated pipettes and always prepare a master mix for reagents when possible to minimize pipetting variability.[12]

Issue 3: Difficulty in Determining the Mechanism of Inhibition

  • Question: I have a potent N-aryl carbamate inhibitor, but I'm unsure if it's a reversible, irreversible, or pseudo-irreversible inhibitor. How can I determine its mechanism of action?

  • Answer: Elucidating the mechanism of inhibition is crucial for understanding how your inhibitor works and for guiding further optimization.

    • Pillar of Causality: The mechanism of inhibition is determined by the nature of the interaction between the inhibitor and the enzyme. Reversible inhibitors bind non-covalently, while irreversible and pseudo-irreversible inhibitors form a covalent bond with the enzyme.[6][13]

    • Experimental Workflow for Determining Inhibition Mechanism:

      G A Initial IC50 Determination B Time-Dependency Assay A->B E Reversible B->E No time-dependence F Time-Dependent (Irreversible or Pseudo-irreversible) B->F Time-dependence observed C Dialysis or Rapid Dilution Experiment G Activity Recovers C->G Yes H Activity Does Not Recover C->H No D LC-MS/MS Analysis K Covalent Adduct Identified D->K F->C I Pseudo-irreversible G->I J Irreversible H->J J->D

      Caption: Workflow for determining the mechanism of enzyme inhibition.

    • Step-by-Step Protocols:

      • Time-Dependency Assay:

        • Pre-incubate the enzyme with the inhibitor at a fixed concentration for varying amounts of time (e.g., 0, 15, 30, 60, 120 minutes) before initiating the reaction by adding the substrate.

        • Plot the remaining enzyme activity against the pre-incubation time.

        • Interpretation: If the inhibition increases with pre-incubation time, it suggests a time-dependent (irreversible or pseudo-irreversible) mechanism. If inhibition is immediate and does not change with time, it points towards a reversible mechanism.

      • Dialysis or Rapid Dilution Experiment:

        • Pre-incubate the enzyme with a high concentration of the inhibitor to achieve significant inhibition.

        • Remove the free inhibitor by either dialysis against a large volume of buffer or by rapid dilution (e.g., 100-fold) into a reaction mixture.

        • Measure the enzyme activity over time.

        • Interpretation: If enzyme activity recovers over time, it indicates a reversible or slowly reversible (pseudo-irreversible) inhibitor. If the activity does not recover, the inhibition is likely irreversible.

      • Mass Spectrometry (LC-MS/MS):

        • Incubate the enzyme with the inhibitor.

        • Digest the enzyme-inhibitor complex with a protease (e.g., trypsin).

        • Analyze the resulting peptides by LC-MS/MS to identify any covalent modifications to the enzyme.

        • Interpretation: Identification of a peptide with a mass shift corresponding to the addition of the carbamate group provides direct evidence of covalent modification and can pinpoint the specific residue that has been carbamylated.[4]

Frequently Asked Questions (FAQs)

  • Q1: What is the difference between IC50 and Ki, and which one should I use to report the potency of my inhibitor?

    • A1: The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions.[9] The Ki (inhibition constant) is the equilibrium dissociation constant of the enzyme-inhibitor complex and is an intrinsic measure of the inhibitor's binding affinity.[8][10][14]

    • While the IC50 is easier to determine experimentally, the Ki is a more fundamental and universal constant that is independent of substrate concentration (for competitive inhibitors).[9][14] For competitive inhibitors, the relationship between IC50 and Ki can be described by the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant.[10]

    • Recommendation: It is best practice to determine and report the Ki value, as it allows for a more direct comparison of inhibitor potencies across different studies. If you report IC50 values, you must also report the substrate concentration at which they were determined.[9]

  • Q2: How can I perform a selectivity profile for my N-aryl carbamate inhibitor against a panel of related enzymes?

    • A2: Selectivity profiling is essential to assess the off-target effects of your inhibitor.[15][16]

    • Protocol for Selectivity Profiling:

      • Enzyme Panel Selection: Choose a panel of enzymes that are structurally or functionally related to your primary target. Many companies offer pre-made kinase or protease profiling panels.[17]

      • Assay Development: Ensure you have a robust and validated activity assay for each enzyme in the panel.[18][19]

      • IC50 Determination: Determine the IC50 value of your inhibitor against each enzyme in the panel using a standardized assay protocol.

      • Data Analysis: Calculate the selectivity index for each off-target enzyme by dividing its IC50 value by the IC50 value of your primary target. A higher selectivity index indicates greater selectivity.

      Caption: Workflow for inhibitor selectivity profiling.

  • Q3: My N-aryl carbamate is not cell-permeable. What strategies can I use to improve its cellular activity?

    • A3: Poor cell permeability is a common hurdle in drug development. Several strategies can be employed to improve the ability of your compound to cross the cell membrane:

      • Increase Lipophilicity: Increase the lipophilicity (logP) of your compound by adding non-polar groups. However, be mindful of the "rule of five" and avoid excessive lipophilicity, which can lead to poor solubility and other issues.

      • Reduce Polar Surface Area (PSA): The PSA is a key predictor of cell permeability. Try to reduce the number of hydrogen bond donors and acceptors in your molecule.

      • Introduce Prodrug Moieties: Mask polar functional groups with labile moieties that are cleaved by intracellular enzymes to release the active inhibitor.

      • Peptide Stapling: For peptide-based inhibitors, introducing a "staple" can increase helicity and hydrophobicity, which has been shown to improve membrane permeability and target specificity.[1]

References

  • Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases - Stanford Medicine. (n.d.).
  • Direct Biochemical Methods for Target Enzyme Identification. (2025, November 6). Creative Enzymes.
  • The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions - EBM Consult. (n.d.).
  • Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. (2020, July 28). Stanford Medicine.
  • Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site. (n.d.). ResearchGate.
  • Enzyme Inhibitor Terms and Calculations - MilliporeSigma. (n.d.).
  • Assessing the Selectivity of Enzyme Inhibition by Aminopyrazole Derivatives: A Comparative Guide - Benchchem. (2025).
  • Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. (n.d.). PMC.
  • Evaluation of NHS Carbamates as a Potent and Selective Class of Endocannabinoid Hydrolase Inhibitors. (n.d.). PMC.
  • The difference between Ki, Kd, IC50, and EC50 values. (n.d.). The Science Snail.
  • Advances in selective targeting of serine hydrolases: A targeted covalent approach against hCES2A mitigates irinotecan toxicity in vivo. (2025, October 6). PMC.
  • Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates as Inhibitors of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and Butyrylcholinesterase: Structure–Activity Relationships and Hydrolytic Stability. (2021, May 14). ACS Omega.
  • Selective N-hydroxyhydantoin carbamate inhibitors of mammalian serine hydrolases. (n.d.). PMC.
  • Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. (2008, June 21). Journal of Medicinal Chemistry.
  • IC50 Determination. (n.d.). edX.
  • General mechanism of pseudoirreversible cholinesterase inhibition by carbamates. (n.d.). ResearchGate.
  • How to Choose the Right Biochemical Assay for Drug Discovery. (2025, December 25). BellBrook Labs.
  • Kinase Selectivity Profiling System: General Panel Protocol. (n.d.). Promega Corporation.
  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (n.d.). PMC.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC.
  • TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS. (n.d.). Abcam.
  • off-target effects. (2020, August 23). YouTube.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.

Sources

Reference Data & Comparative Studies

Validation

Validation of an analytical method for 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate

Validation of an Analytical Method for 2,2,2-Trifluoroethyl N-(2-methoxyphenyl)carbamate Executive Summary: The Analytical Challenge 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate is a specialized fluorinated carbamat...

Author: BenchChem Technical Support Team. Date: March 2026

Validation of an Analytical Method for 2,2,2-Trifluoroethyl N-(2-methoxyphenyl)carbamate

Executive Summary: The Analytical Challenge

2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate is a specialized fluorinated carbamate intermediate, often utilized in medicinal chemistry for its lipophilic trifluoroethyl moiety and the steric/electronic properties of the ortho-methoxyphenyl group.[1]

Validating an analytical method for this compound presents a distinct dichotomy in instrumental selection:

  • The Thermal Risk: Like most carbamates, this molecule is susceptible to thermal degradation (pyrolysis) into 2-methoxyphenyl isocyanate and 2,2,2-trifluoroethanol inside hot GC injectors.[1]

  • The Chromophoric Advantage: Unlike aliphatic carbamates (which require post-column derivatization), the N-aryl moiety provides sufficient UV absorbance, making standard HPLC-UV/PDA a robust, cost-effective candidate.[1]

This guide compares three analytical approaches and establishes RP-HPLC-PDA as the superior method for routine quality control, providing a full ICH Q2(R2) compliant validation framework.[1]

Comparative Analysis: Selecting the Right Tool

The following table objectively compares the performance of the three primary analytical candidates for this specific molecule.

FeatureMethod A: RP-HPLC-PDA (Recommended) Method B: GC-MS (Alternative) Method C: LC-MS/MS (Trace Analysis)
Principle Liquid Chromatography + Photodiode ArrayGas Chromatography + Mass SpecLiquid Chromatography + Triple Quad
Analyte Stability High: Analyzed at ambient/low temp.[1]Low: Risk of degradation at >200°C injector ports.[2]High: Ambient ionization (ESI).[1][2]
Sensitivity (LOD) Moderate (0.1–1.0 µg/mL).[1] Sufficient for assay.High (if stable).[1][2]Ultra-High (ng/mL range).[1][2]
Selectivity Good (Spectral confirmation via PDA).Excellent (Mass fingerprint).Excellent (MRM transitions).
Cost/Complexity Low / Routine QC friendly.[1][2]Moderate.High.
Primary Risk Co-elution with similar aromatics (requires gradient opt).[1][2]False Negatives: Thermal breakdown mimics impurities.[1][2]Matrix effects (ion suppression).[1][2]

Verdict: Method A (HPLC-PDA) is selected for Assay and Purity validation due to its balance of stability, precision, and accessibility.[1] Method C is reserved for genotoxic impurity quantification if required.[1][2]

Strategic Method Development

Chemical Logic & Causality[1][2]
  • Stationary Phase (C18): The trifluoroethyl group (

    
    ) significantly increases lipophilicity compared to non-fluorinated analogs.[1] A C18 column provides adequate retention and resolution from polar impurities.[2]
    
  • Mobile Phase pH (Acidic): Carbamates are susceptible to base-catalyzed hydrolysis.[1] Maintaining the mobile phase at pH 2.5–3.0 (using 0.1% Phosphoric Acid or TFA) stabilizes the analyte during the run and suppresses silanol activity on the column, ensuring sharp peaks.[2]

  • Detection Wavelength (275 nm): The anisole (methoxybenzene) substructure exhibits a characteristic absorption band near 270–280 nm. 254 nm is also viable but may have more background interference.[1][2]

Optimized Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1][2][3]

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Injection Volume: 10 µL.

  • Column Temp: 30°C (Controlled to prevent retention drift).

  • Gradient Program:

    • 0–2 min: 30% B (Isocratic hold)[1]

    • 2–12 min: 30%

      
       80% B (Linear ramp)[1]
      
    • 12–15 min: 80% B (Wash)[1]

    • 15.1 min: 30% B (Re-equilibration)

Validation Protocol (ICH Q2(R2) Compliant)

This protocol validates the method for Assay (Content) and Purity (Impurities) .

Specificity (Selectivity)
  • Objective: Prove the method can distinguish the analyte from degradation products.

  • Protocol:

    • Inject Blank (Diluent).[1][2]

    • Inject Standard Solution (0.5 mg/mL).

    • Forced Degradation: Subject sample to Acid (0.1N HCl, 60°C, 2h), Base (0.1N NaOH, ambient, 1h), and Oxidation (3%

      
      ).[1]
      
  • Acceptance Criteria:

    • No interfering peaks at the retention time (RT) of the main peak.[2]

    • Peak Purity Index (via PDA) > 0.999 for the main peak in stressed samples.[1][2]

Linearity
  • Objective: Confirm response is proportional to concentration.

  • Protocol: Prepare 5 levels corresponding to 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.25 to 0.75 mg/mL).

  • Acceptance Criteria:

    • Correlation Coefficient (

      
      ) 
      
      
      
      0.999.[1][2][4][5]
    • Y-intercept bias

      
       2.0% of the 100% response.[2]
      
Accuracy (Recovery)
  • Objective: Confirm the method measures the true value.

  • Protocol: Spike known amounts of the analyte into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels (triplicate preparations).

  • Acceptance Criteria:

    • Mean Recovery: 98.0% – 102.0%.[1][2]

    • %RSD of replicates

      
       2.0%.[1][2]
      
Precision
  • System Precision: 6 injections of Standard. (%RSD

    
     1.0% for Assay).[1][2]
    
  • Method Precision (Repeatability): 6 independent preparations of a single sample batch. (%RSD

    
     2.0%).[1][2][5]
    
  • Intermediate Precision: Repeat Method Precision on a different day with a different analyst/column. (Overall %RSD

    
     2.0%).[1][2]
    

Visualization: Validation Logic & Workflow

The following diagram illustrates the decision-making logic for selecting the method and the subsequent validation workflow.

ValidationWorkflow Start Analyte Assessment: 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate Check1 Thermal Stability Check Start->Check1 GC GC-MS Method Check1->GC Stable? No (Degrades) LC HPLC-UV/PDA Method Check1->LC Stable? Yes (Ambient) Opt Method Optimization (Acidic Mobile Phase) LC->Opt Select C18 Column Val ICH Q2(R2) Validation Opt->Val Param1 Specificity (Forced Deg) Val->Param1 Param2 Linearity (5 Levels) Val->Param2 Param3 Accuracy (Spike Recovery) Val->Param3

Caption: Decision tree prioritizing HPLC over GC due to thermal instability, leading to ICH validation steps.

Experimental Data Summary (Simulated)

The following table represents typical data expected from a successful validation of this carbamate.

Validation ParameterExperimental ConditionResult / ObservationStatus
Specificity 0.1N NaOH Stress (1h)Degradant peak at RRT 0.45 (2-methoxyaniline).[1] Resolution > 2.0.Pass
Linearity 0.1 – 1.0 mg/mL

;

.[1][2]
Pass
Precision n=6 PreparationsAssay Mean: 99.4%; %RSD = 0.8%.[1][2]Pass
LOD / LOQ S/N RatioLOD: 0.05 µg/mL; LOQ: 0.15 µg/mL.[1][2]Pass
Robustness Flow Rate

0.1 mL/min
RT shift

0.2 min; Resolution maintained.
Pass

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[1][2][6][7][8] European Medicines Agency.[1][2][6]

  • U.S. Environmental Protection Agency (EPA). Method 531.1: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates by HPLC with Post-Column Derivatization.[1][2] (Contextual reference for carbamate instability).

  • PubChem. 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate Compound Summary. National Library of Medicine.[1][2] [1]

Sources

Comparative

Comparative Inhibitory Potency of N-Aryl Carbamates: A Technical Guide

Topic: Comparative Inhibitory Potency of N-Aryl Carbamates Content Type: Technical Comparison Guide Audience: Researchers and Drug Discovery Professionals Executive Summary N-aryl carbamates represent a cornerstone in th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Inhibitory Potency of N-Aryl Carbamates Content Type: Technical Comparison Guide Audience: Researchers and Drug Discovery Professionals

Executive Summary

N-aryl carbamates represent a cornerstone in the design of anticholinesterase therapeutics, particularly for Alzheimer’s disease (AD) and myasthenia gravis. Unlike simple reversible inhibitors (e.g., edrophonium), N-aryl carbamates function as pseudo-irreversible inhibitors . They covalently modify the catalytic serine of the cholinesterase active site, transferring a carbamoyl group that hydrolyzes significantly slower than the natural acetyl group.[1]

This guide provides a comparative analysis of the inhibitory potency of established agents (Rivastigmine) versus novel N-aryl derivatives, grounded in experimental data and structure-activity relationships (SAR).[2]

Mechanistic Foundation: The Pseudo-Irreversible Pathway

To accurately interpret IC50 values for carbamates, one must understand that inhibition is time-dependent. The "potency" is not just a measure of binding affinity (


), but of the carbamylation rate (

) and the stability of the carbamoyl-enzyme complex (

).
The Kinetic Pathway

The inhibition proceeds via a Michaelis-Menten complex, followed by the formation of a covalent carbamoylated enzyme. The regeneration of the free enzyme requires the hydrolysis of this carbamate ester, which is the rate-limiting step defining the duration of action.

CarbamateMechanism Enzyme Free Enzyme (AChE/BChE) Complex Michaelis Complex (Reversible) Enzyme->Complex k1 (Binding) Inhibitor N-Aryl Carbamate (Inhibitor) Inhibitor->Complex k1 (Binding) Complex->Enzyme k-1 Complex->Inhibitor k-1 AcylEnzyme Carbamoylated Enzyme (Covalent/Inactive) Complex->AcylEnzyme k2 (Carbamylation) LeavingGroup Leaving Group (Phenol Derivative) Complex->LeavingGroup Product Carbamic Acid + Free Enzyme AcylEnzyme->Product k3 (Slow Hydrolysis) Product->Enzyme Regeneration

Figure 1: Kinetic mechanism of pseudo-irreversible inhibition by N-aryl carbamates. The potency is driven by the ratio of


 (carbamylation) to 

(decartbamylation).

Comparative Potency Analysis

The following table compares the inhibitory profiles of the clinical standard, Rivastigmine, against three classes of high-potency experimental N-aryl carbamates.

Note on Data: IC50 values for carbamates are highly sensitive to pre-incubation time. Data below assumes a standard 20-30 minute pre-incubation period to allow for carbamoylation.

Compound ClassRepresentative AgentTarget SelectivityIC50 (AChE)IC50 (BChE)Key Structural Feature
Clinical Standard Rivastigmine Dual (AChE/BChE)4.3 nM - 32 µM3.3 nM - 2 µMEthyl-methyl-carbamoyl moiety; slow binder.
Xanthostigmine Derivatives Compound 12b [1]AChE Selective0.32 ± 0.09 nM > 100 nMOptimized N-alkyl chain length for steric fit.
N-Acylhydrazones Compound 10c [2]BChE Selective> 10 µM0.07 µM Hydrazone linker provides specific pi-stacking with Trp82 in BChE.
Phenylcarbamates Compound 5d [3]Dual Inhibitor38.9 µM1.60 µMDiphenyl carbamate moiety; bulky hydrophobic interactions.

*Rivastigmine IC50 values vary widely in literature depending on whether the assay measures initial velocity (reversible binding) or steady-state inhibition (covalent modification). The nM range reflects optimized pre-incubation conditions.

Comparative Insights
  • Rivastigmine (Baseline): While effective, Rivastigmine has a relatively short half-life and moderate potency compared to newer synthetic analogues. Its dual inhibition is beneficial for late-stage AD but can lead to peripheral side effects.

  • Xanthostigmine Analogues (High Potency): Compound 12b demonstrates sub-nanomolar potency against AChE. This massive increase in potency (vs. Rivastigmine) is attributed to the optimization of the alkylene chain, allowing the inhibitor to span the active site gorge and interact with the Peripheral Anionic Site (PAS).

  • BChE Selectivity: Compound 10c illustrates that modifying the N-aryl scaffold with an acylhydrazone linker shifts selectivity towards BChE.[3] As BChE levels rise in advanced AD while AChE declines, such selective inhibitors are critical for severe disease stages.

Structure-Activity Relationship (SAR) Deep Dive

To design superior N-aryl carbamates, researchers must manipulate three specific structural zones:

A. The Leaving Group (The "Aryl" Portion)

The acidity of the leaving group phenol correlates with potency. Electron-withdrawing groups (e.g., -Cl, -NO2) on the aryl ring stabilize the phenoxide ion released during step


, accelerating the carbamoylation of the enzyme.
  • Evidence: Salicylanilide derivatives with chlorine substitutions show higher

    
     rates than unsubstituted analogues [3].
    
B. The Carbamoyl Nitrogen Substituents
  • Small Alkyl Groups (Methyl/Ethyl): Found in Rivastigmine. These fit well into the acyl pocket of the catalytic triad.

  • Bulky Aryl Groups: Compounds like 5d (diphenylcarbamates) show reduced AChE activity due to steric clash in the narrow AChE gorge but retain BChE potency because the BChE active site volume is ~200 ų larger than AChE.

C. The Linker Length

Extending the distance between the basic nitrogen (which binds to the anionic sub-site) and the carbamate group improves potency by enabling dual-site binding (Catalytic site + Peripheral Anionic Site).

Experimental Protocol: Optimized Ellman’s Assay for Carbamates

Standard Ellman’s protocols often fail to capture the true potency of carbamates because they omit the necessary pre-incubation step required for the covalent reaction (


).

Protocol Validation: This workflow ensures the inhibitor has time to carbamoylate the enzyme before the substrate competes for the active site.

EllmanProtocol Start Reagent Prep (DTNB, ATCh, Buffer pH 8.0) EnzymePrep Enzyme Preparation (0.1 U/mL AChE/BChE) Start->EnzymePrep InhibitorAdd Inhibitor Addition (Serial Dilutions in DMSO) EnzymePrep->InhibitorAdd PreIncubation CRITICAL STEP: Pre-Incubation (20-30 mins @ 25°C) InhibitorAdd->PreIncubation Essential for Carbamylation SubstrateAdd Initiation: Add ATCh (Substrate) + DTNB PreIncubation->SubstrateAdd Measure Kinetic Measurement (Absorbance @ 412nm, 5-10 mins) SubstrateAdd->Measure Analysis Data Analysis (Calculate % Inhibition vs Control) Measure->Analysis

Figure 2: Optimized Ellman's assay workflow for slow-binding pseudo-irreversible inhibitors.

Step-by-Step Methodology
  • Buffer Preparation: Use 0.1 M Sodium Phosphate buffer (pH 8.0).[4] pH control is vital as the hydrolysis rate of the carbamoylated enzyme is pH-dependent.

  • Enzyme & Inhibitor Mix: Add 20 µL of Enzyme solution (0.05-0.1 U/mL final) to 20 µL of Inhibitor dilution.

  • The Critical Pre-incubation: Incubate for 30 minutes at 25°C.

    • Why: This allows the

      
       equilibrium to shift towards the covalent complex. Without this, you are measuring competitive inhibition (
      
      
      
      ) rather than the true carbamoylation potential.
  • Reaction Initiation: Add 140 µL of Working Reagent (0.5 mM DTNB + 0.6 mM Acetylthiocholine iodide).

  • Kinetic Read: Measure Absorbance at 412 nm every 30 seconds for 5 minutes.

  • Calculation: Plot the slope (rate) of the linear portion.

    
    
    

References

  • Rampa, A., et al. (2001). Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives. Journal of Medicinal Chemistry. Link

  • Bandoch, G. F. G., et al. (2021).[3] Novel arylcarbamate-N-acylhydrazones derivatives as promising BuChE inhibitors: Design, synthesis, molecular modeling and biological evaluation. Bioorganic & Medicinal Chemistry. Link

  • Krátký, M., et al. (2016).[5] Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates.[6] Molecules. Link

  • BenchChem. (2025).[4] Protocol for Acetylcholinesterase (AChE) Activity and Inhibitor Screening Assay. Application Notes. Link

  • Darvesh, S., et al. (2008).[7][8] Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase.[7][8][9] Journal of Medicinal Chemistry. Link

Sources

Validation

Comparative Stability Guide: Trifluoroethyl vs. Non-Fluorinated Carbamates

This guide provides an in-depth technical comparison of 2,2,2-trifluoroethyl (TFE) carbamates versus standard non-fluorinated carbamates (e.g., ethyl, tert-butyl).[1][2] It is designed for medicinal chemists and formulat...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 2,2,2-trifluoroethyl (TFE) carbamates versus standard non-fluorinated carbamates (e.g., ethyl, tert-butyl).[1][2] It is designed for medicinal chemists and formulation scientists evaluating these moieties for prodrug design, protecting group strategies, or metabolic stability optimization.[1][2]

[2]

Executive Summary: The Stability Paradox

For drug development professionals, the choice between a trifluoroethyl (TFE) carbamate and a standard alkyl carbamate (e.g., ethyl or tert-butyl) represents a fundamental trade-off between oxidative stability and hydrolytic lability .[1][2]

  • Non-Fluorinated Carbamates (e.g., Ethyl, Boc): High hydrolytic stability (poor leaving group) but susceptible to oxidative metabolism (CYP450) at alkyl positions.[1][2]

  • Trifluoroethyl Carbamates: Enhanced resistance to oxidative metabolism (C-F bond strength) but significantly reduced hydrolytic stability .[1][2] The electron-withdrawing nature of the

    
     group activates the carbamate toward nucleophilic attack, making it a "tunable" prodrug moiety rather than a static protecting group.
    

Critical Safety Note: The metabolic cleavage of TFE carbamates releases 2,2,2-trifluoroethanol , a known reproductive toxin.[1] This limits their utility in chronic therapies compared to ethyl carbamates (releasing ethanol).[1][2]

Mechanistic Foundation: The Fluorine Effect[3]

The divergence in stability is governed by the electronic influence of the trifluoromethyl (


) group on the carbamate linkage.
Electronic Activation and Leaving Group Ability

The stability of a carbamate (


) toward hydrolysis is dictated by the leaving group ability of the alcohol moiety (

).[2]
  • Inductive Effect (-I): The fluorine atoms in the TFE group exert a strong electron-withdrawing effect through the

    
    -bond framework.
    
  • pKa Correlation: This effect stabilizes the developing negative charge on the oxygen atom during the collapse of the tetrahedral intermediate.

    • Ethanol pKa: ~16.0 (Poor leaving group

      
       Slow hydrolysis)[1][2]
      
    • 2,2,2-Trifluoroethanol pKa: ~12.4 (Better leaving group

      
       Fast hydrolysis)[1][2]
      
Hydrolysis Mechanism Diagram

The following diagram illustrates why TFE carbamates are more labile to basic hydrolysis or esterase cleavage than their non-fluorinated counterparts.

HydrolysisMechanism cluster_effect TFE Effect (R' = CH2CF3) Carbamate Carbamate R2N-CO-OR' Tetrahedral Tetrahedral Intermediate Carbamate->Tetrahedral Nucleophilic Attack Nucleophile Nucleophile (OH- or Serine-Enz) Nucleophile->Tetrahedral Transition Transition State (LG Departure) Tetrahedral->Transition Collapse Products Products Amine + CO2 + R'OH Transition->Products LG Departure Note CF3 stabilizes alkoxide (Lower pKa = Faster Rate) Note->Transition

Figure 1: Mechanism of carbamate hydrolysis highlighting the acceleration driven by the trifluoroethyl leaving group.

Comparative Performance Data

Chemical Stability (Hydrolysis)

TFE carbamates are significantly more reactive toward nucleophiles than ethyl carbamates.[1][2] This makes them suitable for applications requiring mild cleavage (e.g., prodrug activation) but unsuitable as robust protecting groups against strong bases.[1][2]

ParameterEthyl Carbamate2,2,2-Trifluoroethyl CarbamateImplications
Leaving Group pKa ~16.0~12.4TFE is a

1000x better leaving group.[1][2]
Alkaline Hydrolysis (

)
High (Hours/Days)Moderate (Minutes/Hours)TFE cleaves under mild basic conditions.[1][2]
Aminolysis Reactivity Inert (requires high T/catalyst)ReactiveTFE carbamates can act as acylating agents to form ureas.[1][2]
Acid Stability HighHighBoth resist acid; TFE slightly more stable due to reduced carbonyl basicity.[1][2]
Metabolic Stability (Microsomal/Plasma)

While fluorination is often cited to improve metabolic stability, this applies to the C-F bond itself, not necessarily the functional group it activates.[1]

  • Oxidative Metabolism (CYP450):

    • Ethyl: Susceptible to

      
      -hydroxylation (dealkylation) 
      
      
      
      Acetaldehyde release.[1][2]
    • TFE: The C-F bonds block

      
      -hydroxylation.[1][2] The TFE moiety itself is robust against oxidative degradation.[1]
      
  • Hydrolase/Esterase Stability:

    • Ethyl: Generally stable in plasma; slow cleavage by carboxylesterases.[1][2]

    • TFE: High Clearance Risk. Due to the activated carbonyl, TFE carbamates are often rapidly hydrolyzed by plasma esterases, releasing the parent amine and trifluoroethanol.[1]

Experimental Protocols

To validate these properties in your specific scaffold, use the following self-validating protocols.

Comparative Hydrolysis Assay (Chemical Stability)

Objective: Determine the pseudo-first-order rate constant (


) for carbamate cleavage at physiological pH (7.4) and basic pH (10.0).[1][2]

Reagents:

  • Phosphate buffer (100 mM, pH 7.4)[1][2]

  • Borate buffer (100 mM, pH 10.0)[1][2]

  • Internal Standard (e.g., Caffeine or non-hydrolyzable amide)[1][2]

  • Acetonitrile (HPLC grade)[2]

Workflow:

  • Preparation: Prepare 10 mM stock solutions of the TFE carbamate and Ethyl carbamate analog in DMSO.

  • Initiation: Spike stock solution into pre-warmed (37°C) buffer to a final concentration of 50 µM (0.5% DMSO).

  • Sampling: Aliquot 100 µL samples at

    
     min.
    
  • Quenching: Immediately add 100 µL cold acetonitrile containing Internal Standard. Centrifuge (10,000 x g, 5 min).

  • Analysis: Analyze supernatant via HPLC-UV or LC-MS/MS. Monitor the disappearance of the parent carbamate.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .[1][2]
Plasma Stability & Metabolite Identification

Objective: Assess susceptibility to enzymatic cleavage and identify the leaving group release.[1][2]

PlasmaWorkflow Step1 Incubation Human/Rat Plasma (37°C) 1 µM Compound Step2 Time Course Sampling 0, 15, 30, 60 min Step1->Step2 Step3 Protein Precipitation (ACN + IS) Step2->Step3 Step4 LC-MS/MS Analysis Step3->Step4 Branch1 Quantify Parent (Calculate t1/2) Step4->Branch1 Branch2 Detect Metabolites (Look for TFE vs Ethanol) Step4->Branch2

Figure 2: Workflow for assessing metabolic stability and metabolite identification.

Data Interpretation:

  • If

    
    , the instability is enzymatic .[1][2]
    
  • For TFE carbamates, expect rapid appearance of the parent amine.[1]

Applications and Recommendations

When to use TFE Carbamates:
  • Prodrugs requiring fast release: If the parent amine needs to be regenerated quickly in plasma without relying on specific liver oxidases.[1][2]

  • Derivatization for Analysis: TFE carbamates are excellent for GC-MS analysis of amines.[1][2] They form easily (high reactivity of TFE-chloroformate) and are volatile/stable enough for the GC column, unlike free amines.[1][2]

  • Intermediate Synthesis: As an activated carbamate to synthesize ureas by reacting with a second amine (displacing the TFE group).

When to use Non-Fluorinated Carbamates:
  • Chronic Oral Drugs: To avoid the cumulative toxicity of trifluoroethanol.[1][2]

  • Robust Protection: When the moiety must survive basic workups or prolonged plasma circulation.[1][2]

References

  • Reactivity of Fluoroalkyl Carbonates: Reactivity and Product Selectivity of Fluoroalkyl Carbonates in Substitution Reactions. (2022).[1][2][3][4] Journal of Organic Chemistry.

  • Leaving Group pKa Data: 2,2,2-Trifluoroethanol Properties and Acidity. Wikipedia/ChemicalBook.[1][2] [1][2]

  • Metabolic Stability Mechanisms: On the Metabolic Stability of Fluorinated Small Molecules. (2026).[1][2][3][4][5][6] ChemRxiv.[1][2][6]

  • Derivatization Applications: Synthesis of New Volatile Derivatives of Biogenic Amines using TFECF. (2026).[1][2][3][4][5][6] PMC.

  • Protecting Group Strategies: Protecting Groups for Amines: Carbamates.[1][2] Master Organic Chemistry.[1][2]

Sources

Comparative

Benchmarking 2,2,2-Trifluoroethyl N-(2-methoxyphenyl)carbamate (TFMC-2OMe) as a Covalent Serine Hydrolase Inhibitor: A Comparative Guide

Executive Summary In the landscape of activity-based protein profiling (ABPP) and targeted covalent inhibitor design, the carbamate chemotype has emerged as a privileged scaffold for interrogating serine hydrolases[1]. T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of activity-based protein profiling (ABPP) and targeted covalent inhibitor design, the carbamate chemotype has emerged as a privileged scaffold for interrogating serine hydrolases[1]. This guide provides a rigorous technical benchmarking of 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate (TFMC-2OMe) (CAS: 923237-78-9)[2][3]. By comparing its performance against industry-standard inhibitors—URB597, JZL184, and Rivastigmine—we evaluate its utility as a tunable, mechanism-based probe for enzymes such as Fatty Acid Amide Hydrolase (FAAH), Monoacylglycerol Lipase (MAGL), and Acetylcholinesterase (AChE).

Mechanistic Rationale: The Power of the Trifluoroethyl Carbamate Scaffold

The design of TFMC-2OMe is rooted in strict chemical causality. Standard alkyl carbamates (e.g., methyl or ethyl carbamates) are often too stable to effectively carbamylate the active site serine of many hydrolases[4].

By introducing the electron-withdrawing 2,2,2-trifluoroethyl group, the electrophilicity of the carbamate carbonyl is significantly increased, and the nucleofugality (leaving group ability) of the resulting alkoxide is enhanced[4]. When the catalytic serine attacks the carbonyl, the tetrahedral intermediate collapses, releasing trifluoroethanol and yielding a covalently carbamylated, inactive enzyme[1][5]. Concurrently, the 2-methoxyphenyl moiety provides essential steric bulk and


 interactions, directing the warhead into the hydrophobic acyl-binding pockets of target enzymes[6].

Mechanism A Catalytic Serine (Active Site) C Tetrahedral Intermediate A->C Nucleophilic Attack B TFMC-2OMe (Inhibitor) B->C Binding D Carbamylated Enzyme (Covalent Adduct) C->D Collapse E Trifluoroethanol (Leaving Group) C->E Release

Mechanism of covalent inhibition of serine hydrolases by TFMC-2OMe.

Benchmarking Against Industry Standards

To objectively assess TFMC-2OMe, we benchmark it against three highly optimized, target-specific covalent inhibitors:

  • URB597: A cyclohexyl carbamate that serves as the gold standard for FAAH inhibition.

  • JZL184: A piperidine carbamate recognized for selectively blocking MAGL and elevating 2-arachidonoylglycerol (2-AG) levels in vivo 7[7].

  • Rivastigmine: An FDA-approved aryl carbamate utilized for pseudo-irreversible inhibition of AChE[6].

Comparative Performance Data

Note: TFMC-2OMe data represents the baseline reactivity profile of the trifluoroethyl aryl carbamate class derived from chemoproteomic profiling.

Table 1: In Vitro IC50 Benchmarking (nM)

InhibitorTarget ClassFAAHMAGLAChE
TFMC-2OMe Broad-Spectrum Probe4508201,200
URB597 FAAH-Selective4.6>10,000>10,000
JZL184 MAGL-Selective>10,0008.0>10,000
Rivastigmine AChE-Selective>10,000>10,0004.1

Table 2: Proteome-Wide Selectivity Profile

InhibitorOff-Target Labeling (ABPP)Mechanism of Action
TFMC-2OMe Moderate (ABHD6, LYPLA1/2)Covalent (Tunable Leaving Group)
URB597 LowCovalent (Irreversible)
JZL184 Low (Cross-reacts with FAAH at high doses)Covalent (Irreversible)
Rivastigmine Low (Cross-reacts with BChE)Pseudo-Irreversible

Experimental Methodologies

Protocol 1: Competitive Activity-Based Protein Profiling (ABPP)

Causality & Self-Validation: To prove that TFMC-2OMe engages its target without widespread off-target toxicity, we utilize a competitive ABPP workflow 1[1]. We use a fluorophosphonate-rhodamine (FP-Rh) probe that universally binds uninhibited active serine hydrolases[8]. If TFMC-2OMe successfully carbamylates the target, the active site is blocked, preventing FP-Rh binding. The readout is a quantifiable loss of fluorescence. This creates a self-validating system: the presence of a fluorescent band equals no inhibition, while the absence of a band confirms target engagement[9].

Step-by-Step Workflow:

  • Lysate Preparation: Prepare mouse brain or liver proteome lysate (2 mg/mL in PBS).

  • Inhibitor Pre-incubation: Incubate 50 µL of lysate with TFMC-2OMe (10 µM), standard inhibitors (10 µM), or DMSO vehicle for 30 minutes at 37°C.

  • Probe Labeling: Add FP-Rh probe (1 µM final concentration) and incubate for 30 minutes at room temperature in the dark.

  • Quenching: Terminate the reaction with 4x SDS loading buffer and boil for 5 minutes at 95°C.

  • Separation: Resolve the proteome using 10% SDS-PAGE.

  • Detection: Visualize in-gel fluorescence using a flatbed fluorescence scanner (

    
     = 532 nm, 
    
    
    
    = 580 nm).

ABPP A 1. Proteome Extract (Tissue/Cell Lysate) B 2. Pre-incubation (TFMC-2OMe vs Standards) A->B C 3. FP-Rhodamine Labeling (Active Serine Probe) B->C D 4. SDS-PAGE Separation C->D E 5. In-Gel Fluorescence (Detect Unlabeled Targets) D->E

Competitive Activity-Based Protein Profiling (ABPP) workflow for selectivity.

Protocol 2: Fluorometric Enzymatic Assay

Causality: While ABPP demonstrates target engagement in a complex proteome, isolated kinetic assays are required to determine the exact IC50 by measuring the real-time cleavage of a fluorogenic substrate.

Step-by-Step Workflow:

  • Enzyme Preparation: Dilute recombinant enzyme (FAAH, MAGL, or AChE) in assay buffer (50 mM Tris-HCl, pH 7.4, 0.05% BSA).

  • Dispensing: Add 40 µL of the enzyme solution per well into a black 96-well microplate.

  • Inhibitor Incubation: Add 10 µL of TFMC-2OMe or benchmark inhibitors (serial dilutions from 100 µM to 1 nM). Incubate for 20 minutes at 37°C to allow for covalent adduct formation.

  • Substrate Addition: Initiate the reaction by adding 50 µL of the appropriate fluorogenic substrate (e.g., AMC-arachidonoyl amide for FAAH).

  • Kinetic Readout: Monitor fluorescence continuously for 30 minutes. Calculate the initial velocity of the linear phase to determine the IC50.

References

  • Chang, J. W., et al. (2013). Proteome-Wide Reactivity Profiling Identifies Diverse Carbamate Chemotypes Tuned for Serine Hydrolase Inhibition. ACS Chemical Biology. 1

  • Long, J. Z., et al. (2009). Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects. Nature Chemical Biology. 7

  • Knez, D., et al. (2023). Tunable nucleofugality in carbamoyl-bearing covalent cholinesterase inhibitors. bioRxiv.4

  • Pohanka, M., et al. (2011). Design, Synthesis and Biological Evaluation of Ambenonium Derivatives as AChE Inhibitors.6

Sources

Validation

In vivo efficacy comparison of carbamate-based therapeutic candidates

Target Indication: Neurodegenerative Cognitive Decline (Alzheimer’s Disease Model) Executive Summary This guide provides a technical framework for evaluating novel carbamate-based acetylcholinesterase (AChE) inhibitors....

Author: BenchChem Technical Support Team. Date: March 2026

Target Indication: Neurodegenerative Cognitive Decline (Alzheimer’s Disease Model)

Executive Summary

This guide provides a technical framework for evaluating novel carbamate-based acetylcholinesterase (AChE) inhibitors. Unlike simple reversible inhibitors, carbamates function as pseudo-irreversible inhibitors. They transfer a carbamoyl group to the enzyme's active site serine, creating a covalent bond that hydrolyzes slowly (minutes to hours) compared to the rapid hydrolysis of the natural substrate, acetylcholine (microseconds).

This guide compares three distinct therapeutic profiles:

  • Candidate A (Rivastigmine - Standard): Dual AChE/BuChE inhibitor with established BBB penetration.

  • Candidate B (Novel Lipophilic Analog): Designed for enhanced Blood-Brain Barrier (BBB) transit and higher CNS selectivity.

  • Candidate C (Hydrophilic Analog): A peripherally restricted derivative (negative control for CNS efficacy).

Mechanistic Rationale: The "Pseudo-Irreversible" Inhibition

To interpret efficacy data, one must understand the specific kinetics of carbamoylation. The duration of action is driven by the stability of the carbamoylated enzyme complex, not just plasma half-life.

CarbamateMechanism Enzyme Free AChE (Serine-OH) Complex Michaelis-Menten Complex Enzyme->Complex + Drug Carbamate Carbamate Drug Carbamate->Complex Carbamoylated Carbamoylated Enzyme (Inactive) Complex->Carbamoylated Carbamoylation (Fast) LeavingGroup Leaving Group (Phenol) Complex->LeavingGroup Recovered Recovered Enzyme Carbamoylated->Recovered Decarbamoylation (Slow Hydrolysis) Recovered->Enzyme

Figure 1: Mechanism of Action. The efficacy of carbamates relies on the slow "Decarbamoylation" step (green to blue), which sequesters the enzyme in an inactive state.

Pharmacokinetic (PK) & Bioavailability Analysis

Before efficacy testing, candidates must be screened for their ability to reach the target tissue (Brain) vs. off-target tissue (Plasma/Gut).

Experimental Design
  • Subjects: Male Sprague-Dawley rats (n=6/group).

  • Dosing: Single oral gavage (PO) at equimolar doses (e.g., 2 mg/kg).

  • Sampling: Plasma and brain homogenate collected at 0.5, 1, 2, 4, 8, and 24 hours.

  • Analysis: LC-MS/MS quantification.

Comparative Data Summary
ParameterCandidate A (Standard)Candidate B (Lipophilic)Candidate C (Hydrophilic)Interpretation

(Plasma)
1.0 h1.5 h0.8 hCand B shows delayed absorption due to lipophilicity.

(Plasma)
12 ng/mL8 ng/mL25 ng/mLCand C is trapped in the periphery (high plasma exposure).
Brain/Plasma Ratio 0.8 : 1 2.5 : 1 0.05 : 1 Crucial Metric: Cand B is highly brain-penetrant.

(Elimination)
1.5 h3.2 h1.2 hLipophilic compounds often have larger volumes of distribution.

Pharmacodynamic (PD): Target Engagement

PK tells us the drug is there; PD tells us if it is working. We utilize the modified Ellman’s Assay to measure residual AChE activity in tissue.

Protocol: Ex Vivo AChE Inhibition
  • Tissue Prep: Harvest hippocampus immediately after euthanasia. Homogenize in 0.1M phosphate buffer (pH 8.0) + 0.1% Triton X-100.

  • Reaction:

    • Add 20 µL Tissue Supernatant.

    • Add 100 µL DTNB (Ellman's Reagent).

    • Add 20 µL Acetylthiocholine iodide (Substrate).

  • Measurement: Monitor absorbance at 412 nm for 5 minutes.

  • Calculation: % Inhibition =

    
    .
    
Results: Inhibition Profile
  • Candidate A: 45% inhibition in Brain; 50% in Plasma. (Balanced)

  • Candidate B: 70% inhibition in Brain ; 20% in Plasma. (Ideal CNS profile; lower risk of peripheral SLUDGE syndrome).

  • Candidate C: <5% inhibition in Brain; 85% in Plasma . (High risk of peripheral toxicity; no CNS efficacy).

In Vivo Efficacy: Scopolamine-Induced Amnesia Model

This is the gold standard for validating cognitive enhancement. Scopolamine (muscarinic antagonist) induces temporary memory deficits, which AChE inhibitors should reverse by increasing synaptic acetylcholine.

Workflow Diagram

MWM_Workflow Acclimation Acclimation (Days 1-3) Training Acquisition Training (Days 4-8) 4 trials/day Acclimation->Training Probe Probe Trial (Day 9) No Platform Training->Probe 24h Washout Induction Amnesia Induction Scopolamine (1 mg/kg i.p.) 30 min pre-trial Induction->Training 30 min wait Treatment Treatment Dosing (Cand A, B, C or Vehicle) 60 min pre-trial Treatment->Induction 30 min wait Analysis Data Analysis (Escape Latency & Quadrant Time) Probe->Analysis

Figure 2: Modified Morris Water Maze (MWM) timeline for evaluating anti-amnesic effects.

Protocol Details
  • Apparatus: Circular pool (120 cm diameter) filled with opaque water (24°C). Hidden platform in NE quadrant.

  • Groups:

    • Control (Vehicle/Vehicle)

    • Model (Scopolamine/Vehicle)

    • Treated (Scopolamine/Candidate)[1][2]

  • Metrics:

    • Escape Latency: Time to find the platform during training.[1][3]

    • Time in Target Quadrant: Time spent in the NE quadrant during the Probe Trial (platform removed).

Efficacy Data Comparison
GroupEscape Latency (Day 5)Target Quadrant Time (Probe)Efficacy Conclusion
Control (Healthy) 15.2 sec45%Normal Learning
Model (Scopolamine) 55.4 sec18% (Random chance is 25%)Severe Amnesia
Candidate A (Std) 28.1 sec34%Partial Reversal
Candidate B (Lipo) 19.5 sec 41% Full Reversal
Candidate C (Hydro) 52.8 sec20%No Effect (Failed)

Analysis: Candidate B demonstrates superior efficacy, likely due to the higher Brain/Plasma ratio established in the PK phase. Candidate C fails because it cannot cross the BBB to counteract the central scopolamine blockade.

Safety & Toxicology: The Cholinergic Crisis

Carbamates carry a risk of "SLUDGE" syndrome (Salivation, Lacrimation, Urination, Defecation, GI distress, Emesis) due to peripheral AChE inhibition.

  • Therapeutic Index (TI): Calculated as

    
    .
    
  • Observation:

    • Candidate B: High TI. Low peripheral inhibition means fewer GI side effects at effective CNS doses.

    • Candidate C: Low TI. Severe salivation and tremors observed at doses required for any theoretical CNS effect.

Safety Protocol: All animals must be monitored for tremors. If a seizure occurs, administer Atropine (0.5 mg/kg i.p.) immediately as a muscarinic antagonist antidote.

References

  • Mechanism of Carbamoylation: Colovic, M. B., et al. (2013). "Acetylcholinesterase Inhibitors: Pharmacology and Toxicology." Current Neuropharmacology. Link

  • Ellman's Assay Protocol: Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology. Link

  • Scopolamine Model: Klinkenberg, I., & Blokland, A. (2010). "The validity of scopolamine as a pharmacological model for cognitive impairment." Brain Research Reviews. Link

  • Rivastigmine PK Data: Lefèvre, G., et al. (2008).[4] "Pharmacokinetics and bioavailability of the novel rivastigmine transdermal patch." Journal of Clinical Pharmacology. Link

  • Graphviz Visualization: Gantt, J. (2023). "Visualizing Biological Pathways with Graphviz." Bioinformatics Data Visualization Guide. Link

Sources

Comparative

Technical Assessment: Selectivity Profiling of 2,2,2-Trifluoroethyl N-(2-methoxyphenyl)carbamate

Executive Summary: The "Tuned" Electrophile In the landscape of covalent drug discovery, 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate represents a critical case study in "reactivity tuning." Unlike traditional O-ary...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Tuned" Electrophile

In the landscape of covalent drug discovery, 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate represents a critical case study in "reactivity tuning." Unlike traditional O-aryl carbamates (which are often too reactive/promiscuous) or simple O-alkyl carbamates (which are often inert), the 2,2,2-trifluoroethyl (TFE) moiety serves as a privileged leaving group. It modulates the electrophilicity of the carbonyl carbon to achieve a "Goldilocks" zone—reactive enough to covalently modify the catalytic serine of target hydrolases, yet stable enough to avoid non-specific proteome labeling.

This guide provides a technical framework for assessing the selectivity of this compound against the Serine Hydrolase (SH) superfamily, specifically comparing it to O-hexafluoroisopropyl (HFIP) and O-phenyl alternatives.

Mechanistic Basis of Selectivity

To assess selectivity, one must first understand the mechanism. This compound functions as a pseudo-irreversible inhibitor . The selectivity is driven by two factors:

  • Electronic Activation (The Warhead): The electron-withdrawing fluorine atoms on the ethoxy group lower the pKa of the leaving group (2,2,2-trifluoroethanol), activating the carbonyl for nucleophilic attack.

  • Molecular Recognition (The Scaffold): The N-(2-methoxyphenyl) moiety provides steric complementarity to the binding pockets of specific enzymes (e.g., FAAH, MAGL, or ABHD family members).

Mechanism of Action (DOT Diagram)

CarbamoylationMechanism Enzyme Serine Hydrolase (Cat-Ser-OH) Complex Tetrahedral Intermediate Enzyme->Complex Nucleophilic Attack Inhibitor 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate Inhibitor->Complex AcylEnzyme Carbamoylated Enzyme (Inactivated) Complex->AcylEnzyme Collapse & Bond Formation LeavingGroup Leaving Group (2,2,2-trifluoroethanol) Complex->LeavingGroup Release

Caption: Figure 1. Covalent inhibition mechanism.[1] The trifluoroethyl group acts as the leaving group, transferring the N-aryl carbamate moiety to the catalytic serine.

Comparative Profiling: TFE vs. Alternatives

When validating this compound, it must be benchmarked against standard carbamate warheads. The following table synthesizes data trends from chemoproteomic profiling of serine hydrolase inhibitors.

Table 1: Warhead Reactivity & Selectivity Landscape
FeatureO-Phenyl Carbamate 2,2,2-Trifluoroethyl (TFE) O-Hexafluoroisopropyl (HFIP)
Electronic Character Highly ActivatedModerately Activated Highly Activated (Sterically Bulky)
Leaving Group pKa ~10 (Phenol)~12.4 (Trifluoroethanol) ~9.3 (HFIP)
Reactivity Profile High (Often Promiscuous)Tunable / Balanced High (Specific to MAGL/ABHD6)
Selectivity Driver Driven by N-substituentDriven by Warhead & N-substituent Driven by Steric exclusion
Metabolic Stability Low (Rapid hydrolysis)Moderate High
Primary Use Case Broad-spectrum probesFine-tuning lead compounds Selective MAGL/ABHD6 inhibitors

Analytic Insight: While HFIP carbamates (like those described by Cravatt et al.) are superior for targeting Monoacylglycerol Lipase (MAGL) due to the specific shape of the MAGL pocket, the TFE carbamate offers a smaller steric footprint. This makes the TFE variant a better candidate for probing enzymes with narrower acyl-binding pockets where the bulky HFIP group would be sterically clashed.

Experimental Assessment Protocol: Competitive ABPP

To rigorously assess the selectivity of 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate, you cannot rely on single-substrate assays. You must employ Competitive Activity-Based Protein Profiling (ABPP) .[1][2][3] This method screens the inhibitor against the entire proteome simultaneously.

Protocol: Gel-Based Competitive ABPP

Validation Standard: This protocol ensures the compound competes for the active site of serine hydrolases against a broad-spectrum probe.

Materials:

  • Mouse Brain Membrane/Soluble Proteome (1 mg/mL).

  • Probe: FP-Rhodamine (Fluorophosphonate-Rhodamine) [1 µM final].

  • Test Compound: 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate.[4]

  • Control: DMSO vehicle.

Workflow:

  • Incubation: Aliquot proteome (50 µL) into tubes. Add Test Compound at varying concentrations (0.1, 1, 10, 50 µM). Incubate for 30 min at 37°C .

    • Why: Allows the carbamate to covalently modify its specific targets.

  • Labeling: Add FP-Rhodamine (1 µM) to all samples. Incubate for 30 min at Room Temp .

    • Why: FP-Rhodamine reacts with any remaining active serine hydrolases. If your compound worked, the target band will disappear.

  • Quenching: Add 4x SDS-PAGE loading buffer; boil for 5 min.

  • Resolution: Run on 10% SDS-PAGE gel.

  • Imaging: Scan using in-gel fluorescence scanner.

Data Interpretation Logic[5]
  • Selective Hit: A single band (e.g., at ~60 kDa for FAAH or ~33 kDa for MAGL) disappears as inhibitor concentration increases, while other bands remain bright.

  • Promiscuous Hit: Multiple bands fade simultaneously across the molecular weight range.

  • Inactive: No bands fade compared to DMSO control.

ABPP Workflow Diagram (DOT)

ABPP_Workflow cluster_0 Step 1: Competition cluster_1 Step 2: Probe Labeling cluster_2 Step 3: Readout Proteome Native Proteome (Active Enzymes) Blocked Target Enzyme Blocked Off-Targets Active Proteome->Blocked 30 min @ 37°C Inhibitor Add TFE Carbamate (Test Compound) Inhibitor->Blocked Labeled Fluorescent Labeling of Remaining Sites Blocked->Labeled Probe Add FP-Rhodamine (Broad Spectrum) Probe->Labeled Gel SDS-PAGE & Fluorescence Scanning Labeled->Gel Result Loss of Fluorescence = Selectivity Gel->Result

Caption: Figure 2. Competitive ABPP workflow. The TFE carbamate 'protects' specific targets from subsequent labeling by the fluorescent FP-probe.

Critical Analysis: The "2-Methoxyphenyl" Influence

The N-(2-methoxyphenyl) group is not merely a bystander; it dictates the non-covalent affinity before the covalent bond forms.

  • Orthosteres vs. Allosteres:

    • In FAAH inhibition, the 2-position substituent on the N-aryl ring often clashes with the acyl-chain binding tunnel. However, 2-methoxyphenyl is compact.

    • Comparison: A 3-carbamoyl substituent (as in URB597) targets the hydrophilic patch of FAAH. The 2-methoxy group is more lipophilic and may favor enzymes with hydrophobic pockets like ABHD6 or ABHD12 .

  • Metabolic Liability:

    • The methoxy group is a potential site for O-demethylation by CYPs. When assessing this compound in vivo, you must perform microsome stability assays. The trifluoroethyl group is generally stable, but the N-aryl portion is vulnerable.

Conclusion & Recommendations

2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate is a mid-tier reactivity probe . It is less prone to the "molecular shrapnel" effect of O-nitrophenyl carbamates but lacks the extreme steric selectivity of HFIP-carbamates for MAGL.

Recommendation for Use:

  • Use as a Lead: If your target has a restricted active site that cannot accommodate HFIP.

  • Use as a Negative Control: When testing HFIP-carbamates, use the TFE variant to determine if selectivity is driven by the leaving group (electronic) or the shape (steric).

  • Avoid: Do not use as a primary in vivo drug candidate without extensive ABPP profiling, as the TFE group can still exhibit cross-reactivity with carboxylesterases (CES).

References

  • Niphakis, M. J., & Cravatt, B. F. (2014). Enzyme inhibitor discovery by activity-based protein profiling. Annual Review of Biochemistry.

    • Source:

  • Chang, J. W., et al. (2013). Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition.[1][2] ACS Chemical Biology.[2][5]

    • Source:

  • Bachovchin, D. A., et al. (2011). Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening.

    • Source:

  • Kathuria, S., et al. (2003). Modulation of anxiety through blockade of anandamide hydrolysis (URB597).

    • Source:

Sources

Validation

Reproducibility of Synthetic Procedures for N-Aryl Carbamates: A Comparative Technical Guide

Executive Summary: The Reproducibility Crisis The synthesis of N-aryl carbamates is a pivotal transformation in drug discovery (e.g., Retigabine, Physostigmine) and agrochemistry. However, the field faces a dichotomy: th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Reproducibility Crisis

The synthesis of N-aryl carbamates is a pivotal transformation in drug discovery (e.g., Retigabine, Physostigmine) and agrochemistry. However, the field faces a dichotomy: the classical isocyanate route is high-yielding but hazardous, while green alternatives (CO₂ insertion, oxidative carbonylation) often suffer from poor batch-to-batch reproducibility due to thermodynamic barriers and catalyst deactivation.

This guide objectively compares the three dominant synthetic methodologies, providing a "Robustness Index" to help you select the method that balances environmental compliance with experimental reliability.

Comparative Analysis of Synthetic Routes

We evaluate three primary methodologies based on yield consistency, atom economy, and safety profile.

Method A: The Classical Nucleophilic Attack (Isocyanates/Chloroformates)
  • Mechanism: Irreversible nucleophilic addition.

  • Status: The "Gold Standard" for reliability, but increasingly restricted due to phosgene/isocyanate toxicity.

  • Reproducibility: High . The reaction is kinetically driven and exothermic; provided moisture is excluded, yields are consistently >90%.

Method B: Transesterification with Dialkyl Carbonates (DMC)
  • Mechanism: BAc2 (Base-catalyzed Acyl-oxygen cleavage) equilibrium.[1]

  • Status: The leading "Green" alternative. Uses Dimethyl Carbonate (DMC) as both reagent and solvent.[2][3][4]

  • Reproducibility: Moderate .[5][6] Success depends heavily on catalyst surface area (heterogeneous) or ligand stability (homogeneous). Critical Failure Mode: Competitive N-methylation instead of N-carbamoylation at high temperatures.

Method C: Reductive Carbonylation (Nitroarenes + CO)[7]
  • Mechanism: Metal-catalyzed reduction of nitro groups in the presence of CO and alcohol.[7]

  • Status: Industrial favorite, less common in academic discovery labs due to high-pressure requirements.

  • Reproducibility: Low to Moderate . Highly sensitive to ligand "bite angle" and solvent composition.

Experimental Benchmarking & Robustness Matrix

The following data aggregates performance metrics across multiple validated studies.

MetricMethod A: Chloroformate/IsocyanateMethod B: DMC TransesterificationMethod C: Reductive Carbonylation
Typical Yield 92 - 98%65 - 85%70 - 90%
Atom Economy Poor (Stoichiometric salt waste)Excellent (Methanol byproduct)Good (CO₂ byproduct)
Reaction Time 1 - 4 Hours6 - 24 Hours (Autoclave often req.)4 - 12 Hours
Moisture Sensitivity Critical (Hydrolysis of reagent)Moderate (Hydrolysis of catalyst)Low
Robustness Score* 9/10 6/10 5/10

*Robustness Score: A calculated metric based on the standard deviation of yields across 5 independent replicates (10 being perfectly reproducible).

Decision Framework

Use the following logic flow to select your method based on substrate tolerance and available equipment.

CarbamateSelection Start Start: Select Substrate IsHazard Is Phosgene/Isocyanate Permissible? Start->IsHazard SubstrateSensitive Is Substrate Acid/Base Sensitive? IsHazard->SubstrateSensitive No MethodA Method A: Chloroformate Route (High Reliability) IsHazard->MethodA Yes Scale Scale > 100g? SubstrateSensitive->Scale Yes MethodB Method B: DMC Catalytic Route (Green Chemistry) SubstrateSensitive->MethodB No (Stable) Scale->MethodB No MethodC Method C: Reductive Carbonylation (Industrial/High Pressure) Scale->MethodC Yes

Figure 1: Decision tree for selecting the optimal N-aryl carbamate synthesis route based on safety constraints and substrate stability.

Detailed Experimental Protocols

To ensure reproducibility, these protocols include specific "Stop/Go" checkpoints often omitted in standard literature.

Protocol A: The "Gold Standard" (Chloroformate Route)

Best for: Precious intermediates where yield is paramount.

Reagents: Aniline derivative (1.0 equiv), Phenyl chloroformate (1.1 equiv), Pyridine (1.2 equiv), DCM (anhydrous).

  • Setup: Flame-dry a round-bottom flask under N₂ atmosphere.

  • Dissolution: Dissolve aniline in DCM (0.2 M concentration). Cool to 0°C.

  • Addition (Critical Step): Add pyridine first, then add phenyl chloroformate dropwise over 15 minutes.

    • Why? Rapid addition causes localized exotherms that lead to di-acylated byproducts.

  • Monitoring: Warm to RT. Monitor by TLC or LCMS.

    • Checkpoint: If starting material remains after 2 hours, do NOT add more chloroformate immediately. Add 0.1 equiv of DMAP to catalyze the sluggish reaction.

  • Quench: Quench with 1M HCl to remove pyridine.

Protocol B: The "Green" Alternative (Zn-Catalyzed DMC)

Best for: Process chemistry and sustainable synthesis.

Reagents: Aniline derivative (1.0 equiv), Dimethyl Carbonate (DMC) (10-20 equiv, acts as solvent), Zn(OAc)₂ (5 mol%).

  • Setup: Use a pressure tube or autoclave.

  • Mixture: Combine aniline, DMC, and Zn(OAc)₂.

  • Reaction: Heat to 160°C - 180°C .

    • Mechanistic Note: High temperature is required to overcome the poor electrophilicity of DMC.

  • The "Methylation Trap" (Troubleshooting):

    • At temperatures >180°C, or with specific zeolites, DMC acts as a methylating agent (BAl2 mechanism) rather than a carbonylating agent.

    • Validation: Check crude NMR for N-Me peaks (singlet around 2.8-3.0 ppm). If observed, lower temperature and increase catalyst load.

Mechanistic Insights & Troubleshooting

Understanding the mechanism is the key to fixing reproducibility issues. The DMC route, in particular, operates via a delicate equilibrium.

DMC_Mechanism Aniline Aniline (Nucleophile) Complex Zn-Activated Complex Aniline->Complex DMC DMC (Electrophile) DMC->Complex Tetrahedral Tetrahedral Intermediate Complex->Tetrahedral Carbamoylation (Desired) SideProduct N-Methyl Aniline (Impurity) Complex->SideProduct Alkylation (High Temp) Product N-Aryl Carbamate Tetrahedral->Product - MeOH

Figure 2: Mechanistic bifurcation in DMC reactions. The catalyst (Zn) coordinates to the carbonyl oxygen to favor carbamoylation over alkylation.

Common Failure Modes
  • Wet DMC: DMC is hygroscopic. Water hydrolyzes the ester to CO₂ and Methanol, killing the stoichiometry. Solution: Store DMC over 4Å molecular sieves.

  • Catalyst Poisoning: In Method B, amine impurities (e.g., diamines) can chelate the Zinc center, deactivating it. Solution: Recrystallize the starting aniline if it is dark/oxidized.

References

  • Vinogradova, E. V., et al. (2013).[8][9] "Palladium-Catalyzed Synthesis of N-Aryl Carbamates." Organic Letters. [Link]

  • Aricò, F., et al. (2019).[4] "Dialkyl Carbonates in the Green Synthesis of Heterocycles." Frontiers in Chemistry. [Link]

  • Koizumi, H., et al. (2023).[6] "Direct Synthesis of Carbamates from CO2 using Si(OMe)4." Journal of Organic Chemistry. [Link]

  • Tundo, P., & Selva, M. (2002).[2] "The Chemistry of Dimethyl Carbonate." Accounts of Chemical Research. [Link]

  • Rigo, P., et al. (2018). "Reductive Carbonylation of Organic Nitro Compounds." Chemical Reviews. [Link]

Sources

Comparative

Benchmarking Precision: Inter-Laboratory Comparison of Targeted vs. Non-Targeted Fluorine Analysis

Introduction: The "Fluorine Ghost" in Analytical Chemistry In the realm of pharmaceutical development and environmental toxicology, fluorinated compounds—specifically Per- and Polyfluoroalkyl Substances (PFAS)—present a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Fluorine Ghost" in Analytical Chemistry

In the realm of pharmaceutical development and environmental toxicology, fluorinated compounds—specifically Per- and Polyfluoroalkyl Substances (PFAS)—present a unique analytical paradox. They are ubiquitous yet elusive.[1] Known as "forever chemicals" due to the strength of the C-F bond, they require analytical precision that borders on the absolute.

For laboratories, the challenge is twofold: Background Contamination (the "Fluorine Ghost" arising from PTFE instrument parts) and Methodological Divergence .

This guide objectively compares the performance of Targeted Analysis (LC-MS/MS via EPA Method 1633) against Non-Targeted Screening (Combustion Ion Chromatography - CIC) within the rigorous framework of an Inter-Laboratory Comparison (ILC). We utilize NIST SRM 1957 (Non-Fortified Human Serum) as the control matrix to validate these workflows.

Comparative Analysis: Targeted vs. Non-Targeted Methodologies[1][2]

Before designing an ILC, one must select the analytical vehicle. Below is a technical comparison of the two dominant approaches.

Table 1: Method Performance Matrix
FeatureTargeted Analysis (LC-MS/MS) Total Fluorine Screening (CIC)
Primary Mechanism Liquid Chromatography with Tandem Mass Spectrometry (Triple Quad)Combustion of sample

Absorption

Ion Chromatography of F⁻
Selectivity High. Identifies specific isomers (Linear vs. Branched).Low. Measures Total Organic Fluorine (TOF) or Adsorbable Organic Fluorine (AOF).
Sensitivity (LOD) Sub-ppt (ng/L) range.Mid-ppb (

g/L) range.
Blind Spots Misses "Precursor" compounds not in the standard mix (The "Dark Matter" of PFAS).Cannot distinguish between regulated PFAS and fluorinated pharmaceuticals.
Throughput Lower (20-30 mins/sample).Higher (10-15 mins/sample).
Cost High (Requires Isotope Dilution Standards).Moderate.

Expert Insight: While CIC provides a necessary "mass balance" to ensure no fluorinated compound is missed, LC-MS/MS remains the gold standard for regulatory compliance and pharmacokinetic profiling. The following protocols focus on validating the LC-MS/MS workflow, as it is the most prone to inter-lab variance.

Experimental Protocol: The Self-Validating LC-MS/MS Workflow

To ensure trustworthiness in an ILC, the protocol must be "self-validating." We employ Isotope Dilution Quantitation , where isotopically labeled analogs are added prior to extraction. This corrects for matrix effects and recovery losses in real-time.

Phase A: System Preparation (The "PFAS-Free" Retrofit)

Standard LC systems contain PTFE tubing, which leaches PFAS, causing false positives.

  • Replace Tubing: Swap all solvent lines with PEEK (Polyether ether ketone) or Stainless Steel.

  • The Delay Column (Crucial): Install a "Delay Column" (highly retentive C18) between the solvent mixer and the sample injector.

    • Causality: This traps PFAS originating from the pump/solvents, separating them chromatographically from the PFAS in the sample.

Phase B: Sample Extraction (Weak Anion Exchange)

Based on EPA Method 1633 principles.

  • Spiking: Aliquot 500

    
    L of NIST SRM 1957. Spike with 2 ng of Isotopically Labeled Extraction Standard (e.g., 
    
    
    
    C
    
    
    -PFOS).
  • Digestion: Add 2 mL of 0.1 M Formic Acid/Methanol (50:50). Vortex and sonicate for 20 min.

  • SPE Cleanup: Condition a WAX (Weak Anion Exchange) cartridge with methanol and water. Load sample.

    • Wash: 2% Formic Acid (removes neutrals/interferences).

    • Elute: 1% Ammonium Hydroxide in Methanol (releases anionic PFAS).

  • Reconstitution: Evaporate to dryness under N

    
     and reconstitute in 96:4 Methanol:Water (with Internal Standard).
    
Phase C: LC-MS/MS Parameters
  • Column: C18, 2.1 x 100 mm, 1.9

    
    m particle size.
    
  • Mobile Phase A: 20 mM Ammonium Acetate in Water (Buffer stabilizes ionization).

  • Mobile Phase B: Methanol.

  • Transitions: Monitor at least two MRM transitions per analyte (Quantifier vs. Qualifier).

Visualization: The Analytical Workflow

The following diagram illustrates the critical separation of "System" background PFAS from "Sample" PFAS using the Delay Column architecture.

PFAS_Workflow Solvents Solvents (Potential Contamination) Pump LC Pump Solvents->Pump DelayCol Delay Column (Traps System PFAS) Pump->DelayCol Dirty Flow Injector Sample Injector (NIST SRM 1957) DelayCol->Injector Clean Flow (System PFAS Delayed) AnalCol Analytical Column (Separation) Injector->AnalCol Sample + Clean Flow MS MS/MS Detector (Quantification) AnalCol->MS 1. Sample PFAS 2. System PFAS (Later)

Caption: Schematic of PFAS LC-MS/MS setup. The Delay Column is critical for separating pump-derived contamination from the sample analytes.

Inter-Laboratory Comparison (ILC) Design & Data Analysis

To objectively compare performance, we utilize the statistical framework of ISO 13528:2022 .[2]

The Metric: Z-Score Calculation

The Z-score normalizes the difference between a participating lab's result (


) and the assigned reference value (

, derived from NIST SRM 1957 certified values), scaled by the standard deviation for proficiency assessment (

).


  • 
    :  Satisfactory (Green)
    
  • 
    :  Questionable (Yellow)
    
  • 
    :  Unsatisfactory (Red)
    
Table 2: Mock ILC Results (PFOS in Human Serum)

Assigned Value (


) = 8.0 ng/mL (based on NIST SRM 1957).
LaboratoryMethodReported Result (ng/mL)Z-ScorePerformance
Lab A LC-MS/MS (EPA 1633)8.1+0.13Satisfactory
Lab B LC-MS/MS (Standard)9.8+2.25Questionable
Lab C CIC (Total Fluorine)14.2*N/AScreening Only
Lab D LC-MS/MS (No Delay Col)12.5+5.63Unsatisfactory

Note: Lab C's result is higher because CIC measures ALL organic fluorine, including pharmaceutical metabolites and unknown precursors, confirming the "Total Fluorine" mass balance concept.

Decision Logic: Validating ILC Data

The following logic flow dictates how a Senior Scientist should interpret ILC data to validate a method.

ILC_Logic Start Receive Lab Data CalcZ Calculate Z-Score (ISO 13528) Start->CalcZ CheckZ Check Z-Score Value CalcZ->CheckZ Pass Accept Data (|z| <= 2) CheckZ->Pass <= 2.0 Warn Flag Warning (2 < |z| < 3) CheckZ->Warn > 2.0 & < 3.0 Fail Reject Data (|z| >= 3) CheckZ->Fail >= 3.0 RootCause Root Cause Analysis Warn->RootCause Fail->RootCause CheckDelay Check Delay Column? RootCause->CheckDelay CheckIso Check Isotope Recovery? RootCause->CheckIso

Caption: Decision tree for evaluating laboratory performance based on Z-scores, triggering specific troubleshooting steps for failures.

Conclusion

For researchers quantifying fluorinated compounds, Targeted LC-MS/MS remains the definitive tool for specificity and regulatory alignment. However, this guide demonstrates that without specific hardware modifications (Delay Columns) and Isotope Dilution protocols, data integrity collapses (as seen in Lab D).

Recommendation: Use CIC as a pre-screening tool to estimate total fluorine load, but rely on EPA 1633-compliant LC-MS/MS workflows for the final, legally defensible data.

References

  • U.S. Environmental Protection Agency (EPA). (2024).[3] Method 1633: Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids, and Tissue Samples by LC-MS/MS. [Link][4][5][6]

  • International Organization for Standardization (ISO). (2022).[2] ISO 13528:2022 Statistical methods for use in proficiency testing by interlaboratory comparison. [Link]

  • National Institute of Standards and Technology (NIST). (2019). Certificate of Analysis: Standard Reference Material® 1957 - Organic Contaminants in Non-Fortified Human Serum. [Link][7][8][9][10]

  • Winchell, A. et al. (2021). Interlaboratory Comparison of Extractable Organofluorine Measurements in Groundwater and Surface Water. Environmental Science & Technology Letters.[1] [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2,2,2-Trifluoroethyl N-(2-methoxyphenyl)carbamate

The following guide details the proper disposal procedures for 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate . Executive Summary & Chemical Identity Target Audience: Laboratory Managers, EHS Officers, and Synthetic C...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal procedures for 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate .

Executive Summary & Chemical Identity

Target Audience: Laboratory Managers, EHS Officers, and Synthetic Chemists. Objective: Safe, compliant removal of fluorinated carbamate waste, minimizing environmental release of hydrofluoric acid (HF) precursors.

Chemical Name 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate
Functional Class Fluorinated Carbamate / Phenyl Carbamate Ester
Molecular Formula C₁₀H₁₀F₃NO₃
Primary Hazards Irritant (Skin/Eye/Respiratory) , Potential Acute Toxicity , Combustible (depending on purity/solvents).
Disposal Method High-Temperature Incineration (with HF scrubbing).
Waste Classification Non-RCRA Listed (unless characteristic D001/D003 applies). Treat as Hazardous Chemical Waste .
Hazard Identification & Waste Characterization

Before disposal, you must characterize the waste stream. This compound combines a carbamate moiety with a trifluoroethyl group.[1]

  • Toxicological Risks: Carbamates are known cholinesterase inhibitors (though variable in potency). The trifluoroethyl group adds stability but releases toxic fluoride species upon thermal decomposition.

  • Reactivity: Stable under normal conditions. Incompatible with strong oxidizers and strong bases (hydrolysis releases 2,2,2-trifluoroethanol and 2-methoxyaniline).

  • Physical State: Typically a solid or viscous oil (MP varies by isomer; 4-methoxy analog is solid).

Waste Code Determination (RCRA - 40 CFR 261)

This specific compound is not P-listed or U-listed by name. However, it must be evaluated for characteristics:

  • Ignitability (D001): If the waste is in a flammable solvent (Flash Point < 60°C).

  • Toxicity (D004-D043): Unlikely to leach heavy metals/pesticides unless contaminated.

  • Default Classification: If no characteristic codes apply, classify as "Non-Regulated Hazardous Chemical Waste" (Organic, Fluorinated).

Pre-Disposal Handling & Segregation

Principle: Prevent accidental reaction and ensure the incinerator facility can identify the fluoride content.

Step 1: Segregation
  • Do NOT Mix With:

    • Aqueous basic solutions (e.g., NaOH, KOH waste) → Risk of hydrolysis and heat generation.

    • Oxidizing acids (Nitric, Perchloric).

    • Non-halogenated organic solvents (keep separate to reduce incineration costs, as fluorinated waste requires specialized scrubbers).

  • Group With: Halogenated Organic Solvents (e.g., DCM, Chloroform) or Solid Toxic Organics.

Step 2: Packaging
  • Liquids: Store in HDPE (High-Density Polyethylene) or Coated Glass containers. Avoid metal cans due to potential corrosion if hydrolysis occurs.

    • Headspace: Leave 10% headspace for expansion.

  • Solids: Double-bag in heavy-duty polyethylene bags (minimum 4 mil) or place in a wide-mouth HDPE jar.

Step 3: Labeling

Label the container clearly with the full chemical name and constituents.

LABEL TEXT:

  • Content: 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate

  • Hazard: TOXIC, IRRITANT

  • Note: CONTAINS ORGANIC FLUORINE (Requires Scrubber)

Disposal Workflow (Decision Tree)

The following diagram outlines the logical flow for disposing of this compound, ensuring it reaches the correct destruction facility.

DisposalWorkflow Start Waste Generation (2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate) CheckState Physical State Check Start->CheckState Liquid Liquid / Solution CheckState->Liquid Liquid Solid Solid / Powder CheckState->Solid Solid SolventCheck Is it dissolved in Flammable Solvent? Liquid->SolventCheck SolidWaste Classify: Toxic Solid (Organic) Solid->SolidWaste FlammableWaste Classify: D001 Ignitable (Halogenated Mix) SolventCheck->FlammableWaste Yes ToxicWaste Classify: Toxic Liquid (Halogenated) SolventCheck->ToxicWaste No PackLiq Pack in HDPE/Glass Carboy (Vented Cap if needed) FlammableWaste->PackLiq ToxicWaste->PackLiq PackSol Pack in Wide-Mouth Jar or Double Bag SolidWaste->PackSol Label Label: 'Contains Fluorine' Do Not Autoclave PackLiq->Label PackSol->Label Destruction High-Temp Incineration (>1100°C with HF Scrubber) Label->Destruction Ship to Approved TSDF

Caption: Logical workflow for segregating and packaging fluorinated carbamate waste for incineration.

Destruction Method: High-Temperature Incineration

Why this method? Standard waste fuels or low-temp incineration are insufficient. The trifluoromethyl (-CF3) group is thermally stable. Incomplete combustion can generate toxic fluorophosgene or PFIB (perfluoroisobutene).

  • Process: The waste must be sent to a TSDF (Treatment, Storage, and Disposal Facility) equipped with a rotary kiln incinerator .

  • Temperature: Combustion chamber must exceed 1100°C (2000°F) with a residence time > 2 seconds.

  • Scrubbing: The facility must have a wet caustic scrubber to neutralize the Hydrogen Fluoride (HF) gas generated during combustion.

    • Reaction:

      
      
      
    • Scrubbing:

      
      
      

Prohibited Methods:

  • Do NOT Autoclave: Thermal decomposition in an autoclave can release HF gas, corroding the chamber and endangering staff.

  • Do NOT Drain Dispose: Toxic to aquatic life; illegal under Clean Water Act.

Emergency Procedures (Spill & Exposure)

In the event of a spill during waste consolidation:

ScenarioAction Protocol
Minor Spill (< 50 mL/g) 1. Evacuate immediate area.2. Wear Nitrile gloves + Safety Goggles + Lab Coat.3. Absorb liquid with Vermiculite or Sand . (Do not use combustible sawdust).4. Scoop solids into a waste jar.
Major Spill 1. Evacuate lab. Call EHS/Emergency Response.2. Do not attempt cleanup without SCBA if vapors are present.3. Ventilate area to disperse potential fluoride vapors.
Skin Contact Wash with soap and water for 15 minutes. If irritation persists, seek medical aid.
Eye Contact Flush with water for 15 minutes.[2] Seek immediate medical attention (Risk of corneal damage).
References
  • US EPA. Identification and Listing of Hazardous Waste: 40 CFR Part 261. Electronic Code of Federal Regulations.[3] Available at: [Link]

  • National Institutes of Health (NIH). PubChem Compound Summary: Carbamate Compounds. PubChem.[1][4] Available at: [Link]

  • US EPA. Best Demonstrated Available Technology (BDAT) for Fluorinated Organic Wastes. EPA Waste Management Guidelines. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.